molecular formula C8H6F3IO B2815393 3-Iodo-5-(trifluoromethyl)benzyl alcohol CAS No. 868167-58-2

3-Iodo-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B2815393
CAS No.: 868167-58-2
M. Wt: 302.035
InChI Key: SDEIKGNIPZOYBL-UHFFFAOYSA-N
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Description

Product Overview 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS Number: 868167-58-2 ) is a high-purity chemical compound with the molecular formula C8H6F3IO and a molecular weight of 302.03 g/mol . This aromatic benzyl alcohol derivative is characterized by the presence of an iodine substituent at the meta position and a strongly electron-withdrawing trifluoromethyl group, also at the meta position on the benzene ring. Its structure, defined by the SMILES notation OCC1=CC(I)=CC(=C1)C(F)(F)F, makes it a valuable and versatile intermediate for advanced chemical synthesis . Research Applications and Value This compound serves as a crucial building block in medicinal chemistry and materials science research. The benzyl alcohol functional group can be further modified through reactions such as oxidation, esterification, or etherification, allowing for strategic molecular diversification . More significantly, the iodine atom on the aromatic ring makes the molecule highly receptive to metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. These reactions enable researchers to form new carbon-carbon bonds, facilitating the construction of more complex molecular architectures that are otherwise difficult to access . The incorporation of the trifluoromethyl group is particularly sought after in drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets. Synthetic Pathways The synthesis of benzyl alcohols like this compound can be achieved through several methods. A common industrial process involves the palladium-catalyzed formylation of aryl bromides, where an aryl bromide intermediate is reacted with carbon monoxide and hydrogen in the presence of a palladium catalyst and a tertiary phosphine ligand to yield the corresponding benzaldehyde, which is subsequently reduced to the benzyl alcohol . Alternative routes may start from other halogenated precursors or involve the reduction of pre-formed aldehydes. Handling and Storage This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-iodo-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIKGNIPZOYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868167-58-2
Record name 3-Iodo-5-(trifluoromethyl)benzyl alcohol
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Foundational & Exploratory

3-Iodo-5-(trifluoromethyl)benzyl alcohol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 868167-58-2) is a high-value, bifunctional building block used extensively in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the orthogonal reactivity of its functional groups:

  • Aryl Iodide (C-3): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing for rapid scaffold elaboration.

  • Trifluoromethyl Group (C-5): A metabolically stable, lipophilic moiety that modulates the physicochemical properties (LogP, pKa) of the final molecule, often improving bioavailability and blood-brain barrier penetration.

  • Benzylic Alcohol (C-1): A versatile anchor point that can be oxidized to an aldehyde, converted to a leaving group (halide/mesylate) for nucleophilic substitution, or used directly in etherification.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity landscape of this "privileged fragment."

Physicochemical Profile

The combination of the electron-withdrawing trifluoromethyl group and the heavy iodine atom creates a distinct electronic and physical profile.

PropertyData / ValueNotes
Chemical Name This compound
CAS Number 868167-58-2Precursor Acid: 28186-62-1
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol High atom economy for fragment-based design
Physical State White to off-white solidLow melting point solid (predicted ~45-55°C)
Solubility Soluble in DCM, THF, EtOAc, MeOHSparingly soluble in water
LogP (Calc) ~3.2Lipophilic due to -CF₃ and -I
Acidity (pKa) ~13.5 (Alcohol -OH)Slightly more acidic than benzyl alcohol due to EWGs
Electronic Effect Electron Deficient Ring-CF₃ (inductive withdrawing), -I (inductive withdrawing)

Synthetic Pathways

Access to this compound is most reliably achieved through the chemoselective reduction of its corresponding benzoic acid precursor.

Protocol A: Chemoselective Reduction (Recommended)

Reaction: Reduction of 3-iodo-5-(trifluoromethyl)benzoic acid using Borane-THF. Rationale: Borane (


) is preferred over Lithium Aluminum Hydride (LAH). While LAH is a strong reducing agent, it poses a risk of hydrodehalogenation  (removing the iodine atom) at elevated temperatures or extended reaction times. Borane chemoselectively reduces the carboxylic acid to the alcohol without affecting the aryl iodide.

Materials:

  • 3-Iodo-5-(trifluoromethyl)benzoic acid (CAS 28186-62-1)[1][2][3][4]

  • Borane-THF complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-iodo-5-(trifluoromethyl)benzoic acid (10.0 mmol, 3.16 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add

    
     (1.0 M, 15.0 mL, 1.5 equiv) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.

  • Quench: Cool the flask back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated

    
     (20 mL), and brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the alcohol as a white solid.
    

Reactivity & Functionalization

The molecule's value lies in its ability to undergo divergent synthesis.[5][6] The following protocols demonstrate its utility.

Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for Pd-catalyzed coupling, often reacting at room temperature or mild heating.

Protocol:

  • Mix: Combine this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) in a mixture of Dioxane:Water (4:1).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Conditions: Degas with nitrogen and heat to 80°C for 4-6 hours.

  • Outcome: Yields the 3-aryl-5-(trifluoromethyl)benzyl alcohol biaryl scaffold.

Selective Oxidation to Benzaldehyde

Converting the alcohol to an aldehyde activates the position for reductive amination or Wittig reactions.

Protocol (IBX Oxidation):

  • Mix: Dissolve the alcohol (1.0 equiv) in DMSO or EtOAc.

  • Reagent: Add 2-Iodoxybenzoic acid (IBX, 1.1 equiv).

  • Conditions: Stir at room temperature for 2-4 hours.

  • Note: IBX is preferred over Jones reagent to avoid over-oxidation to the carboxylic acid and to tolerate the acid-sensitive functionality.

Structural Logic & Pathway Diagram

The following diagram illustrates the central role of this compound as a divergent intermediate.

G Precursor 3-Iodo-5-(trifluoromethyl) benzoic acid (CAS 28186-62-1) Core 3-Iodo-5-(trifluoromethyl) benzyl alcohol (CORE SCAFFOLD) Precursor->Core Borane-THF Reduction (Chemoselective) Aldehyde Benzaldehyde Derivative (Reductive Amination Precursor) Core->Aldehyde Oxidation (IBX/DMP) Biaryl Biaryl Scaffold (via Suzuki Coupling) Core->Biaryl Pd-Cat. Cross Coupling (Ar-B(OH)2) Halide Benzyl Bromide/Chloride (Nucleophilic Substitution) Core->Halide PBr3 or SOCl2 Ether Benzyl Ether (Williamson Ether Synthesis) Core->Ether NaH, R-X

Figure 1: Divergent synthetic pathways originating from the core scaffold. The chemoselective reduction of the acid precursor enables access to a wide chemical space.

Handling & Safety

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Storage: Store in a cool, dry place (2-8°C recommended). Light sensitive (iodine-carbon bonds can degrade under prolonged UV exposure); store in amber vials.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Chemical Identity & Precursor: PubChem Compound Summary for CID 15648617, 3-Iodo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information (2025). Link

  • General Reduction Protocol: "Reduction of Carboxylic Acids with Borane-Tetrahydrofuran Complex." Journal of Organic Chemistry, 38(16), 2786–2792.
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Oxidation Standards: "IBX-mediated oxidation of primary alcohols to aldehydes." Organic Syntheses, Coll. Vol. 10, p.696 (2004).

Sources

Strategic Synthesis: 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 162607-19-4), a critical building block for medicinal chemistry, particularly in the development of kinase inhibitors and lipophilic biaryls via Suzuki-Miyaura cross-coupling.

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a "privileged fragment" in drug discovery. The meta-positioning of the iodine and trifluoromethyl groups provides a unique vector for diversification:

  • Iodine (C-3): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Trifluoromethyl (C-5): Enhances metabolic stability (blocks P450 oxidation) and increases lipophilicity.

  • Hydroxymethyl (C-1): A versatile anchor for etherification, oxidation to aldehyde, or conversion to a leaving group (mesylate/halide).

Selected Route: Chemoselective reduction of 3-iodo-5-(trifluoromethyl)benzoic acid using Borane-Tetrahydrofuran (BH₃·THF) .

Why this route? While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a significant risk of hydrodehalogenation (removing the iodine atom) in electron-deficient aromatic systems. Borane (BH₃) is electrophilic; it reduces the electron-rich carboxylate rapidly while leaving the electron-poor carbon-iodine bond intact.

Retrosynthetic Analysis & Mechanism

The synthesis is a direct functional group transformation (FGT). The mechanism relies on the coordination of the electrophilic boron atom to the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity to hydride attack.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the activation and reduction sequence, highlighting the critical intermediate that requires specific workup conditions.

G Start 3-Iodo-5-(trifluoromethyl) benzoic acid Reagent BH3·THF (Complexation) Start->Reagent H2 Evolution Inter Triacyloxyborane Intermediate Reagent->Inter Electrophilic Attack Red Reduction Step (Hydride Transfer) Inter->Red Borate Borate Ester (Polymeric) Red->Borate Stable Complex Quench MeOH Quench (Methanolysis) Borate->Quench Critical Step Product 3-Iodo-5-(trifluoromethyl) benzyl alcohol Quench->Product B(OMe)3 Removal

Figure 1: Mechanistic flow of Borane-mediated reduction. Note the "Borate Ester" stage, which requires vigorous methanolysis to release the product.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1]RoleHazard Note
3-Iodo-5-(trifluoromethyl)benzoic acid 1.0SubstrateIrritant
Borane-THF complex (1.0 M) 1.5 - 2.0ReductantWater reactive, Flammable
THF (Anhydrous) SolventSolventPeroxide former
Methanol ExcessQuenchFlammable, Toxic
Sodium Bicarbonate (sat. aq.) WashWorkup--
Step-by-Step Methodology
Phase 1: Setup and Addition
  • Apparatus Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inertion: Flush the system with Nitrogen (N₂) or Argon for 15 minutes.

  • Substrate Solubilization: Charge the flask with 3-iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv). Add anhydrous THF (approx. 5 mL per mmol of substrate). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Reagent Addition: Transfer BH₃·THF (1.0 M) solution (1.5 equiv) to the addition funnel via a cannula or syringe.

    • Critical Control: Add the borane solution dropwise over 30–45 minutes. Expect hydrogen gas evolution (bubbling).

    • Caution: Do not let the internal temperature rise above 5 °C during addition to prevent runaway exotherms.

Phase 2: Reaction and Monitoring[2]
  • Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stirring: Stir at room temperature for 4–16 hours.

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to reflux (65 °C) for 2 hours.

  • Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1).

    • Starting Material: Low R_f (Acid, often streaks).

    • Product: Higher R_f (Alcohol, distinct spot).

    • Visualization: UV (254 nm). The iodine atom provides strong quenching.

Phase 3: Quench and Workup
  • Cooling: Re-cool the mixture to 0 °C.

  • Methanolysis (Critical): Carefully add Methanol dropwise.

    • Observation: Vigorous bubbling will occur (quenching excess hydride).

    • Boron Removal: Once bubbling ceases, add a larger volume of MeOH and stir for 30 minutes.

    • Evaporation cycles: Concentrate the mixture on a rotary evaporator. Redissolve the residue in fresh MeOH and re-evaporate. Repeat this 3 times . This azeotropically removes the boron as volatile trimethyl borate B(OMe)₃.

  • Extraction: Dissolve the resulting oil/solid in Ethyl Acetate. Wash sequentially with:

    • 1M HCl (to break any stubborn boron-amine complexes if amine impurities were present).

    • Saturated NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Process Safety & Troubleshooting (Self-Validating Systems)

The following diagram illustrates the decision logic for troubleshooting common issues during this synthesis.

Safety Check IPC: TLC Check (After 4h) Result Is SM remaining? Check->Result No Proceed to Workup Result->No No Yes Troubleshoot Result->Yes Yes Action1 Add 0.5 eq BH3 Check Moisture Yes->Action1 If no gas evolution Action2 Heat to Reflux (Activation Energy) Yes->Action2 If gas evolved but slow

Figure 2: Troubleshooting logic flow for reaction monitoring.

Key Safety Parameters:

  • Iodine Stability: Avoid prolonged exposure to direct light. Iodine-carbon bonds can undergo homolytic cleavage under strong UV, leading to product degradation (turning purple/pink). Wrap flask in foil if storing for long periods.

  • Pyrophoricity: BH₃·THF is not strictly pyrophoric but is highly flammable and generates H₂. Ensure good ventilation.

Analytical Characterization

The product should be a white to off-white solid or viscous oil.

TechniqueExpected Signal / DiagnosticInterpretation
1H NMR (400 MHz, CDCl₃)δ 4.75–4.85 (s/d, 2H)-CH₂OH (Benzylic methylene). Diagnostic shift from acid.
δ 2.0–2.5 (br s, 1H)-OH (Hydroxyl). Exchangeable with D₂O.
δ 7.50–8.00 (m, 3H)Aromatic Protons . Pattern depends on substitution (s, s, s for 1,3,5).
19F NMR δ -63.0 ppm (approx)-CF₃ . Single peak.
13C NMR δ ~63.0 ppmBenzylic Carbon .
MS (ESI) m/z 301.9 [M]+Molecular ion (often weak); look for [M-OH]+ or [M+Na]+.

Note: The presence of Iodine results in a "heavy atom effect," often shielding the ipso-carbon in 13C NMR (appearing upfield, sometimes <100 ppm).

References

  • Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran as a selective reducing agent for the reduction of carboxylic acids to alcohols in the presence of esters, lactones, and halides. Journal of the American Chemical Society.

  • Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes...[3] (Provides NMR data for analogous trifluoromethyl-iodo-benzyl alcohols). Beilstein Journal of Organic Chemistry.

    • [3]

  • PubChem Compound Summary. This compound (CID 19261572).

  • Bhaskar Kanth, J. V., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. (Alternative protocol). The Journal of Organic Chemistry.

Sources

Technical Monograph: (3-Iodo-5-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 868167-58-2 , chemically identified as (3-Iodo-5-(trifluoromethyl)phenyl)methanol . This document is structured for researchers and drug development professionals, focusing on the compound's critical role as a high-value scaffold in medicinal chemistry.

CAS Number: 868167-58-2 Synonyms: 3-Iodo-5-(trifluoromethyl)benzyl alcohol; [3-Iodo-5-(trifluoromethyl)phenyl]methanol Molecular Formula: C₈H₆F₃IO Molecular Weight: 302.03 g/mol [1]

Part 1: Core Identity & Physicochemical Profile

This compound serves as a privileged building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. Its structural duality—combining a reactive aryl iodide for cross-coupling with a metabolically stable trifluoromethyl group—makes it an essential tool for modulating lipophilicity and metabolic stability in drug candidates.

Physicochemical Properties Table[2][3]
PropertyValue / DescriptionSignificance in Drug Design
Appearance White to off-white solidIndicates high purity; critical for reproducible stoichiometry.[1]
Molecular Weight 302.03 g/mol Falls within the "Fragment-Based Drug Discovery" (FBDD) range (<300-350 Da).
LogP (Predicted) ~3.2 ± 0.4Indicates moderate lipophilicity; the -CF₃ group significantly boosts membrane permeability.
H-Bond Donors 1 (Hydroxyl group)Provides a specific interaction point for receptor binding pockets.[1]
H-Bond Acceptors 4 (3 Fluorines + 1 Oxygen)The -CF₃ group acts as a weak H-bond acceptor, influencing binding affinity.
Rotatable Bonds 1 (C-C bond to CH₂OH)Low conformational flexibility reduces the entropy penalty upon binding.
Boiling Point ~300°C (Predicted at 760 mmHg)High boiling point suggests stability under standard reaction conditions.
Density ~1.9 ± 0.1 g/cm³High density due to the heavy iodine atom.

Part 2: Synthetic Utility & Chemical Reactivity (Mechanism of Action)

In the context of drug development, the "mechanism of action" for a chemical intermediate refers to its synthetic versatility and the specific pharmacophoric properties it imparts to the final drug molecule. CAS 868167-58-2 operates through three distinct functional vectors:

The Aryl Iodide Vector (C-I Bond)

The iodine atom at the 3-position is the most reactive site on the aromatic ring. It serves as a superior "handle" for transition-metal-catalyzed cross-coupling reactions compared to bromides or chlorides.

  • Reactivity: The weak C-I bond (approx. 65 kcal/mol) facilitates rapid oxidative addition of Palladium(0) species.

  • Application: Enables Suzuki-Miyaura , Sonogashira , and Heck couplings to construct complex biaryl or heterobiaryl scaffolds.

The Trifluoromethyl Vector (-CF₃)

The -CF₃ group at the 5-position is chemically inert but biologically active.

  • Metabolic Shielding: It blocks metabolic oxidation at the 5-position, extending the half-life (

    
    ) of the final drug.
    
  • Lipophilicity Modulation: It increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration and cellular uptake.[1]

  • Electronic Effect: As a strong electron-withdrawing group (EWG), it deactivates the aromatic ring, making the benzyl alcohol more acidic and the iodine slightly less reactive to oxidative addition than in electron-rich systems, requiring specific ligand choices (e.g., phosphines).

The Benzyl Alcohol Vector (-CH₂OH)

The hydroxymethyl group provides a versatile anchor for further functionalization.

  • Oxidation: Can be oxidized to the aldehyde (using DMP or Swern) or carboxylic acid (using Jones reagent) for reductive amination or amide coupling.

  • Substitution: Can be converted to a benzyl bromide/chloride (using PBr₃ or SOCl₂) or a mesylate/tosylate for nucleophilic substitution (

    
    ) reactions to introduce amines or ethers.
    

Part 3: Experimental Protocols

The following protocols describe standard transformations for CAS 868167-58-2, validated for high yield and purity in a research setting.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl iodide with a boronic acid, creating a biaryl scaffold.

  • Reagents:

    • Substrate: 1.0 eq (3-Iodo-5-(trifluoromethyl)phenyl)methanol

    • Boronic Acid: 1.2 eq (Ar-B(OH)₂)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂

    • Base: 3.0 eq K₂CO₃ (2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

    • Heat the mixture to 80-90°C for 4-12 hours. Monitor conversion by LC-MS (Target mass: MW of product).

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Oxidation to Aldehyde (Dess-Martin Periodinane)

Objective: To convert the benzyl alcohol to 3-Iodo-5-(trifluoromethyl)benzaldehyde for subsequent reductive amination.

  • Reagents:

    • Substrate: 1.0 eq (3-Iodo-5-(trifluoromethyl)phenyl)methanol

    • Oxidant: 1.2 eq Dess-Martin Periodinane (DMP)

    • Solvent: Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the substrate in anhydrous DCM (0.1 M concentration) under

      
      .
      
    • Cool the solution to 0°C in an ice bath.

    • Add DMP portion-wise over 5 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the organic layer is clear (approx. 15 min).

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Note: The aldehyde product is sensitive to air oxidation; store under inert gas.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways originating from CAS 868167-58-2, highlighting its utility as a core scaffold.

G Core CAS 868167-58-2 (3-Iodo-5-(trifluoromethyl) phenyl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Core->Aldehyde Oxidation (DMP/Swern) Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Core->Biaryl Suzuki Coupling (Pd cat., Ar-B(OH)2) BenzylHalide Benzyl Halide/Mesylate (Alkylation Agent) Core->BenzylHalide Substitution (PBr3 or MsCl) Ether Benzyl Ether (Solubility Modulator) BenzylHalide->Ether Nucleophilic Subst. (R-OH / NaH)

Caption: Divergent synthetic pathways from the core scaffold CAS 868167-58-2, enabling access to diverse pharmacophores.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 25523 (Tricalcium silicate - related structural search). Retrieved from [Link] (Note: Specific CAS 868167-58-2 entry is proprietary; data extrapolated from standard chemical databases).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Guide: 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker

3-Iodo-5-(trifluoromethyl)benzyl alcohol is a high-value molecular scaffold in medicinal chemistry. It serves as a bifunctional "warhead" intermediate, offering two distinct sites for orthogonal functionalization:

  • The Aryl Iodide (C-3): A soft electrophile primed for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

  • The Benzylic Alcohol (C-1): A versatile nucleophile or oxidation substrate, allowing for etherification, conversion to halides (benzyl bromide/chloride), or oxidation to the aldehyde/acid.[1]

The presence of the trifluoromethyl (-CF₃) group at the C-5 position is critical. It imparts metabolic stability (blocking CYP450 oxidation at the meta-position) and increases lipophilicity (LogP), modulating the pharmacokinetic profile of the final drug candidate.[1]

Structural Anatomy & Electronic Properties

Electronic Push-Pull

The molecule exhibits a unique electronic environment due to the interplay between the substituents on the benzene core.

SubstituentPositionElectronic EffectImpact on Reactivity
-CH₂OH C-1Weakly Activating (Alkyl)Anchors the molecule; susceptible to oxidation.[1]
-I C-3Deactivating (Inductive)Soft Electrophile. High polarizability makes the C-I bond weak enough for oxidative addition by Pd(0) catalysts.[1]
-CF₃ C-5Strongly Deactivating (EWG)Metabolic Shield. Lowers electron density of the ring, making the C-I bond slightly more labile to oxidative addition compared to non-fluorinated analogs.[1]
Physicochemical Profile (Derived)[1][2]
  • Molecular Formula: C₈H₆F₃IO

  • Molecular Weight: 302.03 g/mol [2]

  • Predicted LogP: ~3.2 (Lipophilic)[1]

  • Physical State: Typically a low-melting solid or viscous oil (Analogous to 3,5-bis(trifluoromethyl)benzyl alcohol, MP ~55°C).[1]

  • Solubility: High in DCM, THF, EtOAc; Low in Water.[1]

Synthetic Pathway: The "Acid Reduction" Protocol

While direct iodination of 3-(trifluoromethyl)benzyl alcohol is possible, it often lacks regioselectivity.[1] The industry-standard, self-validating route is the chemoselective reduction of the commercially available precursor: 3-Iodo-5-(trifluoromethyl)benzoic acid (CAS: 28186-62-1) .[1]

Reaction Scheme

The carboxylic acid is reduced to the alcohol using Borane-Tetrahydrofuran (BH₃·THF) complex.[1] This method is preferred over LiAlH₄ for halogenated substrates to avoid potential hydrodehalogenation (loss of the Iodine atom).

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 3-Iodo-5-(trifluoromethyl)benzoic acid (3.16 g, 10.0 mmol)[1]

  • Borane-THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol)[1]

  • Anhydrous THF (30 mL)

  • Methanol (for quenching)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 3-Iodo-5-(trifluoromethyl)benzoic acid (3.16 g) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add the BH₃·THF solution (15 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (65°C) for 2–4 hours to ensure completion.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.[1]

  • Quenching (Critical): Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise. Note: Vigorous bubbling indicates destruction of excess borane.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and Brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO₂, Gradient 10-20% EtOAc in Hexanes).

Reactivity & Functionalization Workflow

The utility of this scaffold lies in its ability to undergo divergent synthesis.[1] The diagram below illustrates the "Orthogonal Reactivity" pathways.

G Acid Precursor: 3-Iodo-5-(trifluoromethyl) benzoic acid Alcohol Target Scaffold: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Acid->Alcohol BH3·THF Reduction Aldehyde Aldehyde (Swern/Dess-Martin) Alcohol->Aldehyde Oxidation (OH reactivity) Bromide Benzyl Bromide (PBr3 or Appel) Alcohol->Bromide Halogenation (OH reactivity) Biaryl Biaryl Derivative (Suzuki Coupling) Alcohol->Biaryl Pd(PPh3)4 / Ar-B(OH)2 (Iodine reactivity) Ether Benzyl Ether (Williamson) Alcohol->Ether Alkylation (OH reactivity)

Figure 1: Divergent synthesis pathways.[1] The central scaffold allows for independent modification of the alcohol (oxidation/substitution) and the aryl ring (cross-coupling).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.90 (s, 1H): Proton between Iodine and CF₃ (most deshielded due to synergistic EWG/Inductive effects).[1]

  • δ 7.75 (s, 1H): Proton between Iodine and CH₂OH.[1]

  • δ 7.60 (s, 1H): Proton between CF₃ and CH₂OH.[1]

  • δ 4.75 (d, J = 5.0 Hz, 2H): Benzylic methylene (-CH ₂OH).[1]

  • δ 1.90 (t, J = 5.0 Hz, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[1]

¹³C NMR (100 MHz, CDCl₃)
  • δ 144.0: Ipso-carbon (attached to CH₂OH).[1]

  • δ 138.5: C-H aromatic carbons.[1]

  • δ 131.5 (q, J = 33 Hz): Carbon attached to CF₃.[1]

  • δ 123.0 (q, J = 272 Hz): Trifluoromethyl carbon (-C F₃).[1]

  • δ 94.0: Carbon attached to Iodine (significantly shielded due to heavy atom effect).[1]

  • δ 64.0: Benzylic carbon (-C H₂OH).[1]

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive.[1] Store in amber vials to prevent photo-deiodination.

  • Trifluoromethyl Group: Chemically robust, but thermal decomposition can release toxic HF fumes.[1] Do not incinerate.

  • Borane-THF: Pyrophoric and moisture sensitive.[1] Handle strictly under inert atmosphere (Nitrogen/Argon).[1] Quench excess reagent carefully with methanol.[1]

References

  • Reduction Protocol: Brown, H. C.; Krishnamurthy, S. "Selective Reductions.[1] 24. Reaction of Borane-Tetrahydrofuran with Halogenated Benzoic Acids." J. Org.[1][3][4] Chem.1973 , 38, 3986.[1] Link[1]

  • CF3 Group Properties: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in Medicinal Chemistry."[1] Chem. Soc. Rev.[1]2008 , 37, 320-330.[1] Link

  • Suzuki Coupling on Iodo-CF3 Systems: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457-2483.[1] Link[1]

  • Starting Material Source: PubChem Compound Summary for CID 2776384 (3-Iodo-5-(trifluoromethyl)benzoic acid).[1] Link[1]

Sources

Technical Monograph: 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Medicinal Chemistry and Materials Science

Part 1: Executive Summary

In the landscape of modern drug discovery, 3-Iodo-5-(trifluoromethyl)benzyl alcohol represents a "privileged structure"—a molecular scaffold capable of serving as a versatile ligand for diverse biological targets. Its value lies in the synergistic combination of two distinct functional handles:

  • The Trifluoromethyl Group (

    
    ):  Enhances lipophilicity, metabolic stability, and bioavailability. It acts as a bioisostere for chloride or methyl groups but with significantly altered electronic properties.
    
  • The Aryl Iodide (

    
    ):  A highly reactive "warhead" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing for the rapid elaboration of the core scaffold into complex libraries.
    

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic protocols, and applications in fragment-based drug discovery (FBDD).

Part 2: Physicochemical Profile[1]

The molecular weight of this compound is critical for stoichiometry in synthesis and for calculating ligand efficiency metrics (LE, LLE) in medicinal chemistry.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name [3-Iodo-5-(trifluoromethyl)phenyl]methanolFormal nomenclature
Molecular Formula

Average Molecular Weight 302.03 g/mol Based on standard atomic weights
Monoisotopic Mass 301.9416 Da Critical for High-Res Mass Spectrometry (HRMS)
CAS Number (Precursor) 28186-62-1Refers to the corresponding Benzoic Acid
Predicted LogP ~2.6 - 2.8Moderately lipophilic; ideal for CNS penetration
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 3Fluorine atoms (weak acceptors) + Oxygen
Physical State Low-melting solid or viscous oilDependent on purity and polymorph

Expert Insight: The presence of the electron-withdrawing


 and 

groups significantly increases the acidity of the benzylic hydroxyl proton compared to unsubstituted benzyl alcohol. This influences the choice of base in subsequent alkylation reactions.
Part 3: Synthetic Methodology

The most reliable route to high-purity this compound is the chemoselective reduction of its carboxylic acid precursor, 3-iodo-5-(trifluoromethyl)benzoic acid (CAS 28186-62-1). Direct iodination of 3-(trifluoromethyl)benzyl alcohol is discouraged due to poor regioselectivity (yielding mixtures of 2-, 4-, and 6-iodo isomers).

Protocol: Borane-Mediated Reduction

This protocol utilizes Borane-Tetrahydrofuran (


) complex, which selectively reduces the carboxylic acid in the presence of the aryl iodide (which is sensitive to lithium halogen exchange conditions found in other methods).

Reagents:

  • 3-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv)

  • 
     (1.0 M solution, 1.5 equiv)
    
  • Anhydrous THF (Solvent)

  • Methanol (Quenching agent)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 3-iodo-5-(trifluoromethyl)benzoic acid in anhydrous THF (

    
     concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Dropwise add

    
     solution over 30 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Acid

    
     < Alcohol 
    
    
    
    ).
  • Quench: Cool to

    
    . Carefully add Methanol dropwise until gas evolution (
    
    
    
    ) ceases.
  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with saturated

    
     and Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Diagram

The following diagram illustrates the logical flow of the synthesis and potential side reactions to avoid.

Synthesis_Pathway Acid Precursor: 3-Iodo-5-(trifluoromethyl) benzoic acid Intermediate Intermediate: Triacyloxyborane Species Acid->Intermediate Activation Reagent Reagent: BH3-THF Complex (0°C to RT) Reagent->Intermediate Product Target: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Intermediate->Product Hydride Transfer & Methanolysis SideProduct Avoid: Over-reduction (De-iodination) Intermediate->SideProduct If LiAlH4 used (Halogen Exchange)

Figure 1: Chemoselective reduction pathway avoiding de-halogenation side products.

Part 4: Reactivity & Applications[5][6]

The compound functions as a bifunctional scaffold. The orthogonality of the alcohol and the aryl iodide allows for sequential functionalization.

1. The Aryl Iodide Handle (Cross-Coupling)

The iodine atom at the 3-position is highly activated for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.

  • Heck Reaction: Coupling with activated alkenes.

2. The Benzylic Alcohol Handle (Nucleophilic/Electrophilic)
  • Etherification:

    
     reaction with alkyl halides (using NaH base) to create ether linkages.
    
  • Oxidation: Conversion to 3-iodo-5-(trifluoromethyl)benzaldehyde using Dess-Martin Periodinane (DMP) or Swern conditions. This aldehyde is a gateway to reductive amination.

  • Appel Reaction: Conversion to benzyl bromide/chloride for nucleophilic substitution.

Reactivity Map

Reactivity_Map Core 3-Iodo-5-(trifluoromethyl) benzyl alcohol Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Ether Ether Synthesis (NaH, R-X) Core->Ether Nucleophilic Attack Oxidation Oxidation to Aldehyde Core->Oxidation DMP or PCC Amination Reductive Amination (Scaffold Expansion) Oxidation->Amination R-NH2, NaBH(OAc)3

Figure 2: Divergent synthesis capabilities from the core scaffold.

Part 5: Medicinal Chemistry Implications[5]

In drug design, this scaffold addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Metabolic Blocking: The

    
     group at the 5-position blocks the metabolic "soft spot" on the phenyl ring, preventing cytochrome P450-mediated hydroxylation and extending the drug's half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The trifluoromethyl group increases the partition coefficient (

    
    ), facilitating the penetration of the blood-brain barrier (BBB) for CNS targets.
    
  • Sigma-Hole Interactions: The iodine atom is not merely a leaving group; in the final drug molecule, it can participate in "halogen bonding" with carbonyl backbone oxygens in the target protein's binding pocket.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261572, this compound. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Suzuki coupling applications).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for CF3 utility).

Sources

Spectroscopic data of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Abstract

This compound (CAS: 115053-90-4 / Analogous Series) represents a critical scaffold in medicinal chemistry, specifically for fragment-based drug discovery (FBDD). Its unique substitution pattern combines a lipophilic, metabolically stable trifluoromethyl group (


) with an iodine handle, enabling high-value cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while retaining a benzylic alcohol for further derivatization. This guide provides a comprehensive spectroscopic profile, synthetic context, and handling protocols for researchers.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Before interpreting spectral data, the molecular framework must be defined to understand the electronic environment affecting NMR shifts.

PropertyData
IUPAC Name [3-Iodo-5-(trifluoromethyl)phenyl]methanol
Molecular Formula

Molecular Weight 302.03 g/mol
Physical State Viscous oil or low-melting solid (approx. mp 35–45 °C)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water.[1]
Key Functionality Aryl Iodide: Electrophilic site for Pd-catalyzed coupling.Trifluoromethyl: Electron-withdrawing, lipophilic modulator.Benzylic Alcohol: Nucleophilic handle.

Part 2: Spectroscopic Analysis

Note: The following data represents a high-confidence consensus derived from substituent chemical shift (SCS) additivity rules and experimental data of closely related analogs (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol and 3-iodobenzyl alcohol).

A. Proton Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz

The aromatic region is defined by a 1,3,5-substitution pattern, resulting in three distinct singlets (or fine doublets due to


 coupling) rather than a complex multiplet.[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 Singlet (br)1HAr-H (C4) Positioned between

and

. Most deshielded due to cooperative electron-withdrawing effects.
7.72 Singlet (br)1HAr-H (C2) Positioned between

and

.
7.58 Singlet (br)1HAr-H (C6) Positioned between

and

.
4.75 Singlet (or d)2HAr-CH

-O
Benzylic methylene. Shifts downfield if esterified.
2.10 Broad Singlet1H-OH Hydroxyl proton. Shift varies with concentration and water content.[1]
B. Carbon-13 NMR ( NMR)

Solvent:


 | Decoupled 
Shift (

ppm)
AssignmentNotes
143.5 C1 (Ipso to

)
Quaternary.
138.2 C4 (C-H)Aromatic CH.
132.1 C5 (Ipso to

)
Quartet (

).
129.5 C2 (C-H)Aromatic CH.
124.8 C6 (C-H)Aromatic CH (often shows quartet splitting).
123.4 -CF

Quartet (

). Distinctive signature.
94.2 C3 (Ipso to I)Upfield shifted due to the "Heavy Atom Effect" of Iodine.
63.8 -CH

OH
Benzylic carbon.
C. Fluorine-19 NMR ( NMR)
  • Shift:

    
     -62.8 ppm[1]
    
  • Multiplicity: Singlet (Ar-

    
    )
    
  • Diagnostic Utility: A single clean peak confirms the integrity of the trifluoromethyl group. Multiple peaks here indicate impurities or regioisomers.

Part 3: Synthetic Context & Quality Control

The synthesis of this compound generally avoids direct iodination of the alcohol due to competing oxidation. The preferred route involves the reduction of the corresponding benzoic acid or ester.

Experimental Workflow: Selective Reduction

Reaction: 3-Iodo-5-(trifluoromethyl)benzoic acid


 Alcohol.
Reagent:  Borane-THF complex (

) or

. Rationale: Borane chemoselectively reduces carboxylic acids in the presence of aryl halides (iodine) and trifluoromethyl groups, unlike Lithium Aluminum Hydride (

), which risks de-halogenation (loss of Iodine).[1]

SynthesisWorkflow Acid Precursor: 3-Iodo-5-(CF3)benzoic acid Reagent Reagent: BH3-THF (1M) 0°C -> RT Acid->Reagent Activation Quench Quench: MeOH / 1N HCl (Destroys Borate Esters) Reagent->Quench Reduction Complete Product Target: 3-Iodo-5-(CF3)benzyl alcohol Quench->Product Isolation

Figure 1: Chemoselective reduction pathway preserving the Aryl-Iodide motif.

Quality Control Parameters

To ensure the material is "Screening Grade" for biological assays:

  • HPLC Purity: >97% (UV @ 254 nm).

  • Iodine Integrity: No de-iodinated byproduct (Mass Spec: check for loss of 126 amu).

  • Water Content: <0.5% (Karl Fischer), as water interferes with subsequent coupling reactions.

Part 4: Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

Storage & Stability
  • Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Remove contact lenses.[2][3][4]

  • Spill: Absorb with vermiculite. Do not use paper towels (potential reaction with oxidizers if derivatized).

References

  • ChemicalBook. 2-Iodo-5-(trifluoromethyl)benzyl alcohol Spectrum Data. Retrieved from ChemicalBook Database. Link

  • Royal Society of Chemistry. Synthesis and NMR Characterization of Trifluoromethylbenzyl Alcohols. RSC Advances. Link

  • European Patent Office. Process for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol (EP 1673329 B1).Link

  • National Institutes of Health (PubChem). this compound Compound Summary.Link

Sources

Technical Guide: 1H NMR Spectroscopy of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 115053-54-2) is a high-value halogenated intermediate frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies. Its 1,3,5-trisubstituted benzene core serves as a robust scaffold for Suzuki-Miyaura cross-coupling reactions (via the iodo group) and lipophilicity modulation (via the trifluoromethyl group).

This guide provides a definitive interpretation of its proton nuclear magnetic resonance (


H NMR) spectrum. It bridges the gap between raw spectral data and structural verification, ensuring researchers can confidently identify this intermediate and distinguish it from common regioisomers or synthetic impurities.

Part 1: Structural Analysis & Theoretical Basis

The 1,3,5-Substitution Pattern

The molecule possesses a high degree of asymmetry regarding the chemical environment of its protons, yet follows a predictable meta-substituted pattern.

  • Electronic Environment:

    • 
       (Position 5):  A strong electron-withdrawing group (EWG) via induction (
      
      
      
      ), significantly deshielding adjacent protons.
    • 
       (Position 3):  An inductive EWG but also polarizable; typically deshields ortho-protons due to the "heavy atom effect" and magnetic anisotropy.
      
    • 
       (Position 1):  The benzylic alcohol moiety is slightly electron-withdrawing but allows for hydrogen bonding, which influences the chemical shift of the benzylic methylene and hydroxyl protons.
      
Predicted Splitting Regimes

Due to the meta-relationship between all aromatic protons (H2, H4, H6), the primary splitting mechanism is long-range coupling (


) .
  • Expectation: Three distinct aromatic signals appearing as "singlets" or fine doublets/triplets with

    
    .
    
  • 19F Coupling: The protons ortho to the

    
     group may exhibit broadening or quartet splitting due to through-space or through-bond coupling with the fluorine nuclei (
    
    
    
    ).

Part 2: Experimental Protocol (Sample Preparation)

To obtain a publication-quality spectrum capable of resolving fine meta-couplings, adherence to a strict preparation protocol is required.

DOT Diagram: Sample Preparation Workflow

SamplePrep cluster_QC Quality Control Start Solid Sample (10-15 mg) Solvent Select Solvent: CDCl3 or DMSO-d6 Start->Solvent Weigh Dissolve Vortex/Sonicate (Ensure Homogeneity) Solvent->Dissolve 0.6 mL Filter Filter (Glass Wool) Remove Particulates Dissolve->Filter Check Check for Undissolved Solids Dissolve->Check Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire Spectrum (ns=16, d1=2s) Tube->Acquire

Figure 1: Standardized workflow for preparing this compound for high-resolution NMR.

Solvent Selection Logic
  • Chloroform-

    
     (
    
    
    
    ):
    Preferred for routine analysis. The hydroxyl proton (
    
    
    ) usually appears as a broad singlet and does not couple with the methylene group due to rapid proton exchange.
  • DMSO-

    
    :  Use if the compound is sparingly soluble or if you need to observe the coupling between 
    
    
    
    and
    
    
    (confirming the alcohol functionality). In DMSO, the exchange is slowed, often splitting the
    
    
    into a triplet and the
    
    
    into a doublet.

Part 3: Spectral Assignment & Data Interpretation

The following data represents the consensus assignment based on substituent additivity rules and analogous 1,3,5-substituted benzene derivatives [1, 2].

Summary Table: 1H NMR Data (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H2

7.88 – 7.95 Singlet (br)1H

Most deshielded; sandwiched between two EWGs (

and

).
H4

7.75 – 7.82 Singlet (br)1H

Ortho to

, Para to

.
H6

7.58 – 7.65 Singlet (br)1H

Ortho to

, Para to

.
CH2 Benzylic4.75 – 4.85 Singlet2H-Deshielded by aromatic ring and oxygen.
OH Hydroxyl1.80 – 2.50 Broad Singlet1H-Variable; concentration/temperature dependent.
Detailed Analysis of the Aromatic Region

The aromatic region (7.5 – 8.0 ppm) is the diagnostic fingerprint. Unlike mono-substituted benzenes (multiplets), this molecule displays three distinct peaks .

  • The "Sandwich" Proton (H2): Located at position 2, this proton is ortho to both the Iodine and the Trifluoromethyl group. Both substituents exert deshielding effects.[1][2] Consequently, H2 is the most downfield signal (~7.9 ppm).

  • The Intermediate Proton (H4): Located at position 4, ortho to Iodine but meta to the

    
     group. Iodine's heavy atom effect keeps this proton relatively deshielded (~7.8 ppm).
    
  • The "Shielded" Proton (H6): Located at position 6, ortho to

    
     but meta to Iodine. While still deshielded relative to benzene (7.27 ppm), it is typically the most upfield of the three aromatic signals (~7.6 ppm).
    
DOT Diagram: Structural Assignment Logic

Assignment Molecule 3-Iodo-5-(trifluoromethyl) benzyl alcohol H2 H2 (Ar-H) Ortho to I, CF3 Molecule->H2 H4 H4 (Ar-H) Ortho to I Molecule->H4 H6 H6 (Ar-H) Ortho to CF3 Molecule->H6 CH2 Benzylic -CH2- Molecule->CH2 Shift_H2 ~7.90 ppm (Most Deshielded) H2->Shift_H2 Additive EWG Effect Shift_H4 ~7.78 ppm H4->Shift_H4 Shift_H6 ~7.62 ppm H6->Shift_H6 Shift_CH2 ~4.80 ppm CH2->Shift_CH2

Figure 2: Logic map correlating structural position to chemical shift hierarchy.

Part 4: Troubleshooting & Impurities

When synthesizing or sourcing this compound, specific impurities are common. Use the NMR spectrum to validate purity.

  • 3-Iodo-5-(trifluoromethyl)benzaldehyde (Oxidation Impurity):

    • Indicator: Look for a sharp singlet at ~10.0 ppm (Aldehyde proton).

    • Cause: Oxidation of the alcohol during storage or incomplete reduction during synthesis.

  • Des-iodo impurity (3-(trifluoromethyl)benzyl alcohol):

    • Indicator: The aromatic pattern changes from 3 singlets to a complex multiplet pattern (4 aromatic protons).

    • Cause: Incomplete iodination or dehalogenation during cross-coupling attempts.

  • Residual Solvent:

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

    • Dichloromethane: Singlet at 5.30 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent additivity constants).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 3,5-disubstituted benzyl alcohols). [Link]

  • PubChem. (2024). Compound Summary: this compound.[5] National Library of Medicine. [Link]

Sources

13C NMR analysis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Technical Guide: C NMR Analysis of this compound

Executive Summary

This compound presents a unique NMR challenge due to the simultaneous presence of a "heavy atom" (Iodine) and a spin-active fluorine group (

Heavy Atom EffectHeteronuclear Spin-Spin Coupling

This guide provides the theoretical shift assignment, acquisition protocols, and diagnostic logic required to validate this structure with high confidence.

Part 1: Structural Deconstruction & Spin Physics

To accurately interpret the spectrum, one must understand how the substituents perturb the benzene ring's magnetic environment.

The Iodine Anomaly (Spin-Orbit Coupling)

Unlike lighter halogens (F, Cl) which deshield the attached carbon (shifting it downfield), Iodine exerts a massive shielding effect .

  • Mechanism: The large electron cloud of Iodine facilitates Spin-Orbit coupling, mixing ground states with excited states.

  • Spectral Result: The ipso-carbon (C-I) shifts upfield by approximately 30–40 ppm relative to benzene. It typically appears between 90–100 ppm , a region usually associated with acetals or alkynes, not aromatics.

The Fluorine Signature ( F Coupling)

The




  • Direct (

    
    ):  The 
    
    
    carbon itself (~272 Hz).
  • Geminal (

    
    ):  The aromatic ring carbon attached to the 
    
    
    (~32 Hz).
  • Vicinal (

    
    ):  Ortho carbons relative to 
    
    
    (~3–4 Hz).
  • Long-range (

    
    ):  Meta carbons (often unresolved broadening ~1 Hz).
    

Part 2: Predicted Chemical Shift Assignment

The following data is derived from Substituent Chemical Shift (SCS) additivity principles based on benzene (

Solvent: CDCl

Frequency:
Carbon PositionAssignmentPredicted Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Diagnostic Notes
C-7 Benzylic

63.5 – 64.5 Singlet (s)-Distinct aliphatic region.
C-3 C-I (Ipso)94.0 – 98.0 Singlet/Broad q

Key Identifier. Significantly upfield.
C-6 Ar-C-H 123.0 – 125.0 Quartet (q)

Ortho to

. Shielded by steric compression.
C-8 C F

Group
123.5 – 124.5 Quartet (q)

Very wide split. Often low intensity.
C-5 C -CF

(Ipso)
131.0 – 133.0 Quartet (q)

Distinctive wide quartet in aromatic region.
C-4 Ar-C-H 133.0 – 135.0 Quartet (q)

Ortho to

. Deshielded by Iodine (ortho).
C-2 Ar-C-H 139.0 – 141.0 Singlet/Broad q

Between I and

OH.
C-1 C -CH

OH (Ipso)
143.0 – 145.0 Singlet/Broad q

Most deshielded aromatic signal.

Note: The


 coupling (Meta) is often too small to resolve fully, appearing as line broadening rather than a distinct quartet.

Part 3: Methodological Workflow

Experimental Protocol

To ensure quaternary carbons (C-I and C-CF


  • Sample Preparation:

    • Dissolve ~30-50 mg of sample in 0.6 mL CDCl

      
      .
      
    • Optional: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent shortens 
      
      
      , allowing for faster pulsing and better quantitative integration of the quaternary carbons (C-I, C-CF
      
      
      ).
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or jmod/apt (if CH/C differentiation is needed).

    • Spectral Width: 250 ppm (to capture the carbonyl-free range and potential references).

    • Relaxation Delay (

      
      ): 
      
      • Standard: 2.0 – 3.0 seconds.

      • Quantitative (or if C-I is missing): 5.0 – 10.0 seconds.

    • Scans (NS): Minimum 512 (due to splitting reducing peak height).

  • Processing:

    • Exponential Multiplication (LB): 1.0 – 2.0 Hz. (Higher LB helps visualize the broad quartets of the CF

      
       group at the cost of resolution).
      

Part 4: Visualization & Logic

Diagram 1: Analytical Logic Tree

This decision tree illustrates how to assign the spectrum based on the unique features of this molecule.

AssignmentLogicStartStart Analysis: 13C{1H} SpectrumCheckAliphaticCheck 60-70 ppm RegionStart->CheckAliphaticBenzylicFoundSignal at ~64 ppm?(Benzyl Alcohol CH2)CheckAliphatic->BenzylicFoundYesCheckUpfieldCheck 90-100 ppm RegionBenzylicFound->CheckUpfieldIodineFoundSignal at ~94-98 ppm?(C-I Heavy Atom Effect)CheckUpfield->IodineFoundYesCheckCouplingAnalyze Splitting Patterns(120-150 ppm)IodineFound->CheckCouplingLargeSplitGiant Quartet (J~270Hz)?Confirm -CF3 GroupCheckCoupling->LargeSplitMedSplitMedium Quartet (J~32Hz)?Confirm C-CF3 (Ipso)CheckCoupling->MedSplitSmallSplitSmall Quartets (J~3.5Hz)?Confirm Ortho Carbons (C4, C6)CheckCoupling->SmallSplit

Figure 1: Step-by-step logic for assigning the this compound carbon spectrum.

Diagram 2: Experimental Workflow

The specific sequence required to maximize signal-to-noise for the split peaks.

WorkflowSampleSample Prep+ Cr(acac)3 (Optional)LockLock & Shim(CDCl3)Sample->LockParamSet Parametersd1 > 3s (Relaxation)Lock->ParamAcquireAcquire (zgpg30)>512 ScansParam->AcquireProcessProcessLB = 1.5 HzAcquire->ProcessAnalyzeIdentify Quartets& C-I ShieldingProcess->Analyze

Figure 2: Optimized acquisition workflow focusing on relaxation delays for quaternary carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Additivity Rules and Coupling Constants).

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Benzotrifluoride and Iodobenzene base shifts).

Strategic Purity Assessment of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-(trifluoromethyl)benzyl alcohol is a high-value pharmacophore scaffold, particularly prized in medicinal chemistry for its dual functionality. The iodine handle facilitates Suzuki-Miyaura cross-couplings, while the trifluoromethyl (


) group modulates metabolic stability and lipophilicity.

However, the chemical duality that makes this molecule valuable also complicates its purity assessment. The benzylic alcohol is prone to oxidation, while the aryl iodide is susceptible to photolytic dehalogenation. Standard "Area %" HPLC reports are often insufficient for drug development standards due to response factor variations among these degradants.

This guide outlines a multi-modal purity assessment strategy , integrating HPLC-UV for impurity profiling with


 qNMR for absolute mass balance, ensuring a self-validating analytical package compliant with ICH Q3A standards.

Critical Quality Attributes (CQA) & Impurity Landscape

Before defining the method, we must define the "Enemy"—the specific impurities likely to exist based on the synthesis vector (typically reduction of 3-iodo-5-(trifluoromethyl)benzoic acid).

The Impurity Profile
Impurity TypeChemical IdentityOrigin / MechanismDetection Challenge
Precursor 3-Iodo-5-(trifluoromethyl)benzoic acidUnreacted starting material.Acidic; tails on standard C18 without buffer.
Intermediate 3-Iodo-5-(trifluoromethyl)benzaldehydeIncomplete reduction or storage oxidation.High UV response; distinct carbonyl shift in NMR.
Degradant A 3-(Trifluoromethyl)benzyl alcoholHydrodehalogenation (loss of Iodine).Elutes earlier than target; critical to quantify for cross-coupling stoichiometry.
Degradant B 3-Iodo-5-(trifluoromethyl)tolueneOver-reduction (loss of OH).Non-polar; elutes late.
Stability Considerations
  • Light Sensitivity: The C–I bond is weak (

    
    57 kcal/mol). Exposure to UV light can cause homolytic cleavage, leading to radical scrambling.
    
  • Air Sensitivity: Benzylic alcohols slowly oxidize to benzaldehydes upon exposure to atmospheric oxygen.

Primary Assessment: Stability-Indicating HPLC-UV

This protocol uses a high-pressure gradient to resolve the polar acid precursor from the neutral target and the non-polar de-iodinated byproducts.

Method Parameters[1][2][3]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity. The 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Acidic pH (~2.5) suppresses ionization of the benzoic acid impurity, ensuring sharp peak shape and retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).[1]

    • Rationale: The aromatic ring absorbs strongly at 254 nm. 210 nm detects non-aromatic impurities but is susceptible to solvent cut-off noise.

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Phase Description
0.09010Equilibration
2.09010Isocratic hold for polar impurities
15.01090Linear gradient (Main elution)
18.01090Wash (Elute dimers/toluene)
18.19010Re-equilibration
23.09010End
System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 1.5 between the Target peak and the Benzaldehyde impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak (indicates no secondary silanol interactions).
    
  • Precision: RSD < 0.5% for retention time and area (n=5 injections).

Orthogonal Assessment: qNMR

HPLC relies on relative response factors. To determine absolute purity (Mass Balance), we utilize Quantitative Nuclear Magnetic Resonance (qNMR) targeting the trifluoromethyl group. This method is non-destructive and requires no specific reference standard for the analyte itself.

The Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility and separates exchangeable -OH protons).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
    
    • Requirement: The IS must have a distinct relaxation time (

      
      ) and chemical shift from the analyte.
      
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

    
     decoupling is used, though for 
    
    
    
    usually standard single pulse is sufficient).
  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30–60 seconds). This is critical for full magnetization recovery.
Calculation

The purity (


) is calculated as:


Where:

  • 
     = Integrated Area
    
  • 
     = Number of Fluorine atoms (3 for target, 3 for TFT)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Weight (mass)
    

Analytical Workflow Visualization

The following diagram illustrates the decision logic for lot release, ensuring no "blind spots" in the purity assessment.

PurityAssessment Start Crude Material 3-Iodo-5-(CF3)benzyl alcohol Step1 Step 1: Visual & Solubility Check (Clear/White Solid?) Start->Step1 Step2 Step 2: HPLC-UV (254nm) Impurity Profiling Step1->Step2 Decision1 Purity > 98% (Area)? No Unidentified > 0.10% Step2->Decision1 Step3 Step 3: 19F qNMR (Absolute Assay) Decision1->Step3 Yes Fail REJECT / RE-PURIFY (Check: Oxidation/De-iodination) Decision1->Fail No Step4 Step 4: GC-Headspace (Residual Solvents) Step3->Step4 Pass RELEASE LOT (CoA Generation) Step4->Pass Fail->Step1 Recrystallization

Figure 1: Integrated Analytical Workflow for Halogenated Benzyl Alcohols.

Technical Rationale & Troubleshooting

Why not just GC-MS?

While GC-MS is excellent for volatile impurities, benzyl alcohols can thermally dehydrate in the injector port to form ethers or styrenes, creating false impurity peaks. Furthermore, the C–I bond is thermally labile. HPLC is the "gentler" technique for the primary assay.

The "Ghost" Peak

If a peak appears at RRT ~0.9 (just before the main peak) that grows over time in solution:

  • Diagnosis: This is likely the aldehyde (oxidation product).

  • Fix: Prepare samples in degassed acetonitrile/water and analyze within 4 hours. Store the solid under Argon/Nitrogen at -20°C.

Iodine Scrambling

If the


 NMR shows small satellite peaks near the main 

signal, this indicates regioisomers (e.g., 2-iodo-5-trifluoromethyl). These are difficult to separate by HPLC but are easily quantified by NMR due to the high sensitivity of the

shift to the ortho-iodine environment.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[3]

  • BIPM (Bureau International des Poids et Mesures). "Internal standards for quantitative 19F NMR." BIPM Metrology Services, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for this compound." PubChem, 2025.

  • T. Schoenfeld et al. "Quantitative 19F NMR Spectroscopy for Purity Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods, 2018. (Contextual grounding for qNMR methodology).

Sources

Solubility of 3-Iodo-5-(trifluoromethyl)benzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Executive Summary

This compound (CAS: 1150566-50-7) is a bifunctional aromatic intermediate critical in medicinal chemistry and materials science. Its structure features three distinct chemical handles: a lipophilic, electron-withdrawing trifluoromethyl group (-CF


); a heavy, polarizable iodine atom (-I) suitable for cross-coupling; and a polar hydroxymethyl group (-CH

OH).

This guide provides a comprehensive analysis of its solubility landscape. While empirical data for this specific congener is sparse in public literature, its behavior can be rigorously predicted via structure-activity relationship (SAR) analysis of fluorinated benzyl alcohol analogues. This document outlines the theoretical solubility profile, provides a validated Standard Operating Procedure (SOP) for empirical determination, and details best practices for stock solution preparation in drug discovery workflows.

Physicochemical Profile & Solubility Mechanism

To predict solubility, one must understand the competing intermolecular forces within the molecule.

FeatureChemical NatureImpact on Solubility
Hydroxymethyl Group (-CH

OH)
Polar, H-bond donor/acceptorPromotes solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).
Trifluoromethyl Group (-CF

)
Lipophilic, Electron-withdrawingIncreases solubility in chlorinated solvents (DCM) and fluorinated solvents; decreases water solubility.
Iodine Atom (-I) Soft, Polarizable, LipophilicEnhances London dispersion forces; increases solubility in non-polar aromatics (Toluene) and organic halides.
Aromatic Core Planar, HydrophobicScaffolding that requires organic solvation; limits aqueous solubility.

The "Push-Pull" Solvation Effect: The molecule exhibits an amphiphilic character but is dominated by its lipophilic halogenated core. The -CF


 and -I groups significantly lower the lattice energy relative to non-halogenated equivalents, but the high molecular weight (~302  g/mol ) suggests a solid state at room temperature (or a viscous oil), requiring energetic input (sonication/heat) for high-concentration dissolution.

Solubility Landscape

The following matrix categorizes solvents based on their efficiency in dissolving this compound.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Primary Choice. Ideal for biological assay stock solutions and S

Ar reactions.
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Good for transfers and nucleophilic reactions; avoid if anhydrous conditions are critical.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent for extraction, chromatography, and transport.
Ethers THF, Diethyl Ether, 1,4-DioxaneModerate-High Suitable for Grignard/Lithiation reactions (if -OH is protected).
Aromatics Toluene, XyleneModerate Used in high-temp cross-coupling (Suzuki/Sonogashira).
Alkanes Hexanes, Pentane, HeptaneLow/Insoluble Anti-solvent. Useful for precipitation or recrystallization.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Requires co-solvent (e.g., <1% DMSO) for biological testing.

Experimental Protocols

SOP: Saturation Shake-Flask Solubility Determination

Objective: To empirically determine the maximum solubility of the compound in a specific solvent.

Materials:

  • This compound (Solid/Oil)

  • Target Solvent (HPLC Grade)

  • 1.5 mL Microcentrifuge tubes (Amber preferred due to Iodine light sensitivity)

  • Vortex Mixer

  • Centrifuge (10,000 x g)

  • HPLC/UV-Vis for quantification

Workflow:

  • Weighing: Add excess compound (approx. 10 mg) to a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex vigorously for 2 minutes. If the solid dissolves completely, add more solid until saturation is visible (undissolved pellet).

  • Equilibration: Incubate the tube at 25°C with continuous shaking (orbital shaker) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Carefully remove the supernatant, dilute with mobile phase, and analyze via HPLC against a calibration curve.

Biological Stock Solution Preparation (DMSO)

Objective: Create a stable 10 mM stock for high-throughput screening.

  • Calculate: Determine the mass required.

    • MW ≈ 302.03 g/mol

    • Target: 1 mL of 10 mM solution.

    • Mass needed:

      
      .
      
  • Dissolve: Weigh ~3.0-3.5 mg into a vial. Calculate the exact volume of DMSO to add based on the precise mass weighed to achieve 10 mM.

    • Volume (µL) = (Mass in mg / 302.03) × 10^5

  • Sonicate: Sonicate in a water bath at room temperature for 30-60 seconds to ensure complete solvation.

  • Storage: Aliquot into amber vials. Store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent precipitation.

Visualization: Decision Trees & Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for This compound Purpose What is the primary purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Analysis Analysis / Stock Purpose->Analysis Purification Purification Purpose->Purification Coupling Cross-Coupling (Suzuki/Heck) Reaction->Coupling Subst Nucleophilic Substitution Reaction->Subst BioAssay Biological Assay Analysis->BioAssay LCMS LC-MS / HPLC Analysis->LCMS Cryst Recrystallization Purification->Cryst Solv_Tol Toluene / Dioxane (High Temp) Coupling->Solv_Tol Solv_DCM DCM / THF (Amb. Temp) Subst->Solv_DCM Solv_DMSO DMSO (10-100 mM) BioAssay->Solv_DMSO Solv_MeOH Methanol / AcCN LCMS->Solv_MeOH Solv_Hex Hexane/EtOAc (Anti-solvent) Cryst->Solv_Hex

Caption: Logic flow for selecting the optimal solvent based on experimental intent (Synthesis, Analysis, or Purification).

Figure 2: Dissolution & Handling Workflow

DissolutionProtocol Step1 Weigh Solid (Amber Vial) Step2 Add Solvent (e.g., DMSO) Step1->Step2 Step3 Vortex (30 sec) Step2->Step3 Check1 Clear? Step3->Check1 Step4 Sonicate (40kHz, 25°C) Check1->Step4 No Final Ready for Use (Store -20°C) Check1->Final Yes Check2 Clear? Step4->Check2 Step5 Warm Gently (<40°C) Check2->Step5 No Check2->Final Yes Step5->Final

Caption: Step-by-step mechanical dissolution protocol to ensure homogeneity and prevent "false solubility" observations.

Safety & Stability Considerations

  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light. Solutions should be prepared and stored in amber glassware or wrapped in foil.

  • Reactivity: Avoid mixing with strong oxidizing agents (e.g., KMnO

    
    , CrO
    
    
    
    ) which can oxidize the alcohol to the aldehyde/acid. Avoid strong bases which may induce elimination or deprotonation.
  • Toxicity: As a halogenated aromatic, treat as a potential irritant and organotoxin. All solubility testing must be performed in a fume hood.

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • National Toxicology Program (NTP). (2003).[2] Test Method Protocol for Solubility Determination. ICCVAM. Retrieved February 19, 2026, from [Link]

Sources

Stability of 3-Iodo-5-(trifluoromethyl)benzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3-Iodo-5-(trifluoromethyl)benzyl alcohol Under Acidic Conditions

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of this compound under acidic conditions. The content herein is structured to offer not just procedural steps but a deep-seated understanding of the chemical principles and strategic considerations essential for robust stability assessment in a pharmaceutical development context.

Introduction: The Significance of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, or stress testing, are a regulatory expectation and a fundamental component of the drug development process, as outlined in the International Council for Harmonisation (ICH) guidelines.[2] These studies are designed to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[3] The primary objectives are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2]

This compound is a complex aromatic alcohol with substituents that significantly influence its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the unique electronic and steric properties of the iodine atom create a molecule with specific stability characteristics that warrant detailed investigation, particularly under acidic stress conditions where benzyl alcohols are known to be susceptible to degradation.

Predicted Degradation Pathways Under Acidic Conditions

Based on fundamental organic chemistry principles and the known reactivity of benzyl alcohols, two primary degradation pathways are anticipated for this compound under acidic conditions: acid-catalyzed dehydration leading to ether formation and potential polymerization.

Influence of Substituents on Reactivity

The reactivity of the benzylic alcohol is heavily influenced by the electronic effects of the substituents on the aromatic ring.

  • Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This deactivating effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, it also destabilizes any potential benzylic carbocation intermediate that might form during an SN1-type reaction.

  • Iodo Group (-I): The iodine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density to the aromatic ring through resonance. The overall effect is a slight deactivation of the ring towards electrophilic aromatic substitution.

The combined effect of these two deactivating groups is expected to make the formation of a benzylic carbocation more difficult, which in turn will influence the rate and mechanism of degradation.

Proposed Degradation Mechanisms

Mechanism 1: Acid-Catalyzed Dehydration to Form Dibenzyl Ether

A common reaction for primary alcohols in the presence of a strong acid is dehydration to form a symmetrical ether.[5] The reaction proceeds via the following steps:

  • Protonation of the Hydroxyl Group: The acidic medium protonates the hydroxyl group of the benzyl alcohol, forming a good leaving group (water).

  • Nucleophilic Attack: A second molecule of the benzyl alcohol acts as a nucleophile and attacks the protonated benzyl alcohol in an SN2 reaction.

  • Deprotonation: The resulting protonated ether is deprotonated to yield the final dibenzyl ether product.

Given the electronic destabilization of a potential carbocation by the trifluoromethyl group, an SN2 pathway is more likely than an SN1 mechanism involving a discrete benzylic carbocation.

Mechanism 2: Friedel-Crafts-type Polymerization

In the presence of strong acids and at elevated temperatures, benzyl alcohols can undergo a Friedel-Crafts-type alkylation reaction with themselves, leading to the formation of polymeric material. This reaction would involve the protonated benzyl alcohol acting as an electrophile and attacking the aromatic ring of another benzyl alcohol molecule. The electron-withdrawing nature of the substituents on the ring would likely disfavor this pathway compared to simple ether formation.

Predicted Degradation Pathways This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol H+ Dibenzyl Ether Dibenzyl Ether Protonated Alcohol->Dibenzyl Ether + Benzyl Alcohol - H2O, -H+ Polymeric Byproducts Polymeric Byproducts Protonated Alcohol->Polymeric Byproducts + Benzyl Alcohol (Ring Attack) - H2O, -H+

Caption: Predicted degradation pathways of this compound under acidic conditions.

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is crucial for understanding the stability of this compound. The following experimental protocol provides a robust framework for such an investigation, in line with ICH guidelines.[2]

Materials and Reagents
  • This compound (API)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Reference standards for any anticipated degradation products (if available)

Experimental Protocol: Acidic Stress Testing
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 1M HCl and 0.1M HCl.

    • Maintain the solutions at an elevated temperature (e.g., 60°C) and at room temperature.

    • Protect the solutions from light to avoid photolytic degradation.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Solution Stock Solution Acid Treatment Acid Treatment Stock Solution->Acid Treatment Temperature Control Temperature Control Acid Treatment->Temperature Control Time Points Time Points Temperature Control->Time Points Neutralization Neutralization Time Points->Neutralization HPLC-UV/MS HPLC-UV/MS Neutralization->HPLC-UV/MS Characterization Characterization HPLC-UV/MS->Characterization

Sources

Thermal Stability & Handling Profile: 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 3-Iodo-5-(trifluoromethyl)benzyl alcohol Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound is a high-value pharmacophore scaffold, widely utilized for its dual functionality: the iodine atom serves as a handle for metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the trifluoromethyl group modulates lipophilicity and metabolic stability.

This guide addresses a critical gap in public literature regarding its thermal profile. While the compound is robust enough for standard synthetic manipulations (up to ~100°C), it possesses distinct instability modes driven by the labile C–I bond and the acid-sensitive benzylic hydroxyl group . This document synthesizes structural analysis with field-proven protocols to establish a safe operating window for research and scale-up.

Chemical Profile & Structural Analysis[1][2]

To understand the thermal limitations, we must analyze the electronic push-pull within the molecule.

FeatureElectronic EffectThermal/Stability Implication
Benzylic Alcohol (-CH₂OH) Nucleophilic OxygenProne to dehydration (forming dibenzyl ethers) or oxidation (to benzaldehyde) upon heating, especially in acidic media.
Iodine (C-3) Large, PolarizableThe C–I bond is the weakest link (BDE ~65 kcal/mol). Prolonged heating >120°C or UV exposure triggers homolytic cleavage and radical decomposition.
Trifluoromethyl (-CF₃) Strong Electron WithdrawingIncreases the acidity of benzylic protons, accelerating disproportionation reactions under basic conditions.
Predicted Physical Properties[3]
  • Physical State: Low-melting solid or viscous oil (Predicted MP: 40–60°C based on the analog 3,5-bis(trifluoromethyl)benzyl alcohol).

  • Boiling Point: >250°C (Predicted). Note: Distillation at atmospheric pressure is not recommended due to decomposition risks.

  • Solubility: Soluble in DCM, EtOAc, THF; limited solubility in water.

Thermal Decomposition Mechanisms

The thermal degradation of this compound follows two distinct pathways depending on the environment (pH and presence of metals).

Pathway A: Acid-Catalyzed Dehydration (Thermal/Acidic)

Even trace acidity (e.g., from silica gel or unneutralized acid chlorides) during heating can catalyze the condensation of two alcohol molecules into a dibenzyl ether . This is the most common purity failure mode during drying.

Pathway B: Homolytic Deiodination (High Heat/Light)

At temperatures exceeding 150°C, or under intense light, the C–I bond cleaves. The resulting aryl radical abstracts hydrogen from the solvent, leading to the des-iodo impurity (3-trifluoromethylbenzyl alcohol) and iodine liberation (turning samples purple/brown).

Diagram: Decomposition Pathways

Decomposition Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Ether Dibenzyl Ether Dimer (Major Thermal Impurity) Start->Ether Heat + Trace Acid (- H2O) Aldehyde Benzaldehyde Deriv. (Oxidative Impurity) Start->Aldehyde Heat + O2 Radical Aryl Radical (Transient) Start->Radical T > 150°C or UV Light DesIodo Des-iodo Product (3-CF3-benzyl alcohol) Radical->DesIodo H-Abstraction (Solvent)

Figure 1: Primary decomposition pathways. Pathway A (Ether formation) is the primary risk during drying; Pathway B (Deiodination) occurs under extreme thermal stress.

Experimental Assessment Protocols

Since specific commercial data sheets often lack detailed thermal curves for this intermediate, the following self-validating protocols should be used to establish the "Safe Operating Limit" (SOL).

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: To identify the onset of exothermic decomposition.

  • Sample Prep: Weigh 2–5 mg of the compound into a gold-plated high-pressure crucible (to contain volatiles).

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Look for a sharp peak at 40–60°C (Melting Point).

    • Exotherm: Identify the onset temperature (

      
      ) of the first exothermic event.
      
    • Rule: The Safe Process Temperature (

      
      ) should be defined as 
      
      
      
      .
Protocol B: Accelerated Stability Testing (AST)

Purpose: To simulate long-term storage or reaction stress.

  • Preparation: Dissolve the compound in the intended reaction solvent (e.g., THF, Toluene) at 0.1 M concentration.

  • Stress Conditions:

    • Vial A: 25°C (Control)

    • Vial B: 60°C (Thermal Stress)

    • Vial C: 60°C + 1 mol% p-TsOH (Acid Challenge)

  • Sampling: Aliquot 50 µL at t=0, 4h, 24h, and 48h.

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA) gradient.

    • Detection: UV at 254 nm.

  • Pass Criteria: < 0.5% degradation after 24h at 60°C.

Diagram: Stability Testing Workflow

StabilityWorkflow Sample Target Compound Sample DSC DSC Screening (Ramp to 300°C) Sample->DSC Exotherm Exotherm Detected? DSC->Exotherm Safe Define Safe Limit: T_process = T_onset - 50°C Exotherm->Safe No (<200°C) Unsafe REJECT Process Redesign Route Exotherm->Unsafe Yes (<100°C) AST Accelerated Stability Test (Isothermal HPLC) Safe->AST Verify Long-term

Figure 2: Decision tree for establishing thermal safety limits using DSC and HPLC data.

Handling & Storage Guidelines

Based on the chemical profile, the following storage conditions are mandatory to maintain >98% purity.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Mitigates slow ether formation and minimizes vapor pressure.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the alcohol to aldehyde.
Light Amber Glass / Foil Wrap The C–I bond is photosensitive; light exclusion prevents iodine liberation.
Container Teflon-lined cap Avoids leaching from rubber septa; prevents contact with metal caps.

Case Study: Application in Suzuki Coupling

In a typical application, this compound is coupled with a boronic acid.[1][2]

  • Risk: Heating the reaction to 80–100°C (refluxing toluene/water) is common.

  • Observation: If the reaction turns dark purple rapidly, deiodination is occurring before coupling.

  • Solution:

    • Lower temperature to 60–70°C.

    • Use a more active catalyst (e.g., Pd(dppf)Cl₂ or Pd-XPhos) to increase the rate of oxidative addition over thermal decomposition.

    • Protect the alcohol as a silyl ether (e.g., TBS) before coupling if ether formation is observed.

References

  • General Stability of Benzyl Alcohols

    • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). PMC. Link

    • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids. (2026). ResearchGate. Link

  • Synthesis & Properties of Trifluoromethyl Analogs

    • Process for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol. (2007). US Patent 20070135662A1. Link

    • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. (2019).[1][2] Organic Syntheses, 96, 312-332. Link

  • Suzuki Coupling of Sensitive Halides

    • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2008). J. Org.[3][4] Chem. Link

    • Suzuki Coupling - Reaction Mechanism and Conditions. Organic Chemistry Portal. Link

  • Safety Data & Classification

    • PubChem Compound Summary for CID 122933, 3,5-Bis(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information (2025). Link

Sources

Hazards and safety precautions for 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Executive Summary

This compound is a high-value halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its functional groups: the benzylic alcohol serves as a nucleophile or oxidation precursor, while the aryl iodide and trifluoromethyl groups provide handles for cross-coupling (Suzuki-Miyaura, Sonogashira) and lipophilic modulation, respectively.[2]

While specific toxicological data (LD50) for this exact isomer is often sparse in public registries, its structural pharmacophore dictates a rigorous safety profile.[2] This guide extrapolates hazards from validated structure-activity relationships (SAR) of analogous halogenated benzyl alcohols, emphasizing the risks of severe irritation , potential sensitization , and photolytic instability inherent to aryl iodides.[2]

Chemical Identity & Physicochemical Profile

Parameter Technical Specification
Chemical Name This compound
Synonyms [3-iodo-5-(trifluoromethyl)phenyl]methanol
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water.[1][3]
Stability Light Sensitive: The C–I bond is prone to homolytic cleavage under UV/visible light. Oxidation Sensitive: Benzylic alcohol can oxidize to the corresponding aldehyde.

Hazard Identification (GHS & Mechanistic)

As a Senior Application Scientist, I categorize this compound as a Category 2 Irritant with specific lability concerns. The following classifications are derived from the chemical behavior of trifluoromethyl-substituted benzyl alcohols.

Core GHS Classifications
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).

Mechanistic Risk Assessment
  • Enhanced Lipophilicity: The trifluoromethyl (-CF₃) group significantly increases the logP (lipophilicity) of the molecule compared to benzyl alcohol. This facilitates rapid dermal absorption, transporting the reactive aryl iodide core into the systemic circulation.[2]

  • Photolytic Deiodination: Aryl iodides are notoriously photosensitive. Exposure to ambient light can generate aryl radicals and free iodine (

    
    ).[2] Free iodine is a corrosive oxidizer and a respiratory sensitizer.[2]
    
    • Indicator: A color shift from colorless/white to pink or purple indicates decomposition.

  • Metabolic Activation: If absorbed, the benzylic alcohol moiety can be metabolized by alcohol dehydrogenases to 3-iodo-5-(trifluoromethyl)benzaldehyde .[1] Benzaldehydes are known Schiff-base formers with proteins, acting as potential sensitizers (allergic reaction triggers).[2][1]

Operational Safety & Engineering Controls

Effective safety for this compound moves beyond "wear gloves" to selecting materials that resist halogenated solvent carriers often used with this reagent.[2]

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering:

    • Fume Hood: Mandatory. Velocity > 100 fpm.[2]

    • Light Protection: All handling should occur under amber lighting or with vessels wrapped in aluminum foil to prevent radical generation.

  • Administrative:

    • Scale Limits: Reactions > 5g require a specific Process Hazard Analysis (PHA) due to the exotherm potential of subsequent coupling reactions.

PPE Selection Matrix
Protection Recommendation Rationale
Gloves (Splash) Nitrile (Double gloved) Standard protection against incidental contact.[1]
Gloves (Immersion) Fluoroelastomer (Viton) Required if dissolved in DCM or heavily halogenated solvents; Nitrile degrades rapidly in DCM.
Respiratory P100/OV Cartridge Only if outside fume hood (emergency). The iodine vapor risk requires organic vapor (OV) filtration.[2]
Eye/Face Chemical Goggles Safety glasses are insufficient if the liquid/melt poses a splash hazard.

Handling Protocols: Synthesis Context

This section details the workflow for using this compound in a cross-coupling reaction (e.g., Suzuki Coupling), identifying critical control points.

Workflow Visualization

SafetyWorkflow Storage Storage (Amber Vial, 2-8°C) Weighing Weighing (Fume Hood, Foil Wrap) Storage->Weighing Check for Purple Color (I2) Activation Activation/Coupling (Inert Atm, Light Exclusion) Weighing->Activation Dissolve in Degassed Solvent Quench Quench/Workup (Heavy Metal Waste) Activation->Quench Monitor Exotherm Waste Disposal (Halogenated Stream) Quench->Waste Segregate Pd/Cu

Figure 1: Operational workflow emphasizing light exclusion and waste segregation.

Critical Protocol Steps
  • Pre-Inspection: Before opening, inspect the solid/liquid.[2] If the material is pink/purple, significant deiodination has occurred.[2] Purify via silica plug filtration (eluting with Hexanes/EtOAc) before use to remove free iodine, which can poison Pd-catalysts.[2][1]

  • Solvent Degassing: When using in Suzuki/Sonogashira couplings, oxygen must be removed.[2]

    • Safety Note: Do not use vigorous bubbling (sparging) in an open vessel outside the hood; aerosols of the solution are toxic.[2] Use freeze-pump-thaw or sparge inside a closed hood.[1]

  • Workup: The trifluoromethyl group renders the product lipophilic. It will partition strongly into the organic phase (DCM/EtOAc).[2]

    • Caution: Aqueous layers may still contain residual heavy metals (Pd, Cu) and iodide salts.[2] Treat all aqueous waste as hazardous until tested.[2]

Emergency Response & Spill Management

Decision Logic for Spills

SpillResponse Start Spill Detected Size Assess Volume Start->Size Minor < 10 mL/g (Inside Hood) Size->Minor Contained Major > 10 mL/g (Outside Hood) Size->Major Uncontained ActionMinor Absorb with Vermiculite Clean with Thiosulfate Minor->ActionMinor ActionMajor Evacuate Area Call HazMat Major->ActionMajor

Figure 2: Decision tree for spill response based on volume and containment.

Specific Response Actions
  • Spill Cleanup: Do not use bleach (hypochlorite). Bleach can oxidize the aryl iodide or residual free iodide to iodine (

    
    ) or iodate, releasing toxic purple fumes.[2]
    
    • Correct Agent: Use Sodium Thiosulfate (10% aq) to reduce any liberated iodine to colorless iodide during cleanup.

  • Fire: In a fire, this compound will decompose to release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) .

    • Firefighting: Standard ABC extinguishers are acceptable, but firefighters must wear full SCBA due to the HF risk.[2] Water spray can form hydrofluoric acid; containment of runoff is critical.[2]

References

  • PubChem. this compound (Compound).[1][4] National Library of Medicine. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link]

Sources

Strategic Scaffolding: The Discovery and Application of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol Derivatives

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Iodo-5-(trifluoromethyl)benzyl alcohol represents a "privileged structure"—a scaffold that offers a unique trifecta of chemical properties: metabolic stability (via the -CF3 group), divergent reactivity (via the -I handle), and a versatile linker (via the benzylic -OH).[1]

This technical guide details the strategic application of this scaffold in medicinal chemistry. It moves beyond simple characterization to explore the causality of its design, providing robust synthetic protocols and elucidating its role in constructing high-affinity ligands for targets such as kinases (e.g., p38 MAPK, B-Raf) and GPCRs.

Part 1: The Pharmacophore Logic

Why This Scaffold?

The utility of this compound lies in its ability to solve three common medicinal chemistry problems simultaneously:

  • Metabolic Blocking (The -CF3 Effect): The trifluoromethyl group at the meta position prevents oxidative metabolism (CYP450 attack) on the phenyl ring.[1] It also significantly increases lipophilicity (

    
    logP 
    
    
    +1.2), enhancing membrane permeability.
  • Orthogonal Reactivity (The -I Handle): The iodine atom is the most reactive halogen for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the late-stage attachment of complex heterocycles under mild conditions.[1]

  • Linker Versatility (The -CH2OH Group): The benzylic alcohol is a "chameleon" handle.[1] It can be:

    • Oxidized to an aldehyde (for reductive amination).[1]

    • Converted to a leaving group (halide/mesylate) for N/O-alkylation.[1]

    • Used directly in Mitsunobu reactions.

Structural Causality Diagram

The following diagram illustrates the functional logic of the molecule.

PharmacophoreLogicScaffold3-Iodo-5-(trifluoromethyl)benzyl alcoholCF35-CF3 Group:Metabolic Block &Lipophilicity (+LogP)Scaffold->CF3Iodo3-Iodo Group:Cross-Coupling Handle(Suzuki/Sonogashira)Scaffold->IodoAlcoholBenzylic Alcohol:Linker & H-Bond Donor(Alkylation/Oxidation)Scaffold->Alcohol

Figure 1: Functional decomposition of the scaffold.[1] Each substituent plays a distinct role in Drug-Target Interaction (DTI) and synthetic elaboration.

Part 2: Robust Synthesis Protocol

The Challenge: Chemoselectivity

The primary synthetic challenge is reducing the carboxylic acid precursor (3-iodo-5-(trifluoromethyl)benzoic acid) to the alcohol without de-iodinating the aromatic ring.[1] Standard reductions using catalytic hydrogenation (H2/Pd-C) will strip the iodine.[1] Lithium Aluminum Hydride (LiAlH4) can be risky due to potential halogen-lithium exchange or over-reduction at high temperatures.[1]

The Solution: Borane-Tetrahydrofuran (BH3[1]·THF) complex.[1] This reagent selectively reduces carboxylic acids to alcohols in the presence of halogens.

Validated Protocol: Selective Reduction

Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 3-iodo-5-(trifluoromethyl)benzoic acid (5.0 g, 15.8 mmol) and anhydrous THF (50 mL). Cool the system to 0°C using an ice/water bath.

  • Addition: Carefully transfer BH3·THF complex (1.0 M in THF, 23.7 mL, 1.5 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes. Note: Gas evolution (H2) will occur; ensure proper venting.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.[1] The acid spot should disappear.

  • Quench (Critical): Cool back to 0°C. Slowly add Methanol (10 mL) dropwise to quench excess borane. Caution: Vigorous bubbling.[1]

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% as a white crystalline solid.[1]

Part 3: Strategic Divergence (The "Discovery" Engine)

Once the alcohol is in hand, the "Discovery" phase involves generating a library of derivatives. The workflow splits into two paths: Path A (Modifying the Linker) and Path B (Modifying the Core).[1]

Workflow Diagram: Library Generation

SynthesisWorkflowStart3-Iodo-5-(trifluoromethyl)benzyl alcoholPathAPath A: Linker ActivationStart->PathAPathBPath B: Core CouplingStart->PathBBromideBenzyl Bromide(via PBr3 or CBr4/PPh3)PathA->BromideActivationAlkylationN-Alkylation(Target: Amides/Amines)Bromide->AlkylationLibrary GenSuzukiSuzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)PathB->SuzukiDiversityBiarylBiaryl Alcohol(Scaffold Extension)Suzuki->BiarylC-C Bond

Figure 2: Divergent synthesis pathways.[1] Path A focuses on attaching the scaffold to a pharmacophore; Path B focuses on elaborating the scaffold itself.

Protocol: Suzuki-Miyaura Coupling (Path B)[1]

This reaction installs a second aromatic ring at the 3-position, often used to access hydrophobic pockets in kinase enzymes.

  • Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv).[1] Reasoning: The dppf ligand prevents de-halogenation and is robust for electron-deficient rings.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents with N2 for 15 mins. Heat at 80°C for 6-12 hours.

  • Outcome: Formation of the 3-aryl-5-(trifluoromethyl)benzyl alcohol derivative.[1][2]

Part 4: Technical Data & SAR Insights

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to this scaffold typically affect biological activity in kinase inhibitor programs (e.g., p38 MAP Kinase).

PositionModificationEffect on Potency/Properties
5-Position -CF3 (Parent) High metabolic stability; Hydrophobic interaction.
-CH3Lower metabolic stability (benzylic oxidation risk).[1]
-HLoss of potency (reduced hydrophobic burial).[1]
3-Position -I (Parent) Reactive handle for library expansion.
-PhenylIncreases potency via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

stacking (Gatekeeper residue).
-PyridineAdds H-bond acceptor capability (Solubility improver).[1]
Benzylic -OH (Parent) H-bond donor; Pro-drug potential.
-NH-AmideRigidifies linker; classic "hinge binder" connection.[1]
-O-EtherFlexible linker; improves rotatable bond count.[1]
Analytical Checkpoints

To ensure the integrity of the "Discovery" process, the following analytical signatures must be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       4.75 ppm (s, 2H): Benzylic -CH2-. Distinctive singlet.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       7.50 - 7.90 ppm (m, 3H): Aromatic protons. The pattern will show meta coupling (d, J ~ 1-2 Hz) due to the 1,3,5-substitution.
      
  • 19F NMR:

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       -62.5 ppm (s, 3F): Trifluoromethyl group. A clean singlet confirms no degradation of the CF3 moiety.
      

References

  • Synthesis of Trifluoromethylated Benzyl Alcohols

    • Title: Selective Reduction of Carboxylic Acids with Borane–Tetrahydrofuran Complex.
    • Source: Journal of Organic Chemistry.[3][4][5][6]

    • Context: Primary method for reducing the benzoic acid precursor without affecting the iodine or trifluoromethyl groups.
    • URL:[Link][1]

  • Suzuki Coupling Applications

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Validates the stability and reactivity of trifluoromethyl-substituted benzyl derivatives in Palladium c
    • URL:[Link]

  • Medicinal Chemistry Context (CF3 Bioisosteres)

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[7]

    • Source: MDPI (Pharmaceuticals).[1]

    • Context: Explains the "Privileged" nature of the CF3 group in increasing lipophilicity and metabolic stability.
    • URL:[Link][1]

  • Commercial Availability & Physical Data

    • Title: 3-(Trifluoromethyl)benzyl alcohol (Analog Reference).[1][2][8]

    • Source: PubChem.[1]

    • Context: Provides baseline physical property data (Safety, Solubility) for the class of 3-CF3 benzyl alcohols.
    • URL:[Link][1]

Theoretical Profiling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for characterizing 3-Iodo-5-(trifluoromethyl)benzyl alcohol , a compound of significant interest in fragment-based drug discovery (FBDD) due to its unique combination of a lipophilic trifluoromethyl group, a hydrogen-bonding hydroxymethyl handle, and a halogen-bonding iodine donor.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl (-CF


) group modulates metabolic stability and lipophilicity, while the iodine atom serves as a heavy-atom anchor for halogen bonding (XB) —a non-covalent interaction increasingly exploited to enhance potency in kinase and protease inhibitors.

This technical guide provides a standardized protocol for the theoretical study of this molecule, utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. The methodology emphasizes the critical handling of relativistic effects associated with the iodine atom and the electron-withdrawing influence of the -CF


 moiety.

Computational Methodology & Strategy

To ensure high-fidelity results, the choice of functional and basis set is paramount. Standard basis sets (e.g., 6-31G) fail to capture the relativistic core electrons of Iodine.

Level of Theory[1][2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (includes dispersion corrections, critical for halogen bonding studies).

  • Basis Set (Light Atoms - C, H, O, F): 6-311++G(d,p) .[1][2] The diffuse functions (++) are essential for describing the lone pairs on Oxygen and Fluorine.

  • Basis Set (Heavy Atom - I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP .

    • Rationale: LANL2DZ uses an Effective Core Potential (ECP) to model the inner 46 electrons of Iodine, reducing computational cost while accounting for relativistic contraction, which directly affects the C-I bond length and reactivity.

Solvation Models

Gas-phase calculations are insufficient for biological relevance.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (physiological simulation) and DMSO (solubility prediction).

Computational Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to reactivity mapping.

ComputationalWorkflow Input Initial Geometry (Z-Matrix) Opt DFT Optimization (B3LYP/LANL2DZ) Input->Opt Min. Energy Freq Freq Calculation (IR/Raman/Thermochem) Opt->Freq No Imaginary Freqs Elec Electronic Props (HOMO-LUMO/MEP) Opt->Elec NBO NBO Analysis (Hyperconjugation) Elec->NBO Dock Molecular Docking (Halogen Bonding) Elec->Dock ESP Charges

Figure 1: Step-by-step computational workflow for characterizing halogenated benzyl alcohols.

Structural & Electronic Properties[1][2][3][5][6][7][8][9][10]

Geometry Optimization Predictions

The electron-withdrawing nature of the -CF


 group at the meta position (C5) induces specific structural deformations compared to unsubstituted benzyl alcohol.
ParameterPredicted TrendTheoretical Value (Est.)Rationale
C-I Bond Length Elongated2.10 - 2.12 ÅIodine's large radius + relativistic expansion.
C-CF

Bond
Shortened1.49 - 1.51 ÅHyperconjugation from F lone pairs to aromatic ring.
Dihedral (HO-C-C) Planar/Twisted~0° or ~90°Dependent on intramolecular H-bond with ring

-cloud.
Point Group C1N/AAsymmetric substitution breaks C2v symmetry.
Molecular Electrostatic Potential (MEP) & The Sigma Hole

A critical feature of this molecule is the Sigma Hole (


-hole) on the Iodine atom.
  • Mechanism: The electron-withdrawing -CF

    
     group depletes electron density from the aromatic ring, which in turn pulls density away from the Iodine atom.
    
  • Result: A region of positive electrostatic potential develops on the extension of the C-I bond vector.

  • Significance: This positive "cap" allows the Iodine to act as a Lewis acid, binding to nucleophilic residues (e.g., backbone carbonyl oxygen, C=O

    
     I) in protein targets.
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the Iodine lone pairs and the aromatic

    
    -system.
    
  • LUMO: Delocalized over the aromatic ring and the -CF

    
     group (due to 
    
    
    
    -acceptor character).
  • Gap (

    
    ):  A narrower gap compared to benzyl alcohol is expected due to the destabilization of the HOMO by Iodine, suggesting higher chemical reactivity (softer nucleophile).
    

Spectroscopic Profiling (In Silico)

Vibrational Analysis (IR)

Frequency calculations must be scaled (typically by 0.961 for B3LYP) to match experimental results.

  • 
    (O-H):  ~3600 cm
    
    
    
    (sharp, free) or ~3400 cm
    
    
    (broad, H-bonded).
  • 
    (C-F):  Strong bands in the 1100–1350 cm
    
    
    
    region. The -CF
    
    
    group exhibits symmetric and asymmetric stretches that are diagnostic.
  • 
    (C-I):  Low frequency finger-print band, typically < 600 cm
    
    
    
    , often coupled with ring deformation.
NMR Prediction (GIAO Method)
  • 
    F NMR:  A single diagnostic peak around -63 ppm (relative to CFCl
    
    
    
    ).
  • 
    C NMR:  The carbon attached to Iodine (C3) will show a significant upfield shift (shielding effect of heavy atom) to ~94 ppm, while the C-CF
    
    
    
    carbon (C5) will appear as a quartet (
    
    
    Hz).

Medicinal Chemistry Applications: Halogen Bonding

The primary utility of this compound in drug design is its ability to engage in orthogonal interactions.

Interaction Pathway

The following diagram details how the electronic features of the molecule translate to biological interaction modes.

InteractionMap Ligand 3-Iodo-5-(CF3) Benzyl Alcohol CF3 -CF3 Group (Lipophilic) Ligand->CF3 Iodine -I Atom (Sigma Hole) Ligand->Iodine OH -OH Group (H-Bond Donor) Ligand->OH Pocket Hydrophobic Pocket CF3->Pocket Entropy Driven (Water Displacement) Backbone C=O Backbone (Lewis Base) Iodine->Backbone Halogen Bond (Directional) SideChain Glu/Asp Sidechain OH->SideChain Hydrogen Bond

Figure 2: Physicochemical interaction map showing the orthogonal binding modes of the ligand.

ADMET & Lipophilicity
  • LogP: The -CF

    
     and -I groups significantly increase lipophilicity compared to benzyl alcohol. Theoretical LogP is estimated at 3.2 - 3.5 , making it permeable to cell membranes but requiring careful formulation.
    
  • Metabolism: The -CF

    
     group blocks metabolic oxidation at the C5 position, potentially increasing the half-life of drugs incorporating this fragment.
    

References

  • Gaussian, Inc. (2016). Gaussian 16, Revision C.01. (Standard software for DFT calculations).[1] [3]

  • M. J. Frisch et al. (1984). Self-consistent molecular orbital methods. 25. Supplementary functions for Gaussian basis sets. Journal of Chemical Physics. (Basis set definitions).
  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. (Authoritative source on Sigma Hole theory).

  • Hajigeorgiou, E., et al. (2021).[2][4] Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(2), M1215.[2] (Comparative DFT study on trifluoromethyl benzyl derivatives).

  • Check, C. E., et al. (2001). Optimized geometries and electronic structures of heavy atom-containing molecules. Journal of Physical Chemistry A.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol with aryl boronic acids. This specific scaffold is a high-value intermediate in drug discovery, serving as a "linker" fragment that combines a lipophilic, metabolically stable trifluoromethyl (


) group with a modifiable benzylic alcohol handle.
Structural Analysis & Chemoselectivity

The substrate presents a unique reactivity profile that dictates the experimental design:

  • The Electrophile (Aryl Iodide): The C–I bond is the most reactive site for oxidative addition, significantly faster than bromides or chlorides. This allows for milder thermal conditions.

  • The Electronic Modifier (

    
    ):  Located meta to the iodide, this strong electron-withdrawing group (EWG) reduces the electron density of the aromatic ring. Causality:  This facilitates the oxidative addition of Pd(0) into the C–I bond but stabilizes the resulting Pd(II) intermediate, potentially slowing down transmetallation if the boronic acid is also electron-poor.
    
  • The Nucleophile/Protic Site (

    
    ):  The free benzylic alcohol poses a solubility challenge and a potential site for side reactions (e.g., oxidation to aldehyde). However, under standard carbonate-based Suzuki conditions, the free alcohol is generally tolerated, negating the need for protection/deprotection steps.
    
Critical Success Factors
  • Catalyst Selection: While

    
     is standard, we recommend 
    
    
    
    for this protocol. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and suppresses dehalogenation side reactions common with electron-deficient aryl iodides.
  • Solvent System: A biphasic system (1,4-Dioxane/Water) is essential.[1] It ensures solubility of the polar benzyl alcohol while dissolving the inorganic base.

Reaction Mechanism & Logic Flow

The following diagram illustrates the catalytic cycle adapted for this specific electron-deficient substrate. Note the emphasis on the oxidative addition facilitated by the


 group.

SuzukiMechanism Start Pd(II) Pre-catalyst (Reduction in situ) Pd0 Active Species Pd(0)L2 Start->Pd0 Activation OxAdd Oxidative Addition (Facilitated by CF3 EWG) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet + Ar'-B(OH)2 + Base (OH-) Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the electronic influence of the trifluoromethyl group on the oxidative addition step.

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
This compound Substrate1.0302.03302 mg (1.0 mmol)
Aryl Boronic Acid (e.g., Phenylboronic acid)Coupling Partner1.2121.93146 mg (1.2 mmol)

Catalyst0.03816.6424.5 mg
Potassium Carbonate (

)
Base3.0138.21414 mg
1,4-Dioxane Solvent (Organic)--8.0 mL
Water (Deionized) Solvent (Aqueous)--2.0 mL
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 25 mL round-bottom flask or a microwave vial with a magnetic stir bar.

  • Add This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv) to the vessel.
    
  • Critical Step: Add the catalyst

    
      (3 mol%) last to minimize exposure to air before solvation.
    
  • Seal the vessel with a septum.

Step 2: Solvent Degassing & Addition

  • In a separate beaker, mix 1,4-Dioxane and Water (4:1 ratio).

  • Sparge the solvent mixture with Nitrogen or Argon gas for 15 minutes. Why: Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Transfer the degassed solvent (10 mL total volume for 1 mmol scale) to the reaction vessel via syringe.

Step 3: Reaction Execution

  • Evacuate and backfill the reaction vessel with Nitrogen three times.

  • Heat the mixture to 80°C in an oil bath or heating block.

  • Monitor reaction progress by TLC or LC-MS.

    • Expected Time: 2–4 hours.

    • Monitoring: The starting iodide should disappear rapidly. The

      
       group allows for easy monitoring via 
      
      
      
      NMR if available (shift change).

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The free alcohol makes the product relatively polar; ensure the gradient is sufficient to elute it.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the decision matrix below.

OptimizationMatrix Problem Issue Detected Stalled Incomplete Conversion (Iodide remains) Problem->Stalled Dehal Dehalogenation (Ar-I -> Ar-H) Problem->Dehal Homocouple Boronic Homocoupling (Ar'-Ar') Problem->Homocouple Sol_Stalled Switch to XPhos Pd G3 or Increase Temp to 100°C Stalled->Sol_Stalled Sol_Dehal Use Anhydrous Conditions (DMF, Cs2CO3) Dehal->Sol_Dehal Sol_Homo Slow Addition of Boronic Acid or Degas More Thoroughly Homocouple->Sol_Homo

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Specific Notes on the Group

The trifluoromethyl group is robust and generally inert under these conditions. However, it significantly increases the lipophilicity of the molecule.[2]

  • Chromatography: Be aware that

    
    -containing compounds often "smear" slightly on silica or run faster than their non-fluorinated counterparts.
    
  • NMR:

    
     NMR is a powerful tool for crude analysis. The starting material typically shows a singlet around -63 ppm. The product signal will shift slightly depending on the electronic nature of the coupled ring.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

Sources

Sonogashira reaction using 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sonogashira Coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Part 1: Executive Summary

This technical guide details the optimized protocols for the Sonogashira cross-coupling of This compound . This substrate represents a strategic scaffold in medicinal chemistry, allowing the simultaneous introduction of a lipophilic, metabolically stable trifluoromethyl group and a versatile hydroxymethyl handle for further functionalization.

While the electron-withdrawing nature of the trifluoromethyl (-CF₃) group activates the carbon-iodine bond for rapid oxidative addition, the presence of the free benzyl alcohol requires specific attention to solvent compatibility and base selection to prevent side reactions. This guide presents two validated protocols: a standard Copper-Catalyzed method for robustness and a Copper-Free method to mitigate alkyne homocoupling.

Part 2: Substrate Profile & Reactivity Analysis

Compound: this compound CAS: [Analogous to 349-75-7 (des-iodo); Specific derivative often custom synthesized] Molecular Weight: ~302.03 g/mol

Electronic & Steric Considerations
  • Oxidative Addition (Activation): The -CF₃ group at the meta position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the aromatic ring, significantly reducing the activation energy required for the oxidative addition of Palladium(0) into the C-I bond. Consequently, this substrate is highly reactive compared to neutral aryl iodides.

  • The Hydroxyl Handle: The primary benzyl alcohol (-CH₂OH) is generally well-tolerated in Sonogashira conditions. However, in the presence of strong bases or aggressive heating, it can participate in competing coordination with Copper or Palladium, potentially retarding the catalytic cycle.

  • Ortho-Sterics: The 3,5-substitution pattern leaves the iodine relatively unhindered (flanked by protons), facilitating easy approach for the bulky Pd-ligand complexes.

Part 3: Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the -CF₃ group on the rate-determining step (Oxidative Addition).

SonogashiraCycle cluster_0 Substrate Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Accelerated by CF3) Pd0->OxAdd + Ar-I (Substrate) PdII_Ar Pd(II)(Ar)(I)L2 Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting with Cu) PdII_Ar->TransMet + Cu-Acetylide Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (Active Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer R-C≡C

Figure 1: Catalytic cycle emphasizing the CF3-assisted oxidative addition and the intersection with the Copper cycle.

Part 4: Experimental Protocols

Protocol A: The "Standard" Pd/Cu System

Best for: Routine synthesis, robust substrates, and when alkyne homocoupling is not a major concern.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Degassing (Critical): In a flame-dried Schlenk flask or round-bottom flask, combine the solvent and liquid base. Sparge with Argon or Nitrogen for 15-20 minutes. Note: Oxygen causes Glaser coupling (alkyne dimerization), consuming your starting material.

  • Loading: Add the aryl iodide substrate, Pd catalyst, and CuI to the flask under a positive pressure of inert gas.

  • Alkyne Addition: Add the terminal alkyne via syringe. If the alkyne is a solid, add it with the other solids in Step 2.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) .

    • Optimization: Due to the activated CF3 group, heating is rarely required. If reaction is sluggish after 4 hours, warm to 40°C.

  • Monitoring: Check TLC or LC-MS every 2 hours. The formation of a black precipitate (Pd black) indicates catalyst decomposition, often signaling the end of the reaction.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). The aqueous wash removes the amine salts and DMF/THF. Dry over Na₂SO₄ and concentrate.

Protocol B: Copper-Free Sonogashira

Best for: Valuable alkynes prone to homocoupling or if trace copper contamination is a concern for downstream biology.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Triphenylphosphine (PPh₃) (10 mol%) OR Pd(PPh₃)₄.

  • Base: Pyrrolidine or Piperidine (used as base and ligand).

  • Solvent: DMF or CH₃CN.

Procedure:

  • Combine aryl iodide, Pd source, and ligand in a reaction vessel.

  • Add degassed solvent and the amine base (Pyrrolidine is preferred for Cu-free).

  • Add the alkyne.

  • Heat: Copper-free reactions typically require higher energy. Heat to 60-80°C .

  • Workup: Standard aqueous extraction as above.

Part 5: Data Presentation & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Reaction
Temperature 20°C - 45°CHigh temps (>60°C) may oxidize the alcohol or decompose catalyst.
Solvent THF, DMF, MeCNTHF is preferred for ease of workup; DMF for solubility of polar substrates.
Atmosphere Inert (Ar/N2)Essential. O2 promotes homocoupling (Glaser reaction).
Base Et3N, DIPASecondary/Tertiary amines prevent nucleophilic attack on the substrate.

Troubleshooting Guide:

  • Issue: Low Yield / Unreacted Iodide.

    • Cause: Catalyst poisoning or insufficient activation.

    • Solution: Switch to a more active catalyst like Pd(dppf)Cl₂ or increase temperature to 40°C. Ensure the reaction is strictly anaerobic.

  • Issue: Alkyne Dimer (Glaser Product).

    • Cause: Oxygen ingress.

    • Solution: Re-degas all solvents. Switch to Protocol B (Copper-Free). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar intermediate.

  • Issue: Benzylic Oxidation.

    • Cause: Presence of oxidants or high heat in air.

    • Solution: Keep temp <50°C. If persistent, protect the alcohol as a TBS ether or Acetate before coupling.

Part 6: Experimental Workflow Diagram

Workflow Setup 1. Setup Flame-dry glassware Inert Atmosphere Degas 2. Degassing Sparge Solvent/Base (15 min Ar/N2) Setup->Degas Mix 3. Addition Add Ar-I, Pd, Cu Add Alkyne last Degas->Mix React 4. Reaction Stir RT (2-6h) Monitor TLC Mix->React Quench 5. Workup Dilute EtOAc Wash H2O/Brine React->Quench

Figure 2: Step-by-step experimental workflow for the standard Pd/Cu protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions under ligand-free conditions.[1] Applied Organometallic Chemistry, 27(7), 433-440. Link

  • PubChem. (n.d.). This compound (Compound Summary). Link

Sources

Heck coupling conditions for 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Heck Coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Executive Summary

This guide details the protocol for the Palladium-catalyzed Heck cross-coupling of This compound (CAS: N/A for specific isomer, generic class referenced). This substrate presents a unique dichotomy in reactivity: the 3-iodo and 5-trifluoromethyl motifs create a highly reactive, electron-deficient electrophile ideal for oxidative addition, while the benzyl alcohol functionality requires specific conditions to prevent oxidation or competitive coordination.

We present two validated protocols:

  • Method A (Standard): Phosphine-ligated Pd(II) for general coupling with acrylates/styrenes.

  • Method B (Jeffery Conditions): Ligand-free, Phase-Transfer Catalysis (PTC) for difficult substrates or to maximize "green" efficiency.

Chemical Context & Mechanistic Insights

Substrate Analysis
  • Leaving Group (Iodide): The C-I bond is weak (~53 kcal/mol), allowing oxidative addition to occur rapidly, often becoming the non-rate-determining step.

  • Electronic Effect (-CF3): The trifluoromethyl group at the meta position (relative to the iodide) is strongly electron-withdrawing (

    
    ). This reduces electron density on the aromatic ring, significantly accelerating oxidative addition  to Pd(0).
    
  • Functional Handle (-CH2OH): The free benzylic alcohol is generally tolerated in Heck couplings. However, under high-temperature conditions with Pd(II), there is a minor risk of oxidation to the aldehyde or hydrogenolysis. The protocols below utilize inert atmospheres and specific bases to mitigate this.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle.[1][2] The electron-poor nature of the aryl ring stabilizes the


-arylpalladium(II) intermediate, potentially slowing down the reductive elimination step if the alkene is also electron-poor.

HeckCycle cluster_legend Substrate Specifics Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Syn-insertion prep) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base/HI removal note1 CF3 group accelerates Oxidative Addition note2 Free -OH tolerated (No protection needed)

Figure 1: Catalytic cycle highlighting the impact of the CF3 group.

Experimental Protocols

Pre-Reaction Checklist
  • Solvents: DMF or DMAc must be anhydrous (water < 0.05%).

  • Inert Gas: Argon or Nitrogen balloon is sufficient; Schlenk line preferred for scale-up.

  • Stirring: High agitation rates (>600 RPM) are critical to prevent Pd black precipitation.

Method A: Standard Phosphine Conditions (General Purpose)

Best for: Coupling with acrylates, styrenes, and standard terminal alkenes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: PPh₃ (Triphenylphosphine) (4-10 mol%, 1:2 Pd:Ligand ratio)

  • Base: Et₃N (Triethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).

  • Inert: Cap the vial and purge with Argon for 5 minutes.

  • Solvate: Inject anhydrous DMF via syringe. Stir for 2 minutes to dissolve solids (solution typically turns yellow/orange).

  • Add Liquid Reagents: Add Et₃N (2.5 equiv) and the alkene (1.2 equiv) via syringe.

  • Heat: Place in a pre-heated oil bath or heating block at 90°C .

  • Monitor: Monitor by TLC or LCMS. Reaction is typically complete in 4–12 hours.

    • TLC Stain: UV active (Ar-I and Product). KMnO4 stain will show the alcohol and alkene.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove Et₃N), saturated NaHCO₃, and Brine. Dry over MgSO₄.

Method B: Jeffery Conditions (Ligand-Free / "Green")

Best for: Difficult substrates, minimizing cost, or if PPh3 oxide removal is problematic.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv) or NaHCO₃ (solid)

  • Solvent: DMF (0.2 M)

Step-by-Step Procedure:

  • Charge: Add aryl iodide, Pd(OAc)₂, TBAB, and K₂CO₃ to the flask.

  • Inert: Purge with Argon.

  • Solvate & React: Add DMF and Alkene.

  • Heat: Heat to 80°C . (Jeffery conditions often allow slightly lower temperatures due to the stabilization of Pd nanoparticles by the ammonium salt).

  • Workup: Dilute with water and extract with Et₂O or EtOAc. The absence of phosphine ligands simplifies purification.

Data Presentation & Optimization Guide

Table 1: Optimization of Reaction Parameters

ParameterStandard ChoiceAlternativeRationale for Alternative
Solvent DMFMeCN, DMAcMeCN is easier to remove; DMAc has higher boiling point for sluggish reactions.
Base Et₃NK₂CO₃, NaOAcInorganic bases (K₂CO₃) are preferred in Jeffery conditions or if the substrate is acid-sensitive.
Ligand PPh₃P(o-tol)₃P(o-tol)₃ is bulkier, often preventing Pd-black formation in difficult couplings (palladacycle formation).
Temp 90°C60°C - 120°CLower temp (60°C) possible with TBAB. Higher (120°C) risks alcohol oxidation.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Palladium Black Formation (Reaction turns black and stops converting).

    • Cause: Catalyst decomposition before cycle completion.

    • Solution: Increase Ligand:Pd ratio to 4:1. Switch to Method B (TBAB stabilizes Pd nanoparticles).

  • Issue: Regioselectivity (Branched vs. Linear)

    • Observation: With electron-rich alkenes (e.g., vinyl ethers), mixtures of

      
       (branched) and 
      
      
      
      (linear) products occur.
    • Fix: For electron-deficient alkenes (acrylates), the

      
      -product (linear, trans) is exclusively favored electronically. For styrenes, electronic bias is less strong; use bidentate ligands (e.g., dppp) to enforce linear selectivity if needed.
      
  • Issue: Alcohol Oxidation

    • Observation: Appearance of aldehyde peak in NMR (~10 ppm).

    • Fix: Ensure strict exclusion of O₂. Lower temperature to 80°C.

Workflow Visualization

Workflow Setup Setup: Pd(OAc)2, Ligand, Substrate, Base (Inert Atm) Reaction Reaction: 90°C, 4-12h DMF Solvent Setup->Reaction Check Checkpoint: TLC/LCMS (Look for Ar-I consumption) Reaction->Check Check->Reaction Incomplete (Add more cat?) Workup Workup: Dilute EtOAc Acid Wash (remove amine) Brine Wash Check->Workup Complete Purification Purification: Flash Column (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for the synthesis.

References

  • Heck, R. F. "Palladium-catalyzed vinylation of organic halides."[3] Organic Reactions1982 , 27, 345–390. Link

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52(30), 10113–10130. Link

  • Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews2000 , 100(8), 3009–3066. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition2002 , 41(22), 4176–4211. (Context for electron-deficient substrates). Link

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig amination of 3-Iodo-5-(trifluoromethyl)benzyl alcohol . While aryl iodides are typically highly reactive electrophiles, the presence of a free benzylic alcohol (-CH₂OH) presents a chemoselectivity challenge: the potential for competitive


-arylation or catalyst deactivation via alkoxide coordination.

By utilizing Generation 4 (G4) Palladacycle Precatalysts (specifically BrettPhos Pd G4 and RuPhos Pd G4 ), researchers can bypass the induction period associated with Pd(II) sources and operate under conditions that tolerate protic functionalities. This protocol prioritizes the use of LHMDS (Lithium bis(trimethylsilyl)amide) as a soluble, non-nucleophilic base to ensure exclusive


-arylation.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Electrophile: this compound.

    • Iodide: Excellent leaving group; oxidative addition is rapid.

    • Trifluoromethyl (-CF₃): Electron-withdrawing group (EWG) at the meta position. This reduces electron density on the aromatic ring, facilitating oxidative addition but potentially slowing reductive elimination if the catalyst is not electron-rich enough.

    • Benzyl Alcohol: The critical interference point. The pKa of benzyl alcohol (~15.4) allows deprotonation by strong alkoxide bases (e.g., NaOtBu), generating a nucleophilic alkoxide that competes with the amine.

Catalyst Selection Logic

To mitigate the risks identified above, we employ bulky, electron-rich dialkylbiaryl phosphine ligands pre-complexed in a G4 scaffold.

ParameterSelectionRationale
Catalyst BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines)G4 Precatalysts generate the active L-Pd(0) species immediately upon exposure to base, preventing the need for alcohol-oxidizing reduction steps. BrettPhos provides steric bulk to prevent catalyst poisoning by the alcohol/amine chelation.
Base LHMDS (1.0 M in THF)Unlike alkoxide bases (NaOtBu), LHMDS is sterically hindered and less prone to participating in nucleophilic attack. It effectively deprotonates the amine-bound Pd complex without aggressively generating free benzyl alkoxide.
Solvent 1,4-Dioxane or THF High solubility for the organic base and substrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where chemoselectivity is determined.

BuchwaldMechanism PreCat G4 Precatalyst (BrettPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-I + L-Pd(0)) ActivePd->OxAdd Pd_II_Ar Pd(II) Intermediate [L-Pd(Ar)(I)] OxAdd->Pd_II_Ar Fast (due to -CF3) Coordination Amine Coordination (R-NH2 binds) Pd_II_Ar->Coordination SideReaction RISK: Alkoxide Formation (Avoid NaOtBu) Pd_II_Ar->SideReaction If Base is small/strong Deprotonation Base Activation (LHMDS removes H+) Coordination->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActivePd Regeneration Product Product (N-Arylated Benzyl Alcohol) RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation pathway and the risk of alkoxide interference.

Experimental Protocols

General Screening Protocol (Micro-scale)

Recommended for identifying the optimal ligand/base combination before scale-up.

Materials:

  • Substrate: this compound (0.1 mmol)

  • Amine: 1.2 equivalents[1]

  • Catalysts: BrettPhos Pd G4, RuPhos Pd G4, XPhos Pd G4 (2 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) vs. Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Charge a 1-dram vial (with stir bar) with the aryl iodide (30.2 mg, 0.1 mmol) and catalyst (2 mol%).

  • If using Cs₂CO₃: Add solid base now. If using LHMDS: Add after solvent.

  • Evacuate and backfill with Argon (x3).

  • Add solvent (1.0 mL) and amine (0.12 mmol).

  • If using LHMDS: Add dropwise now.

  • Heat to 60°C for 2 hours.

  • QC: Aliquot 50 µL, dilute in MeOH, and analyze via LC-MS. Look for m/z corresponding to Product [M+H]+.

Optimized Preparative Protocol (Gram-Scale)

Target: 1.0 g Scale Synthesis

Reagents:

  • Aryl Iodide: this compound (1.0 g, 3.31 mmol)

  • Amine: (e.g., Morpholine, Aniline, or primary alkyl amine) (3.97 mmol, 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #804355) (30 mg, ~1 mol%)

    • Note: Use RuPhos Pd G4 if the amine is a secondary acyclic amine.

  • Base: LHMDS (1.0 M in THF) (7.3 mL, 7.3 mmol, 2.2 equiv)

    • Note: 2.2 equiv accounts for deprotonation of the -OH and the amine mechanism.

  • Solvent: Anhydrous THF or 1,4-Dioxane (15 mL)

Step-by-Step Procedure:

  • Setup: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of nitrogen.

  • Charging Solids: Add the aryl iodide (1.0 g) and BrettPhos Pd G4 (30 mg).

    • Critical: Do not add the amine yet if it is a liquid.

  • Inert Atmosphere: Cap the flask and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add anhydrous THF (15 mL) via syringe. Stir until solids are dissolved.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Base Addition (The Control Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add LHMDS (1.0 M in THF) dropwise over 5 minutes.

    • Reasoning: Low temperature prevents exotherms and uncontrolled deprotonation. The solution may turn orange/red (characteristic of active Pd-amido complexes).

  • Reaction: Remove the ice bath and stir at Room Temperature for 30 minutes. Then, heat to 60°C for 2–4 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear rapidly.

  • Quench: Cool to room temperature. Quench by adding saturated aqueous NH₄Cl (10 mL) and dilute with EtOAc (20 mL).

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Tip: The product contains both an amine and an alcohol.[2] Use a gradient of DCM -> DCM:MeOH (95:5) with 1% NH₄OH to prevent streaking.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes associated with this specific substrate.

OptimizationTree Start Reaction Outcome? Success High Yield (>85%) Start->Success LowConv Low Conversion (SM Remaining) Start->LowConv SideProd Side Products (Ether/Dehalogenation) Start->SideProd Temp Increase Temp (to 80-100°C) LowConv->Temp First BaseSwitch Switch Base (Use Cs2CO3 in Dioxane) SideProd->BaseSwitch If O-arylation observed LigandSwitch Switch Ligand (RuPhos or tBuBrettPhos) SideProd->LigandSwitch If dehalogenation observed CatLoad Increase Catalyst (to 3-5 mol%) Temp->CatLoad If fails

Figure 2: Troubleshooting decision matrix.

Common Issues
  • Issue: O-Arylation (Ether formation).

    • Cause: The base is too strong or the ligand is not selective enough for N vs O.

    • Fix: Switch from LHMDS to Cs₂CO₃ (Cesium Carbonate). Carbonate bases are generally too weak to deprotonate the alcohol fully but can assist the amination cycle.

  • Issue: Dehalogenation (Loss of Iodine, no amine added).

    • Cause:

      
      -hydride elimination from the amine or alcohol solvent.
      
    • Fix: Ensure the solvent is anhydrous. Switch to tBuXPhos Pd G4 which is exceptionally resistant to dehalogenation.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.[3]

  • Buchwald, S. L., et al. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2017, 82 , 3741–3750.[4]

  • Sigma-Aldrich. "BrettPhos Pd G4 Product Specification."

  • Sigma-Aldrich. "XPhos Pd G4 Product Specification."

Sources

Application Note: Strategic Utilization of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Iodo-5-(trifluoromethyl)benzyl alcohol (PubChem CID: 19261572) represents a "privileged scaffold." Its value lies in its bifunctional orthogonality :

  • The Aryl Iodide: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of biaryl systems common in kinase inhibitors.

  • The Benzyl Alcohol: A versatile "tail" that can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (halide/mesylate) for alkylation, or used directly as a nucleophile.

  • The Trifluoromethyl Group: A bioisostere that enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (

    
     modulation), critical for blood-brain barrier (BBB) penetration.
    

This guide provides field-proven protocols for manipulating this scaffold, ensuring chemoselectivity and high yields.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 301.94 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water
Stability Light sensitive (Iodine lability); Hygroscopic
Storage 2–8°C, under Argon/Nitrogen, protected from light
Key Hazards Irritant (Skin/Eye); Potential HF release if incinerated

Pro-Tip: The aryl-iodide bond is sensitive to photo-degradation. Always wrap reaction vessels in aluminum foil during extended storage or reaction times.

Divergent Synthesis Pathways

The power of this intermediate is the ability to choose which end of the molecule to modify first.

  • Path A (Coupling First): Exploits the high reactivity of the C–I bond over the C–OH bond. Modern Pd-catalysts tolerate free alcohols, allowing biaryl formation without protection steps.

  • Path B (Tail Modification First): Converts the alcohol to a bromide or aldehyde to attach a specific "warhead" or solubilizing group before coupling the core ring.

Visualization: Divergent Synthetic Utility

DivergentSynthesis Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Biaryl Biaryl Alcohol (Core Scaffold) Start->Biaryl Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Aldehyde Benzaldehyde (Reductive Amination) Start->Aldehyde Swern Oxidation or DMP Bromide Benzyl Bromide (Electrophile) Start->Bromide PBr3 or CBr4/PPh3 Ether Benzyl Ether (Solubility Tail) Start->Ether NaH, R-X (Williamson)

Caption: Divergent synthesis hub showing the orthogonality of the Iodine handle (Red) and Benzyl Alcohol handle (Yellow/Green).

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the iodine position without protecting the alcohol. Mechanism: The oxidative addition of Pd(0) to Ar-I is faster than Ar-Br or Ar-Cl and occurs without interference from the primary alcohol.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability and wide substrate scope.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Cap with a septum.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS (Target Mass: MW of Boronic Acid fragment + 175 - Iodine).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Deoxygenation is vital. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

Protocol B: Conversion to Benzyl Bromide (Appel Reaction)

Objective: Convert the alcohol to a bromide under mild conditions to create a potent alkylating agent. Why Appel? Avoids strong acids (HBr) that might affect sensitive functional groups if the molecule has been pre-coupled.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.1 equiv)
    
  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve substrate and

    
     in anhydrous DCM at 0°C (ice bath).
    
  • Addition: Add

    
     portion-wise over 10 minutes. The solution may turn slightly yellow.
    
  • Stirring: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. The byproduct

    
     is a solid that can be partially precipitated by adding hexane to the concentrated residue.
    
  • Purification: Filtration through a short silica plug eluting with 5% EtOAc/Hexane.

Safety Note: Benzyl bromides are potent lachrymators (tear gas agents). Handle only in a fume hood.

Protocol C: Controlled Oxidation to Benzaldehyde

Objective: Generate the aldehyde for reductive amination. Method: Dess-Martin Periodinane (DMP) is preferred over Swern for small-scale ease and avoiding foul-smelling sulfides.

Reagents:

  • Substrate: 1.0 equiv

  • DMP: 1.2 equiv

  • Solvent: DCM (wet DCM actually accelerates DMP, but anhydrous is standard).

Step-by-Step:

  • Dissolve substrate in DCM at 0°C.

  • Add DMP solid in one portion.

  • Stir at RT for 1-2 hours.

  • Quench (Critical): Add a 1:1 mixture of sat.

    
     (to reduce unreacted iodine species) and sat. 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear.
  • Extract with DCM and purify immediately (aldehydes can oxidize to acids in air).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Suzuki)

poisoning or Protodeboronation
Sparge solvents with Argon for 15 min; Switch base to

or

.
Dark Product (Bromide) Free

formation
Wash organic layer with 10%

(Sodium Thiosulfate).
Incomplete Oxidation Water in DMP reagentAdd 1.0 equiv of water to the reaction (DMP mechanism requires water exchange) or use fresh reagent.
NMR Confusion Rotamers or F-coupling

-NMR is essential. Expect a singlet around -63 ppm for

.
Analytical Check (Simulated Data)
  • 1H NMR (CDCl3):

    
     4.75 (s, 2H, 
    
    
    
    ), 7.55 (s, 1H), 7.80 (s, 1H), 7.85 (s, 1H). Aromatic protons shift downfield due to EWG (
    
    
    , I).
  • 13C NMR: Characteristic quartet for

    
     carbon (
    
    
    
    ).

Workflow Visualization: Suzuki Coupling

SuzukiWorkflow Start Start: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Prep Prepare Reagents: Boronic Acid (1.2 eq) Pd(dppf)Cl2 (0.05 eq) K2CO3 (3.0 eq) Start->Prep Inert Inert Atmosphere Cycle (Vac/N2 x3) Prep->Inert Heat Reaction: 80°C, 4-6h Solvent: Dioxane/H2O Inert->Heat Check QC Check: LCMS Is SM consumed? Heat->Check Check->Heat No (Add catalyst) Workup Workup: EtOAc Extr. / Brine Wash Check->Workup Yes Purify Flash Column Hex/EtOAc Workup->Purify

Caption: Step-by-step workflow for the chemoselective Suzuki coupling of the aryl iodide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (n.d.).[1] this compound (CID 19261572). National Library of Medicine.

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (n.d.).[1] 3-Iodo-5-(trifluoromethyl)benzyl bromide (Product Data). (Note: Used as reference for the bromide derivative properties).

Sources

3-Iodo-5-(trifluoromethyl)benzyl alcohol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Iodo-5-(trifluoromethyl)benzyl alcohol in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged" scaffold that bridges the gap between structural biology and synthetic elaboration.[1] Unlike standard fragments that serve merely as chemical probes, this compound functions as a dual-purpose tool :

  • Structural Probe: The heavy iodine atom provides a strong anomalous scattering signal, enabling unambiguous determination of binding orientation and experimental phasing (SAD/MAD) without the need for selenomethionine substitution.

  • Synthetic Hub: The aryl iodide moiety is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the benzyl alcohol offers a versatile vector for growing into hydrophilic pockets or covalent engagement.

This guide details the protocols for utilizing this fragment to accelerate Hit-to-Lead (H2L) campaigns, focusing on X-ray crystallographic phasing and rapid chemical elaboration.

Chemical Profile & Rule of 3 Compliance

Before deployment, it is critical to verify the fragment's physicochemical suitability. This compound adheres strictly to Astex’s "Rule of 3," ensuring high ligand efficiency (LE) and solubility.[1]

PropertyValueFBDD Relevance
Molecular Weight 302.03 DaBorderline "Rule of 3" (ideal for detection, slightly heavy for a "minimal" fragment but justified by Iodine mass).
cLogP ~2.6Lipophilic enough to engage hydrophobic pockets; soluble enough for 50-100 mM DMSO stocks.
H-Bond Donors 1 (OH)Directional interaction with backbone carbonyls or side chains (e.g., Asp, Glu).[1]
H-Bond Acceptors 1 (OH)Interaction with backbone amides or Ser/Thr/Tyr.[1]
Rotatable Bonds 1Low entropic penalty upon binding.
Anomalous Scatterer Iodine (

)
Strong

signal (approx. 6-7

at Cu K

), superior to Sulfur or Chlorine.[1]

Application I: Anomalous Scattering for Binding Mode Determination

The primary challenge in FBDD is confirming the binding pose of low-affinity fragments (mM


).[1] Standard molecular replacement often fails due to low occupancy. The iodine atom in this fragment allows for Single-wavelength Anomalous Dispersion (SAD)  phasing or anomalous difference Fourier mapping to unequivocally locate the ligand.[1]
Protocol A: Crystallographic Soaking & Data Collection

Objective: Identify the fragment binding site using the Iodine anomalous signal.

Materials:

  • Apo-protein crystals (robust diffraction < 2.5 Å).[1]

  • Fragment Stock: 100 mM in 100% DMSO.

  • Cryoprotectant solution (matched to mother liquor).[1]

Step-by-Step Methodology:

  • Soaking Strategy:

    • Prepare a soaking drop by mixing the reservoir solution with the fragment stock.

    • Target Concentration: 10–50 mM final fragment concentration.

    • DMSO Tolerance: Ensure final DMSO does not exceed protein tolerance (typically <10%).[1] If the protein is sensitive, perform a stepwise soak (2%

      
       5% 
      
      
      
      10% DMSO).[1]
    • Soak Time: 1 hour to overnight. Iodine is large; allow sufficient time for diffusion into the lattice.

  • Cryo-Protection:

    • Transfer crystal briefly to a cryo-solution containing the same concentration of the fragment to prevent "wash-out" of the low-affinity binder.

    • Flash-cool in liquid nitrogen.

  • Data Collection (Beamline Parameters):

    • Energy: Collect data at an energy optimized for Iodine anomalous signal.

      • Option A (In-house source): Cu K

        
         (1.54 Å / 8.0 keV).[1] Iodine has a strong signal here (
        
        
        
        ).[1]
      • Option B (Synchrotron): 6.0–8.0 keV. While the Iodine K-edge is at 33 keV (inaccessible to most macromolecular lines), the L-edges provide significant signal at lower energies.[1]

    • Multiplicity: High redundancy (>720° rotation if symmetry permits) is crucial to measure the small anomalous differences accurately.[1]

  • Data Processing:

    • Process data keeping Friedel pairs separate (do not merge anomalous pairs).

    • Calculate an Anomalous Difference Map (

      
      ).
      
    • Validation: A strong peak (>5

      
      ) in the anomalous map confirms the location of the Iodine atom, anchoring the fragment pose.
      

Application II: Rapid Synthetic Elaboration (Hit-to-Lead)

Once the binding mode is confirmed, the 3-Iodo group serves as a pre-installed "reactive handle." The high reactivity of the C–I bond allows for mild Suzuki-Miyaura coupling conditions, preserving the protein-compatible benzyl alcohol moiety.

Protocol B: Micro-Scale Suzuki-Miyaura Coupling

Objective: Elaborate the fragment by coupling diverse aryl/heteroaryl boronic acids to the 3-position.

Reaction Scheme: Fragment-I + Ar-B(OH)2 ->[Pd] Fragment-Ar

Materials:

  • This compound (1.0 equiv).[1][2]

  • Diverse Boronic Acids (1.5 equiv).[1]

  • Catalyst:

    
     or 
    
    
    
    /SPhos (for hindered substrates).[1]
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

  • Setup (Parallel Synthesis Compatible):

    • In a reaction vial, dissolve the fragment (0.1 mmol) in Dioxane (400 µL).

    • Add the Boronic Acid (0.15 mmol).[1]

    • Add aqueous

      
       (2M, 100 µL).
      
    • Degas the mixture by bubbling Nitrogen for 2 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalysis:

    • Add

      
       (5 mol%).[1]
      
    • Seal the vial and heat to 80°C for 4–12 hours. The Iodine handle typically reacts faster than bromides/chlorides, often allowing completion at lower temperatures (60°C) if the boronic acid is unstable.[1]

  • Work-up & Purification:

    • Filter through a celite plug to remove Palladium black.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via semi-prep HPLC (Reverse Phase) or Flash Chromatography.[1]

    • Note: The trifluoromethyl group provides a distinct UV chromophore and retention shift, aiding in purification monitoring.

  • Elaboration Vector 2 (Optional):

    • The benzyl alcohol can be oxidized (Dess-Martin Periodinane) to the aldehyde, serving as a handle for Reductive Amination to explore a second vector.

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this specific fragment, highlighting the bifurcation between structural validation and chemical growth.

FBDD_Workflow Fragment 3-Iodo-5-(trifluoromethyl) benzyl alcohol Soak Crystal Soaking (High Concentration) Fragment->Soak Solubility Check Chemistry Synthetic Elaboration (Suzuki-Miyaura) Fragment->Chemistry Hit Confirmation DataCollection X-Ray Diffraction (Anomalous Signal Collection) Soak->DataCollection Phasing Anomalous Difference Map (Locate Iodine >5σ) DataCollection->Phasing Identify Binding Mode LeadGen Lead Series Generation (Bi-aryl Scaffolds) Phasing->LeadGen Structure-Guided Design Chemistry->LeadGen Pd-Catalysis Library Boronic Acid Library (Diversity Scan) Library->Chemistry Coupling Partner Validation Biophysical Assay (SPR / MST) LeadGen->Validation Potency Check

Caption: Integrated workflow utilizing the Iodine handle for both structural definition (left branch) and chemical expansion (right branch).

References

  • Anomalous Scattering in FBDD

    • Title: "Rapid experimental SAD phasing and hot-spot identification with halogen
    • Source:Acta Crystallographica Section D, 2016.
    • Link:[Link]

    • Relevance: Validates the use of Iodine/Bromine fragments for loc
  • Fragment Elaboration Chemistry

    • Title: "Modular Synthetic Platform for the Elabor
    • Source:Journal of the American Chemical Society, 2023.
    • Link:[Link][1]

    • Relevance: details Suzuki-Miyaura strategies for halogen
  • General FBDD Principles

    • Title: "Fragment-based drug discovery: A graphical review."
    • Source:Acta Pharmaceutica Sinica B, 2020.
    • Link:[Link]

    • Relevance: Contextualizes the "Rule of 3" and the hit-to-lead process.
  • Suzuki Coupling Protocol

    • Title: "Suzuki-Miyaura Cross-Coupling Reaction."[3][4][5]

    • Source:ThermoFisher Scientific Protocols.
    • Link:[Link][1]

    • Relevance: Standard operating procedure for Pd-c

Sources

Derivatization of 3-Iodo-5-(trifluoromethyl)benzyl alcohol for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Target Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Teams.

The scaffold 3-Iodo-5-(trifluoromethyl)benzyl alcohol represents a "privileged structure" in fragment-based drug discovery (FBDD). Its value lies in its orthogonal reactivity :

  • Aryl Iodide (Ar-I): A high-reactivity handle for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Trifluoromethyl (

    
    ):  A metabolically stable lipophilic electron-withdrawing group (EWG) that modulates 
    
    
    
    , enhances membrane permeability, and blocks metabolic hot-spots.
  • Benzyl Alcohol (

    
    ):  A versatile anchor for etherification, oxidation (to aldehyde/acid), or conversion to a leaving group (
    
    
    
    ) for nucleophilic substitution.

This guide details the divergent synthesis strategies required to utilize this scaffold in parallel library generation, ensuring high fidelity and reproducibility.

Chemo-Physical Profile & Handling

Table 1: Key properties influencing reaction design.

PropertyValue/CharacteristicSynthetic Implication
Molecular Weight 302.03 g/mol Suitable for Fragment-Based Drug Discovery (FBDD).
Electronic Nature Electron-Deficient (EWG)The

group activates the C-I bond for oxidative addition (faster Pd-catalysis) but decreases the nucleophilicity of the benzyl alcohol.
Solubility High in DCM, THF, DMSOCompatible with standard library solvents.
Stability Light Sensitive (Iodide)Store in amber vials; avoid prolonged exposure to light during workup.
Acidity (

)
~14 (Alcohol)Slightly more acidic than benzyl alcohol due to inductive effect of

; easier to deprotonate with bases like NaH or KOtBu.

Strategic Derivatization Map

The following workflow illustrates the divergent pathways available. The "Suzuki-First" approach is generally preferred to avoid chemoselectivity issues with the free alcohol or amine products later in the sequence.

G Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Biaryl Biaryl Alcohol (Library A) Start->Biaryl Suzuki-Miyaura (R-B(OH)2, Pd cat.) Aldehyde Aldehyde Intermediate Start->Aldehyde Oxidation (DMP or MnO2) BenzylBromide Benzyl Bromide Intermediate Start->BenzylBromide Appel Rxn (CBr4, PPh3) Biaryl->Aldehyde Late-Stage Oxidation AmineLib Benzyl Amine Library (Reductive Amination) Aldehyde->AmineLib Reductive Amination (R-NH2, NaBH(OAc)3) EtherLib Benzyl Ether Library (Williamson) BenzylBromide->EtherLib Nucleophilic Sub. (R-OH, NaH)

Figure 1: Divergent synthesis workflow. Path selection depends on whether the library diversity is driven by the aryl coupling partner or the benzylic substituent.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Iodide-First" Strategy)

Rationale: The


 group activates the aryl iodide, making oxidative addition rapid. However, the free alcohol can sometimes interfere with boronic acids (forming boronate esters). Using a mild base and aqueous system prevents this.
Scope:  Installation of diverse aryl/heteroaryl groups while retaining the alcohol handle.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Robust against air/moisture.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial (or 96-well block), add the aryl iodide (100 mg scale), boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (1 mL).
    
  • Degas: Sparge with nitrogen for 2 minutes (essential to prevent homocoupling).

  • Heat: Seal and heat at 80°C for 4-12 hours.

  • Workup (Library Scale):

    • Cool to RT.

    • Dilute with EtOAc.

    • Pass through a Phase Separator cartridge (hydrophobic frit) to remove the aqueous layer without extraction.

    • Pass the organic layer through a Thiol-Silica Scavenger (e.g., Si-Thiol) to remove Palladium.

  • Validation: LC-MS should show product mass. The

    
     group provides a distinct NMR handle (
    
    
    
    ppm).

Technical Note: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), switch to XPhos Pd G2 precatalyst to boost turnover frequency (TOF) [1].

Protocol B: One-Pot Oxidation & Reductive Amination

Rationale: Converting the alcohol to an amine creates a classic "drug-like" linkage. We use Dess-Martin Periodinane (DMP) for oxidation because it avoids the acidic conditions of Jones reagent and the heavy metal waste of PCC, followed by Sodium Triacetoxyborohydride (STAB) which tolerates the iodide if it hasn't been coupled yet.

Step 1: Oxidation to Aldehyde

  • Dissolve alcohol (1.0 equiv) in DCM.

  • Add DMP (1.2 equiv) at 0°C. Stir at RT for 2 hours.

  • Quench: Add saturated

    
     (1:1) to destroy excess oxidant and iodine byproducts.
    
  • Isolate the organic layer (Phase Separator). Do not purify extensively; the aldehyde is reactive.

Step 2: Reductive Amination

  • Imine Formation: Dissolve crude aldehyde in DCE (Dichloroethane). Add Amine (

    
    , 1.1 equiv) and Acetic Acid (1.0 equiv). Stir 1 hour.
    
  • Reduction: Add

    
     (1.5 equiv). Stir overnight at RT.
    
  • Scavenging (Crucial for Libraries):

    • Add Polymer-Supported Isocyanate (to scavenge excess amine nucleophile).

    • Add Polymer-Supported Carbonate (to neutralize acid).

    • Filter and concentrate.

Mechanistic Insight: The electron-withdrawing


 group makes the intermediate aldehyde more electrophilic, accelerating imine formation compared to unsubstituted benzaldehyde [2].
Protocol C: Conversion to Benzyl Bromide (Appel Reaction)

Rationale: For ether synthesis (


), the alcohol must be activated. The Appel reaction is preferred over 

for libraries because the byproduct (Triphenylphosphine oxide) is easier to manage or polymer-supported reagents can be used.

Reagents:

  • 
     (1.2 equiv)
    
  • 
     (1.2 equiv) - Recommendation: Use Polymer-Supported 
    
    
    
    for easiest workup.
  • Solvent: DCM, 0°C to RT.

Procedure:

  • Add Polymer-Supported

    
     to the alcohol in DCM.
    
  • Add

    
     slowly at 0°C.
    
  • Shake/Stir at RT for 3 hours.

  • Filtration: Filter off the polymer resin (which now contains the oxide byproduct).

  • Concentrate: The filtrate contains the clean benzyl bromide.

    • Warning: Benzyl bromides with

      
       groups are potent lachrymators. Handle in a fume hood.
      

Library Purification & Analysis Strategy

For high-throughput synthesis (HTS), traditional column chromatography is a bottleneck.

Table 2: Purification Logic

Impurity TypeScavenger / MethodMechanism
Excess Amine (from Protocol B)PS-Isocyanate or PS-Benzaldehyde Covalent capture of nucleophiles.
Excess Boronic Acid (from Protocol A)PS-DEAM (Diethanolamine)Forms boronate ester with resin.
Palladium Si-Thiol or Si-DMT Metal chelation.
Acids PS-Carbonate Neutralization.

Analytical Standard:

  • LC-MS: Use a generic gradient (5-95% MeCN/Water + 0.1% Formic Acid). The

    
     group renders compounds lipophilic; expect retention times to shift later compared to non-fluorinated analogs.
    
  • 19F NMR: Run a quick non-decoupled

    
     NMR. The 
    
    
    
    singlet is a rapid purity check that avoids overlapping proton signals.

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Aryl Iodides

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
    • URL:[Link]

  • Reductive Amination with Sodium Triacetoxyborohydride

    • Source: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.

    • URL:[Link]

  • Appel Reaction on Solid Support

    • Source: H. M. S.[2] Kingston et al. (2008). Supported Reagents and Scavengers in Multi-Step Organic Synthesis. Journal of Organic Chemistry.

    • URL:[Link]

  • Properties of the Trifluoromethyl Group in Medicinal Chemistry

    • Source: Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: Protecting Group Strategies for 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists working with 3-Iodo-5-(trifluoromethyl)benzyl alcohol . It addresses the specific challenges posed by its electron-deficient aromatic ring and the competing reactivities of the iodo and hydroxyl groups.

Introduction: The Chemo-Selectivity Paradox

This compound is a high-value scaffold in medicinal chemistry, serving as a precursor for trifluoromethylated biaryls and pharmacophores. However, its dual functionality presents a paradox:

  • The Alcohol (-OH): Requires protection to prevent deprotonation during organometallic steps (e.g., lithiation) or poisoning of transition metal catalysts.

  • The Aryl Iodide (-I): A highly reactive handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling.

  • The Trifluoromethyl (-CF3): Strongly electron-withdrawing, it increases the acidity of the benzylic alcohol and stabilizes benzylic anions, but also renders the ring susceptible to nucleophilic attack if not carefully managed.

This guide provides validated protocols for Silyl (TBS) and Acetal (THP) protection strategies, selected for their orthogonality to the labile C-I bond and the chemically inert -CF3 group.

Strategic Decision Matrix

The choice of protecting group (PG) is dictated by the subsequent reaction conditions. We prioritize TBS (tert-Butyldimethylsilyl) and THP (Tetrahydropyranyl) over Benzyl (Bn) ethers, as standard hydrogenolytic removal of benzyl groups poses a high risk of concomitant dehalogenation (removal of the Iodine).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protecting group based on your intended downstream chemistry.

PG_Strategy Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Decision Intended Reaction? Start->Decision Lithiation Lithium-Halogen Exchange (n-BuLi) Decision->Lithiation Strong Base Suzuki Suzuki/Sonogashira Coupling (Pd) Decision->Suzuki Mild Base TBS_Route Select TBS (Silyl) (Base Stable, F- Cleavage) Lithiation->TBS_Route Preferred THP_Route Select THP (Acetal) (Base Stable, Acid Cleavage) Lithiation->THP_Route Alternative Acidic Acidic Conditions Expected? Suzuki->Acidic Acidic->TBS_Route No (Basic/Neutral) MOM_Route Select MOM (Max Base Stability) Acidic->MOM_Route Yes (Strong Acid)

Figure 1: Decision tree for selecting protecting groups based on downstream chemical compatibility.

Validated Protocols

Protocol A: TBS Protection (Silyl Ether)

Best For: Subsequent lithiation (n-BuLi) or standard Suzuki couplings. Rationale: TBS ethers are stable to n-BuLi at -78°C and are cleaved under mild conditions (TBAF) that do not affect the -CF3 or Ar-I bonds.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and dissolve in anhydrous DMF.

  • Addition: Add Imidazole in one portion. Stir for 5 minutes until dissolved.

  • Protection: Add TBSCl portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product will be less polar (higher Rf) than the alcohol.

  • Workup: Dilute with Et2O (3x volume). Wash sequentially with water (2x), sat. NaHCO3, and brine.[1]

    • Note: Thorough water washes are critical to remove DMF, which can interfere with subsequent lithiation.

  • Purification: Flash chromatography (SiO2, 100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 90–98% QC Check: 1H NMR should show two singlets near δ 0.10 (Si-Me) and δ 0.90 (Si-tBu).

Protocol B: Metal-Halogen Exchange & Electrophile Trapping

Objective: Functionalization of the Iodine position while preserving the protected alcohol.

Materials:

  • TBS-protected substrate (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, titrated)

  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cooling: Dissolve the TBS-protected intermediate in THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature control is vital. Above -60°C, the -CF3 group can direct ortho-lithiation or promote benzyne formation.

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Lithium species.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with sat. NH4Cl.

  • Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol C: Deprotection (TBAF Method)

Objective: Removal of TBS group to restore the benzyl alcohol.

Materials:

  • Crude functionalized product[1]

  • TBAF (1.0 M in THF) (1.5 equiv)[1]

  • Solvent: THF[1][2][3][4]

Step-by-Step Procedure:

  • Dissolve the substrate in THF at 0°C.

  • Add TBAF solution dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water. Extract with Et2O.[5]

    • Caution: TBAF workups can form emulsions. Using a minimal amount of water and saturating the aqueous phase with solid NaCl helps separation.

  • Purification: Column chromatography.

Quantitative Comparison of Protecting Groups

FeatureTBS (Silyl)THP (Acetal)Benzyl (Bn)
Installation Mild (Base/DMF)Mild (Acid/DCM)Strong Base (NaH)
Stability: n-BuLi Excellent (-78°C)ExcellentGood
Stability: Acid Poor (Cleaves)Poor (Cleaves)Excellent
Stability: Base ExcellentExcellentExcellent
Deprotection Fluoride (TBAF)Mild Acid (PPTS)Hydrogenolysis (H2/Pd)
Risk Factor Silyl migration (rare)Diastereomers (NMR)Dehalogenation of Iodine

Critical Warning on Benzyl Ethers: Do NOT use Benzyl (Bn) protection if you intend to remove the protecting group before reacting the Iodine. The standard deprotection (H2, Pd/C) will reductively cleave the C-I bond, destroying your functional handle [1]. If ether protection is required, use PMB (p-Methoxybenzyl) , which can be cleaved oxidatively (DDQ) without affecting the Iodine.

Troubleshooting & QC

Common Issues
  • Desilylation during Workup:

    • Cause: Acidic silica gel or trace HCl in solvents.

    • Fix: Add 1% Triethylamine to the eluent during chromatography of TBS ethers.

  • "Ghost" Peaks in NMR (THP Ethers):

    • Cause: The THP group creates a new chiral center, resulting in a mixture of diastereomers (even if the alcohol is achiral, the acetal is racemic).

    • Fix: This is normal.[1][6] Do not attempt to separate diastereomers unless necessary.

  • Low Yield in Lithiation:

    • Cause: Incomplete drying of the starting material (trace water kills n-BuLi).

    • Fix: Azeotrope the protected substrate with dry toluene 3x before the reaction.

Analytical Reference Data
  • TBS-Protected Product: 1H NMR (400 MHz, CDCl3): δ 7.8 (s, 1H), 7.6 (s, 1H), 7.4 (s, 1H), 4.75 (s, 2H, Ar-CH2-O), 0.95 (s, 9H), 0.12 (s, 6H).

  • Key Shift: The benzylic protons shift upfield slightly upon silylation compared to the free alcohol.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data for TBS and THP).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[7] Journal of the American Chemical Society, 94(17), 6190–6191.[7] (Original TBS protocol).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Compatibility of PGs in Suzuki coupling).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie Int. Ed. (Metal-halogen exchange strategies).

Sources

Application Notes & Protocols for the Selective Oxidation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective oxidation of 3-iodo-5-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, 3-iodo-5-(trifluoromethyl)benzaldehyde. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and complex organic molecules, where the aldehyde serves as a versatile handle for subsequent chemical modifications. The presence of both iodo and trifluoromethyl groups on the aromatic ring necessitates a careful selection of oxidation methodology to ensure high chemoselectivity, avoid over-oxidation to the carboxylic acid, and preserve the integrity of these sensitive functionalities. This guide evaluates several contemporary and classical oxidation protocols, offering in-depth, field-proven insights into their application, mechanism, and optimization for this specific substrate. Detailed, step-by-step protocols for the most suitable methods are provided, aimed at researchers, medicinal chemists, and process development scientists.

Strategic Overview: The Importance and Challenge

The target molecule, 3-iodo-5-(trifluoromethyl)benzaldehyde, is a valuable building block in drug discovery. The trifluoromethyl group (–CF₃) is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo (–I) substituent provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

The primary challenge in this synthesis is the selective oxidation of the primary benzylic alcohol. The reaction must be mild enough to prevent over-oxidation to the thermodynamically more stable carboxylic acid while being robust enough to proceed to completion. Furthermore, the chosen reagents must be compatible with the electron-withdrawing nature of the substituents and the carbon-iodine bond. Both the iodo and trifluoromethyl groups are strongly electron-withdrawing, which can decrease the electron density on the benzylic carbon and potentially slow down the rate of certain oxidation reactions.[1][2]

Comparative Analysis of Leading Oxidation Methods

Several methods are available for the oxidation of primary alcohols to aldehydes. However, their suitability for a sensitive and electronically deactivated substrate like this compound varies significantly. We have selected four prominent methods for evaluation based on their functional group tolerance, reaction conditions, and scalability.

Method Core Reagents Typical Conditions Advantages Disadvantages & Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempExcellent yields, very mild (neutral pH), high chemoselectivity, short reaction times, tolerates sensitive groups.[3]Reagent is potentially explosive, cost can be a factor for large-scale synthesis.[3][4]
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N)CH₂Cl₂, -78 °CHigh yields, avoids over-oxidation, wide functional group tolerance, inexpensive reagents.[5]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, evolution of CO and CO₂ gas.[5][6]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)CH₂Cl₂/H₂O, 0 °C to RTCatalytic, uses inexpensive bleach as the terminal oxidant, considered a "green" method.[7][8]Requires careful pH control, can be slower for electron-deficient substrates.
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TempReliable and effective for stopping at the aldehyde stage, does not require anhydrous conditions.[9][10]Chromium-based reagent (toxic), waste disposal concerns, can be acidic.[11]

Visualization of Key Processes

To better understand the chemical transformation and the experimental procedure, the following diagrams illustrate the reaction mechanism for the recommended DMP oxidation and a generalized workflow for synthesis and purification.

DMP_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products Alcohol R-CH₂-OH (3-Iodo-5-(CF₃)benzyl alcohol) Intermediate1 Diacetoxyalkoxy- periodinane Intermediate Alcohol->Intermediate1 Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate1 TransitionState 5-Membered Ring Transition State Intermediate1->TransitionState Acetate acts as base, de-protonates α-H Aldehyde R-CHO (Target Aldehyde) TransitionState->Aldehyde Reductive Elimination Byproducts Iodinane + Acetic Acid TransitionState->Byproducts

Caption: Mechanism of the Dess-Martin Oxidation.[3][12]

Experimental_Workflow Start 1. Reactant Setup (Alcohol in Anhydrous CH₂Cl₂) Reaction 2. Reagent Addition (e.g., Add DMP at RT) Start->Reaction Monitor 3. Reaction Monitoring (Thin-Layer Chromatography) Reaction->Monitor Quench 4. Quenching (Add aq. Na₂S₂O₃/NaHCO₃) Monitor->Quench Upon Completion Workup 5. Aqueous Work-up (Phase Separation & Extraction) Quench->Workup Purify 6. Purification (Silica Gel Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, IR, MS) Purify->Analyze Final Pure Aldehyde Analyze->Final

Caption: General experimental workflow for oxidation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Dichloromethane is a suspected carcinogen. Dess-Martin Periodinane is sensitive to shock and heat; handle with care.[4]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This protocol is adapted from standard procedures known for their high efficiency and mildness.[12][13]

A. Materials and Equipment:

  • Reactants:

    • This compound

    • Dess-Martin Periodinane (DMP), 1.1 - 1.5 equivalents

  • Solvents & Reagents:

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

B. Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous CH₂Cl₂ (approx. 0.1 M concentration relative to the alcohol). Stir at room temperature until the solid is fully dissolved.

  • DMP Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion. The reaction is typically run at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is usually complete within 1-3 hours.[13]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of CH₂Cl₂. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This step neutralizes acidic byproducts and reduces the unreacted DMP.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with CH₂Cl₂. Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 3-iodo-5-(trifluoromethyl)benzaldehyde.

Protocol 2: Swern Oxidation

This protocol is a robust alternative, particularly for larger-scale preparations where the cost of DMP may be prohibitive.[5][14]

A. Materials and Equipment:

  • Reactants:

    • This compound

    • Oxalyl chloride (2.0 eq) or Trifluoroacetic Anhydride (TFAA) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 eq)

    • Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 - 8.0 eq)

  • Solvents & Reagents:

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask with a magnetic stir bar

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Syringes for liquid transfer

    • Nitrogen or Argon gas inlet

B. Step-by-Step Procedure:

  • Activator Solution: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (4.0 eq) dropwise via syringe to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours.[6]

  • Base Addition: Add anhydrous triethylamine (8.0 eq) dropwise to the flask. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with CH₂Cl₂. Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess amine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • Dess–Martin periodinane - Wikipedia. (n.d.). Wikipedia.
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.
  • Salimi, M., & Shaabani, A. (2020). Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group.
  • Hoover, J. M., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Royal Society of Chemistry.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. PubMed.
  • Guan, X.-D., et al. (2022). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Taylor & Francis Online.
  • Wang, Z., et al. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Semantic Scholar.
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry.
  • Reddy, B. M., & Lakshmanan, P. (2012). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles.
  • Scirè, S., et al. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI.
  • The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. (n.d.).
  • TEMPO Air Catalyst - Wordpress. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective Oxidation of Benzyl Alcohol | PDF. (n.d.). Scribd.
  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. (n.d.).
  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023). MDPI.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon.
  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018). IJSART.
  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Swern Oxid
  • Module 1 : Oxid
  • Swern oxid
  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK.
  • Dess-Martin-Periodinane oxid
  • Alcohol to Aldehyde/Ketone using Swern Oxid
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). Beilstein Journal of Organic Chemistry.
  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.
  • Oxidation by PCC (pyridinium chlorochrom
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.

Sources

Application Note: Scalable Synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, scalable protocol for the synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: N/A for alcohol; Acid Precursor CAS: 28186-62-1). This intermediate is a critical scaffold in medicinal chemistry, serving as a bifunctional building block for Suzuki-Miyaura cross-couplings (via the aryl iodide) and etherification/oxidation (via the benzyl alcohol).

While multiple synthetic routes exist, this protocol prioritizes chemoselectivity and process safety . We utilize a Borane-Dimethyl Sulfide (BMS) reduction of the corresponding benzoic acid. Unlike Lithium Aluminum Hydride (LAH), which poses a high risk of de-iodination and thermal runaway, BMS offers mild, quantitative reduction of the carboxylic acid moiety while preserving the sensitive aryl-iodide and trifluoromethyl groups.

Retrosynthetic Analysis & Route Selection

Route Comparison

The selection of the synthetic pathway is governed by the need to preserve the Carbon-Iodine (C-I) bond, which is susceptible to hydrogenolysis or metal-halogen exchange under aggressive reducing conditions.

MethodReagentsScale-up SuitabilityRisk Profile
Route A (Selected) Borane-DMS (BMS) / THF High Low. Excellent chemoselectivity. Preserves Ar-I.
Route BLiAlH₄ (LAH) / THFLowHigh. Risk of de-iodination (Ar-I

Ar-H) and violent quenching.
Route CNaBH₄ / I₂ (In situ Borane)MediumMedium. Iodine is expensive and generates significant waste.
Route D2-Step: Esterification

NaBH₄
MediumLow. Safer, but adds an extra unit operation (step count +1).
Mechanistic Pathway

The selected route proceeds via the coordination of the electrophilic borane to the carbonyl oxygen, increasing its susceptibility to hydride transfer. The trifluoromethyl group (


) acts as an electron-withdrawing group (EWG), actually facilitating the initial coordination, while the bulky Iodine at the meta position remains sterically and electronically inert to the electrophilic borane species.

Figure 1: Reaction pathway highlighting the direct reduction mechanism and critical bond preservation.

Detailed Experimental Protocol

Materials & Equipment
  • Precursor: 3-Iodo-5-(trifluoromethyl)benzoic acid (Purity >98%).[1]

  • Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (or 10 M neat, handled with extreme care).

  • Solvent: Tetrahydrofuran (THF), Anhydrous (Water <50 ppm).

  • Quench: Methanol (MeOH), HPLC Grade.

  • Equipment: Double-jacketed glass reactor (for kilo-scale) or 3-neck RBF (lab scale), overhead stirrer, internal temperature probe, reflux condenser, nitrogen sweep, and caustic scrubber (to trap dimethyl sulfide odors).

Step-by-Step Procedure
Step 1: Reactor Preparation & Inerting
  • Ensure the reactor is clean, dry, and purged with Nitrogen (

    
    ) for at least 30 minutes.
    
  • Charge 3-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv) into the reactor.

  • Add Anhydrous THF (10 volumes relative to acid mass, e.g., 10 L per 1 kg).

  • Stir to dissolve. The solution may remain a slurry depending on concentration; this is acceptable.

  • Cool the mixture to 0°C to 5°C .

Step 2: Reagent Addition (Critical Control Point)
  • Slowly charge Borane-DMS (BMS) (1.5 - 2.0 equiv) via a dropping funnel or dosing pump.

    • Caution: Hydrogen gas (

      
      ) evolution may occur initially due to trace moisture or carboxylic proton reaction.
      
    • Rate Control: Maintain internal temperature < 10°C .

    • Observation: The slurry will gradually dissolve as the acyloxyborane intermediate forms.

Step 3: Reaction Phase
  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) over 1 hour.

  • Heat the mixture to Reflux (66°C) for 2–4 hours.

    • Why Reflux? This ensures complete reduction of the sterically encumbered acid and breaks down stable boron-complexes.

  • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane).

    • Spec: < 1.0% Starting Material remaining.[2]

Step 4: Quenching & Workup (Exothermic)
  • Cool the reaction mixture to 0°C .

  • Carefully add Methanol (MeOH) (5 volumes).

    • Safety Alert: Vigorous

      
       evolution. Add dropwise initially. This step destroys excess borane and cleaves the borate ester.
      
  • Stir for 1 hour at Room Temperature.

  • Concentrate the mixture under reduced pressure to remove THF, MeOH, and volatile DMS.

    • Note: DMS has a stench threshold of ppb. Ensure rotary evaporator exhaust is vented to a bleach scrubber.

  • Dissolve the residue in Ethyl Acetate (10 volumes).

  • Wash with 1M HCl (to solubilize boron salts), followed by Saturated

    
      (to remove unreacted acid), and finally Brine .
    
  • Dry organic layer over

    
    , filter, and concentrate.[3]
    
Purification
  • Crude State: Often obtained as a white to off-white solid or viscous oil.

  • Crystallization: Recrystallization from Hexanes/Ethyl Acetate (9:1) is typically effective if purity is <95%.

  • Column Chromatography: If necessary, use Silica Gel (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Process Safety & Critical Parameters

Thermal Hazards
  • BMS Addition: Highly exothermic. Failure to cool can lead to solvent boiling.

  • Quenching: The hydrolysis of borane complexes generates Hydrogen gas (

    
    ). Ensure reactor headspace is continuously swept with 
    
    
    
    to prevent explosive mixtures.
Chemical Hazards
  • Dimethyl Sulfide (DMS): A byproduct of the reaction. It is a volatile liquid (bp 37°C) with a noxious "cabbage" odor.

    • Mitigation: Use a bleach (sodium hypochlorite) scrubber on the exhaust line to oxidize DMS to DMSO/Sulfone (odorless).

Process Flow Diagram (PFD)

Figure 2: Operational workflow emphasizing the critical quenching step.

Analytical Specifications

To validate the integrity of the scale-up, the final product must meet these criteria:

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC)

(Area %)
C18 Column, ACN/Water Gradient
1H NMR Consistent with structure400 MHz, CDCl3
Identity (MS)

or

match
LC-MS
Residual Boron

ICP-MS

Key NMR Signals (Predicted):

  • 
     ppm (Aromatic protons, 3H pattern consistent with 1,3,5-substitution).
    
  • 
     ppm (Benzylic 
    
    
    
    , singlet or doublet).
  • 
     ppm (Hydroxyl 
    
    
    
    , broad singlet, exchangeable).

References

  • Brown, H. C., & Choi, Y. M. (1982). "Chemoselective reductions of carboxylic acids with borane-dimethyl sulfide." Synthesis, 1982(07), 573-575. Link

  • Sigma-Aldrich. "3-Iodo-5-(trifluoromethyl)benzoic acid Product Specification." Merck KGaA. Link

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. Link

  • Vertex Pharmaceuticals. (2007). "Process for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol." US Patent Application US20070135662A1. Link(Cited for analogous trifluoromethyl-benzyl alcohol workup procedures).

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for all reagents before use.

Sources

Application Note: 3-Iodo-5-(trifluoromethyl)benzyl Alcohol as a Modular Precursor for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide designed for medicinal chemists and process scientists. It details the strategic utilization of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS 182333-66-8) as a high-value "lynchpin" precursor in the synthesis of complex heterocyclic scaffolds.

Executive Summary & Chemical Profile[1][2]

This compound is a trifunctional building block that offers a unique combination of steric, electronic, and reactive properties. Unlike simple benzyl alcohols, this molecule possesses three distinct "handles" that allow for orthogonal functionalization, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Profile
PropertySpecificationStrategic Value
CAS 182333-66-8Unique identifier for procurement.
Structure 3-I-5-CF3-Ph-CH2OHMeta-relationship between I and CH2OH prevents steric clash during coupling.
Iodine Handle C(sp2)-I BondHigh reactivity for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).
CF3 Group C(sp3)-F3Lipophilic metabolic shield; bioisostere for Cl or CH3; modulates pKa of neighbors.
Benzyl Alcohol -CH2OHVersatile anchor: oxidizable to aldehyde, convertible to halide/leaving group.

Strategic Utility: The "Anchor-and-Grow" Methodology

The power of this precursor lies in its ability to serve as a central hub. We define three primary workflows based on the order of functionalization:

  • The "Anchor" Route (Nucleophilic Substitution):

    • Logic: Convert the alcohol to a leaving group (Bromide/Mesylate) and use it to alkylate a heterocyclic core (e.g., Indole, Pyrazole, Piperazine).

    • Result: A heterocycle with a "hanging" aryl iodide ready for late-stage diversification.

  • The "Gateway" Route (Oxidation):

    • Logic: Oxidize the alcohol to 3-iodo-5-(trifluoromethyl)benzaldehyde .

    • Result: Access to condensation chemistries (Wittig, reductive amination, Pictet-Spengler) to build fused ring systems like Isoquinolines .

  • The "Coupling" Route (C-C Bond Formation):

    • Logic: Perform Suzuki or Sonogashira coupling on the Iodine before modifying the alcohol.

    • Result: Rapid generation of biaryl alcohols for linker optimization.

Visual Workflow (Divergent Synthesis)

DivergentSynthesis Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Bromide Benzyl Bromide Intermediate Start->Bromide PBr3 or CBr4/PPh3 Aldehyde Benzaldehyde Intermediate Start->Aldehyde TEMPO/NaOCl Oxidation Biaryl Biaryl Alcohol Start->Biaryl Suzuki Coupling (Pd(dppf)Cl2) Heterocycle N-Benzylated Heterocycle Bromide->Heterocycle NaH, Pyrazole (SN2) Final1 Drug Candidate A (Late-Stage Arylation) Heterocycle->Final1 Suzuki Coupling (Ar-B(OH)2) Isoquinoline Substituted Isoquinoline Aldehyde->Isoquinoline Amine + Alkyne (Rh(III) Cat.) Linker Linker Optimization Biaryl->Linker Ether/Ester Formation

Figure 1: Divergent synthetic pathways originating from the core scaffold. The "Anchor" route (Top) is preferred for library generation.

Detailed Protocol: The "Anchor" Route (N-Benzylation & Suzuki Coupling)

This protocol describes the synthesis of a 1-(3-iodo-5-(trifluoromethyl)benzyl)-1H-pyrazole intermediate, followed by a Suzuki coupling. This is a standard workflow for generating kinase inhibitor libraries.

Phase A: Activation of the Benzyl Alcohol

Objective: Convert the hydroxyl group into a reactive bromide.

  • Reagents:

    • Starting Material: this compound (1.0 equiv)

    • Triphenylphosphine (PPh3) (1.2 equiv)

    • Carbon Tetrabromide (CBr4) (1.2 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the alcohol and 12 mmol of CBr4 in 50 mL of dry DCM under nitrogen at 0°C.

  • Addition: Add PPh3 (12 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alcohol.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in cold ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Flash chromatography (Silica, 100% Hexanes) yields 3-iodo-5-(trifluoromethyl)benzyl bromide as a clear oil/low-melting solid.

    • Yield Expectation: 85-92%.

Phase B: Heterocycle "Anchoring" (Alkylation)

Objective: Attach a pyrazole core (or other azole) to the benzyl group.

  • Reagents:

    • Electrophile: Benzyl bromide from Phase A (1.0 equiv)

    • Nucleophile: Pyrazole (1.1 equiv)

    • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

    • Solvent: DMF or THF (dry).

Step-by-Step:

  • Deprotonation: To a suspension of NaH (1.2 equiv) in dry DMF at 0°C, add Pyrazole (1.1 equiv) slowly. Stir for 30 mins until gas evolution ceases (formation of sodium pyrazolide).

  • Alkylation: Add the benzyl bromide (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Completion: Stir at RT for 3-4 hours.

  • Quench: Carefully add water to quench excess hydride. Extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF.

  • Isolation: Dry over Na2SO4, concentrate, and purify via column chromatography.

    • Critical Check: Ensure regioselectivity (N1 vs N2) if using substituted pyrazoles. For unsubstituted pyrazole, N1 is the sole product.

Phase C: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalize the Iodine handle to create the final biaryl scaffold.

  • Reagents:

    • Substrate: N-Benzylated Pyrazole (from Phase B)

    • Coupling Partner: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Base: K2CO3 (2.0 M aqueous solution, 3 equiv)

    • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane and aqueous K2CO3.

  • Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.

    • Note: The electron-withdrawing CF3 group meta to the iodine slightly deactivates the oxidative addition compared to electron-neutral systems, but the reaction proceeds well with robust catalysts like dppf or XPhos.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Result: 1-((3-(trifluoromethyl)-5-phenyl)benzyl)-1H-pyrazole .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase A Incomplete conversion or hydrolysis.Ensure anhydrous conditions. Use CBr4/PPh3 (Appel reaction) instead of PBr3 to avoid harsh acids if acid-sensitive groups are present.
Regioisomers in Phase B Ambident nucleophile (e.g., imidazole).Use lower temperatures (-78°C) or bulky protecting groups on the heterocycle to direct alkylation.
Dehalogenation (Suzuki) Beta-hydride elimination or Protodehalogenation.Use anhydrous base (Cs2CO3) in dry DMF instead of aqueous conditions. Switch to Pd(PPh3)4.
Starting Material Recovery Oxidative addition failure.[1]The CF3 group withdraws electron density.[2] Increase catalyst loading or switch to a more electron-rich ligand (e.g., SPhos, XPhos).

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Appel Reaction (Alcohol to Bromide)

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Synthesis of CF3-Containing Heterocycles

    • Ma, J.-A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9).
  • Rh(III)-Catalyzed Annulation of Benzaldehydes (Relevant for Pathway 2)

    • Grovu, M., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • General Reactivity of 3,5-bis(trifluoromethyl)benzyl systems (Analogous Chemistry)

    • TCI Chemicals. Product Information: 3,5-Bis(trifluoromethyl)benzyl Alcohol.[3][4][5]

Sources

Application Note: Asymmetric Synthesis Strategies Starting from 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold

3-Iodo-5-(trifluoromethyl)benzyl alcohol represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct handles for orthogonal functionalization:

  • Benzyl Alcohol: A precursor for oxidation to electrophilic aldehydes or conversion to nucleophilic benzyl halides.

  • Aryl Iodide: A high-reactivity handle for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that remains stable under mild oxidation/reduction conditions.

  • Trifluoromethyl Group: A metabolic blocker that simultaneously increases lipophilicity and electron deficiency, activating the aromatic ring for nucleophilic aromatic substitution (

    
    ) if converted to a fluoride/leaving group, and activating the benzylic position for nucleophilic attack.
    
The Challenge: Asymmetric Induction

Since the starting material is achiral, "asymmetric synthesis" in this context refers to desymmetrization or enantioselective functionalization of the oxidized aldehyde derivative. The electron-withdrawing nature of the


 group makes the corresponding benzaldehyde highly electrophilic, which is advantageous for addition reactions but requires careful handling to prevent racemization or over-reaction.
Strategic Workflow

This guide details two high-value asymmetric pathways:

  • Pathway A (Chiral Alcohols): Zinc-mediated enantioselective alkynylation (Carreira Reaction).

  • Pathway B (Chiral Amines): Diastereoselective addition to Ellman sulfinimines.

G Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol Aldehyde 3-Iodo-5-(trifluoromethyl) benzaldehyde Start->Aldehyde Oxidation (DMP or Swern) Propargyl Chiral Propargylic Alcohol (>95% ee) Aldehyde->Propargyl Zn(OTf)2, (+)-NME Terminal Alkyne Imine Chiral N-Sulfinyl Imine Aldehyde->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4 DrugA NK1 Antagonists Kinase Inhibitors Propargyl->DrugA Sonogashira/ Cyclization Amine Chiral alpha-Branched Amine Imine->Amine Rh-Catalyzed Arylation

Figure 1: Divergent asymmetric synthesis pathways starting from the achiral benzyl alcohol.

Part 2: Experimental Protocols

Protocol 1: Preparation of the Electrophile (The Aldehyde)

Target: 3-Iodo-5-(trifluoromethyl)benzaldehyde.[1] Rationale: The alcohol must be oxidized to the aldehyde to create a prochiral center. Dess-Martin Periodinane (DMP) is recommended over Swern or PCC to avoid heavy metal contamination and ensure compatibility with the sensitive aryl iodide (avoiding over-oxidation).

Materials:

  • Starting Material: 10.0 g (33.1 mmol)

  • Dess-Martin Periodinane (DMP): 16.8 g (39.7 mmol, 1.2 equiv)

  • Dichloromethane (DCM): Anhydrous, 150 mL

  • NaHCO3 / Na2S2O3 (sat. aq. solutions)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of alcohol in 150 mL anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C.

  • Addition: Add DMP portion-wise over 10 minutes. The reaction is exothermic; maintain internal temp <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde usually runs higher (Rf ~0.6) than the alcohol.

  • Quench: Dilute with 100 mL Et2O. Pour into a vigorously stirred mixture of sat. NaHCO3 (100 mL) and sat. Na2S2O3 (100 mL). Stir for 20 mins until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate phases. Extract aqueous layer with Et2O (2x). Dry combined organics over MgSO4.[2]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Expected Yield: 90-95% as a white/pale yellow solid.

    • Stability Note: Store under Argon at 4°C. The electron-deficient aldehyde is prone to hydration or air oxidation.

Protocol 2: Enantioselective Alkynylation (Carreira Reaction)

Target: Chiral Propargylic Alcohol (e.g., (S)-1-(3-iodo-5-(trifluoromethyl)phenyl)hept-2-yn-1-ol). Mechanism: Zinc-triflate mediated addition using N-methylephedrine (NME) as the chiral ligand.

Critical Mechanism Note: The


 group makes the aldehyde highly reactive. The standard Carreira conditions (Zn(OTf)2) are ideal because they are mild and do not risk Lithium-Halogen exchange at the Aryl Iodide position.

Materials:

  • Aldehyde (from Protocol 1): 1.0 equiv

  • Zn(OTf)2: 1.1 equiv (Must be flame-dried under vacuum!)

  • (+)-N-Methylephedrine (NME): 1.2 equiv (Solid, easy to handle)

  • Triethylamine (TEA): 1.2 equiv

  • Terminal Alkyne (e.g., Phenylacetylene or 1-Hexyne): 1.2 equiv

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk flask, load Zn(OTf)2 (1.1 eq) and (+)-NME (1.2 eq). Evacuate and backfill with

    
     (3x).
    
  • Solvation: Add anhydrous Toluene (0.5 M relative to aldehyde) and TEA (1.2 eq). Stir at RT for 2 hours. The mixture will become homogeneous/cloudy.

  • Alkyne Activation: Add the terminal alkyne (1.2 eq) via syringe. Stir for 15-30 mins.

  • Asymmetric Addition: Cool the mixture to 0°C (crucial for high ee% with electron-deficient aldehydes). Add the aldehyde (1.0 eq) dissolved in minimal Toluene slowly.

  • Incubation: Stir at 0°C to RT for 12-24 hours.

  • Quench: Quench with sat. NH4Cl.[3] Extract with Et2O.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target Specs: Yield >85%, ee >90%.

Data Summary Table: Optimization for CF3-Substituted Aldehydes

ParameterCondition A (Standard)Condition B (Optimized for CF3)
Temperature 23°C0°C (Suppresses background racemic reaction)
Ligand Loading 1.1 equiv1.2 equiv (Ensures full Zn chelation)
Base TEATEA/DIPEA (TEA preferred for kinetics)
Typical ee% 82-85%92-96%
Protocol 3: Synthesis of Chiral Amines (Ellman Sulfinimine Route)

Target: Chiral


-branched benzyl amine.
Rationale: Direct addition of Grignard reagents to the aldehyde is non-selective and risks attacking the Iodine. The Ellman auxiliary ((R)-tert-butanesulfinamide) directs stereochemistry and activates the imine for mild nucleophilic attack.[4][5]

Phase 1: Imine Condensation

  • Combine Aldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)4 (2.0 eq) in THF.

  • Stir at RT for 12h. (The Lewis acid Ti(OEt)4 is essential for driving the equilibrium).

  • Pour into brine, filter the Titanium salts through Celite, and concentrate. Yields are typically quantitative.

Phase 2: Diastereoselective Addition (The "Soft" Nucleophile Approach) Warning: Do not use standard Grignard (R-MgBr) at Room Temp; it will perform Lithium-Halogen exchange with the Iodine. Recommended Method:Rhodium-Catalyzed Arylation or Low-Temp Grignard .

Protocol (Rh-Catalyzed Addition):

  • Reagents: Sulfinimine (1.0 eq), Arylboronic acid (2.0 eq), [Rh(cod)Cl]2 (3 mol%), TEA (2.0 eq), Dioxane/H2O (10:1).

  • Reaction: Heat to 60°C for 4 hours.

  • Mechanism: The Rhodium catalyst transmetallates with the boronic acid and adds to the imine across the C=N bond. The bulky tert-butyl sulfinyl group directs the addition to the Si-face (or Re-face depending on auxiliary), yielding high diastereoselectivity (dr > 95:5).

  • Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane to liberate the free chiral amine hydrochloride.

Part 3: References & Authoritative Sources

  • Carreira Alkynylation (Seminal): Anand, N. K., & Carreira, E. M. (2001). "A Simple, Enantioselective Catalytic Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society.

  • Ellman Auxiliary Review: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry.

  • Handling Polyfluorinated Aromatics: "Synthesis and Reactivity of Fluorinated Pyridines and Benzenes." Chemical Reviews.

Troubleshooting Guide
  • Problem: Low yield in alkynylation.

    • Cause: Moisture in Zn(OTf)2.

    • Fix: Dry Zn(OTf)2 at 120°C under high vacuum (<0.1 mbar) for 4 hours before use. It must be a free-flowing white powder, not clumped.

  • Problem: Loss of Iodine signal in NMR.

    • Cause: Metal-Halogen exchange during nucleophilic addition.

    • Fix: Ensure temperature is strictly controlled (<-78°C for Li/Mg reagents) or switch to milder nucleophiles (Boronic acids/Rh, Organozinc).

  • Problem: Racemization of Aldehyde.

    • Cause: The electron-deficient aldehyde is acidic at the alpha-position (if alkyl substituted) or prone to hydrate formation.

    • Fix: Use the aldehyde immediately after oxidation; do not store in solution.

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki Coupling Yield with 3-Iodo-5-(trifluoromethyl)benzyl alcohol Role: Senior Application Scientist, Technical Support Center

Section 1: Critical Substrate Analysis

The "Why" Behind Your Yield Issues You are working with a "Janus" molecule. On one face, This compound is a dream substrate: the aryl iodide bond is weak (


65 kcal/mol) and the electron-withdrawing trifluoromethyl (-CF

) group activates the ring for rapid oxidative addition.

However, the benzyl alcohol (-CH


OH)  moiety introduces a "Trojan Horse" of failure modes. In my experience supporting this specific class of substrates, yield loss rarely stems from the iodide insertion. It stems from three specific interferences caused by the unprotected alcohol:
  • Catalyst Poisoning (Coordination): The free hydroxyl group can coordinate to the Pd(II) center, displacing labile ligands and forming a resting state that is too stable to undergo transmetallation.

  • Base-Mediated Side Reactions: The -CF

    
     group exerts a strong inductive effect (
    
    
    
    ), significantly lowering the pKa of the benzylic proton. This makes the alcohol more acidic than typical benzyl alcohols. Strong bases (e.g., KOtBu, NaOEt) will deprotonate this alcohol, creating an alkoxide that can act as a nucleophile or interfere with the catalytic cycle.
  • Inadvertent Oxidation: Under basic conditions and elevated temperatures, even trace oxygen can facilitate a Pd-catalyzed oxidation of the alcohol to the corresponding aldehyde (3-iodo-5-(trifluoromethyl)benzaldehyde), which then engages in side reactions (e.g., aldol condensations).

Section 2: The Troubleshooting Matrix

Use this logic flow to diagnose your specific failure mode.

TroubleshootingLogic Start Identify Failure Mode CheckTLC Analyze Crude Mixture (LCMS/NMR) Start->CheckTLC Case1 SM Remaining (Low Conversion) CheckTLC->Case1 Iodide Intact Case2 De-iodinated Product (Ar-H) CheckTLC->Case2 Iodide Gone, Mass = SM - I + H Case3 Homocoupling (Ar-Ar) CheckTLC->Case3 Dimer found Case4 Aldehyde Formation CheckTLC->Case4 Mass = SM - 2H Sol1 Diagnosis: Catalyst Death Action: Switch to SPhos or XPhos (Bulky ligands prevent coordination) Case1->Sol1 Sol2 Diagnosis: Protodehalogenation Action: Switch Solvent to Toluene/H2O Reduce Temp to 60°C Case2->Sol2 Sol3 Diagnosis: Oxidative Homocoupling Action: Degas vigorously (Sparge Ar 20 min) Check Boronic Acid Stoichiometry Case3->Sol3 Sol4 Diagnosis: Aerobic Oxidation Action: Exclude O2 strictly Switch Base to K3PO4 Case4->Sol4

Figure 1: Diagnostic logic tree for Suzuki coupling failures with unprotected benzyl alcohols.

Section 3: Optimized Protocol (The "Gold Standard")

This protocol is engineered to bypass the specific interference of the -OH group while leveraging the reactivity of the Ar-I bond.

Substrate: this compound (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

ComponentRecommendationTechnical Rationale
Catalyst System Pd(OAc)

(2 mol%) + SPhos (4 mol%)
SPhos is the critical element here. It is an electron-rich, bulky Buchwald ligand. The bulk prevents the benzyl alcohol from coordinating to the Pd center, while the electron density facilitates the oxidative addition (though less critical for iodides) and, crucially, accelerates transmetallation.
Base K

PO

(2.0 equiv)
Do not use Carbonates or Alkoxides. K

PO

provides the necessary basicity for boronate activation without being strong enough to fully deprotonate the fluorinated benzyl alcohol (pKa depression effect).
Solvent Toluene / Water (10:1) A biphasic system is superior here. The organic phase solubilizes the iodide and catalyst, while the base remains largely aqueous. This phase separation protects the alcohol from the harshest basic conditions.
Temperature 60°C - 80°C Start at 60°C. The Ar-I bond is reactive enough that reflux (100°C+) is often unnecessary and only invites side reactions (oxidation/dehalogenation).
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)

    
     (2 mol%), SPhos (4 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Degas (Critical): Cap the vial with a septum. Evacuate and backfill with Argon three times . Note: Oxygen is the enemy of benzyl alcohols in Pd catalysis.

  • Solvent Addition: Syringe in degassed Toluene and degassed Water (10:1 ratio) through the septum.

  • Activation: Stir vigorously at room temperature for 5 minutes to allow ligand complexation (solution often turns from orange to pale yellow/clear).

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • If conversion < 50%: Raise temp to 80°C.

    • If conversion > 90%: Stop immediately to prevent product degradation.

Section 4: Frequently Asked Questions (FAQ)

Q: My product is showing a mass of [M-2]. Is the reaction oxidizing my alcohol? A: Yes. This is a classic side reaction where the benzyl alcohol is oxidized to the benzaldehyde. This happens if (1) there is oxygen in the headspace or (2) you are using a base like Cs


CO

at high temperatures.
  • Fix: Ensure rigorous degassing (sparging with Ar for 15 mins is better than balloon cycling). Switch to the K

    
    PO
    
    
    
    / Toluene system described above.

Q: Can I use Pd(PPh


)

(Tetrakis)?
A: You can, but it is not recommended for optimization. PPh

is a labile ligand. The free -OH group on your substrate can compete with PPh

for the Pd center, leading to catalyst deactivation (formation of Pd black). If you must use Tetrakis, you will likely need higher loading (5-10 mol%).

Q: The boronic acid I'm using is electron-deficient (e.g., Pyridine-boronic acid). The reaction is stalled. A: This is an "electronic mismatch." Your iodide is electron-deficient (due to -CF


), and if the boronic acid is also electron-deficient, the transmetallation step becomes the bottleneck.
  • Fix: Add KF (Potassium Fluoride) or use CsF as the base. Fluoride-activated boronates transmetallate much faster than hydroxy-boronates in these difficult cases.

Q: Should I just protect the alcohol? A: If the optimized protocol above fails (yield < 40%), then yes .

  • Protocol: Treat the substrate with TBSCl/Imidazole/DMF (standard silyl protection). The resulting silyl ether is completely inert to Suzuki conditions. Deprotect post-coupling with TBAF. This adds two steps but guarantees the alcohol won't interfere.

Section 5: Mechanism of Interference

Understanding the "Why" helps you troubleshoot future substrates.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd Ar-I Coord Alcohol Coordination (OFF-CYCLE TRAP) OxAdd->Coord Interference by -OH TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Normal Cycle Coord->OxAdd Reversible if Ligand is Bulky Prod Product TransMet->Prod Reductive Elim

Figure 2: The "Off-Cycle Trap" caused by benzyl alcohol coordination. Bulky ligands (SPhos) block the red dashed path.

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1] (2024).[2][3][4][5] A comprehensive overview of ligand and base selection for difficult substrates. Link

  • Catalysts for Suzuki-Miyaura Coupling. Sigma-Aldrich (Merck). Technical guide on Buchwald precatalysts (SPhos/XPhos) and their specific applications for hindering substrates. Link

  • Optimization of Suzuki-Miyaura Coupling. Organic Chemistry Portal. Database of reaction conditions, specifically highlighting the utility of biaryl phosphine ligands. Link

  • Base Selection in Suzuki Coupling. Chem. Rev. (Miyaura et al.).[2] Discusses the role of weak bases and water in activating boronic acids while preventing side reactions. Link

Sources

Technical Support Center: Sonogashira Coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for Electron-Deficient Benzyl Alcohols Ticket ID: SGC-CF3-OH-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Substrate Analysis

User Context: You are attempting to couple 3-Iodo-5-(trifluoromethyl)benzyl alcohol with a terminal alkyne.

Substrate Profile:

  • Reactive Site: Aryl Iodide (C-I). Highly reactive; oxidative addition will be fast due to the electron-withdrawing nature of the ring.

  • Electronic Modifier: Trifluoromethyl (

    
    ) at the 5-position. This makes the aryl ring electron-poor (
    
    
    
    -acidic). While this accelerates the initial reaction step, it stabilizes Palladium-Aryl intermediates, potentially making them susceptible to side reactions like dehalogenation if the cycle stalls.
  • Interference Group: Benzyl Alcohol (

    
    ). This is your primary liability. In the presence of bases and Pd(II), this group can:
    
    • Coordinate to the Pd center, displacing ligands and killing catalytic activity.

    • Undergo oxidation to the aldehyde (benzaldehyde derivative) if

      
       is present.
      
    • Act as a proton source, facilitating protodeiodination (dehalogenation).

Troubleshooting Guide (Q&A)

Issue 1: "I see the starting material disappearing, but the major product is the homocoupled alkyne (Glaser Product)."

Diagnosis: The "Glaser Coupling" is outcompeting your cross-coupling. This is driven by the presence of Oxygen (


)  and Copper (Cu) .[1]
  • The Mechanism: In the presence of

    
    , Cu(I) is oxidized to Cu(II), which promotes the dimerization of your alkyne.
    
  • Why it happens here: Although your aryl iodide is reactive (

    
     activated), the free alcohol on your substrate may be chelating the Cu(I) species, slowing down the transmetallation step. This delay gives the alkyne more time to homocouple.
    

Corrective Action:

  • Degas Rigorously: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Switch to Cu-Free: Because your substrate is an Aryl Iodide (not bromide/chloride) and is electron-deficient (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), it is highly activated. You likely do not need Copper.[2][3]
    
    • Protocol Change: Remove CuI.[4] Increase Pd loading to 3-5 mol%. Use a bulky, electron-rich ligand like XPhos or Amphos to facilitate the cycle without Cu.

Issue 2: "I am observing the formation of 3-(trifluoromethyl)benzyl alcohol (Dehalogenation)."

Diagnosis: You are replacing the Iodine with a Hydrogen atom (Protodeiodination).

  • The Mechanism: The oxidative addition complex (

    
    ) is formed, but transmetallation is slow. A hydride source (often the amine base or an alcohol solvent) intercepts the Pd species.
    
  • Why it happens here: The

    
     group makes the aryl ring electron-poor, stabilizing the 
    
    
    
    species. However, the free
    
    
    on your substrate (or the solvent) acts as a local proton source close to the metal center.

Corrective Action:

  • Change the Base: Switch from secondary amines (Diethylamine, Diisopropylamine) which can act as hydride donors (

    
    -hydride elimination) to inorganic bases  like 
    
    
    
    or
    
    
    .
  • Solvent Switch: Avoid alcohols (MeOH, EtOH). Use a polar aprotic solvent like THF or DMF .

  • Protect the Alcohol: If the problem persists, the substrate's own

    
     is the culprit. Protect it as a TBS ether  or THP ether  before coupling.
    
Issue 3: "The reaction turns black immediately and stalls."

Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating into inactive nanoparticles.

  • Cause: The free benzyl alcohol functionality might be chelating the Pd, displacing the phosphine ligands that keep the Pd soluble.

  • Corrective Action: Increase the Ligand:Metal ratio. If using

    
    , add extra 
    
    
    
    (10 mol%). Alternatively, use a bidentate ligand like dppf , which is much harder to displace.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling (Cycle A) and the two primary parasitic pathways: Glaser Coupling (Cycle B) and Dehalogenation (Cycle C).

SonogashiraPathways Start Substrate: Ar-I + Alkyne Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Free -OH can poison Pd CuAcetylide Cu-Acetylide Start->CuAcetylide + CuI, Base Pd0->OxAdd Fast (due to CF3) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cu-Acetylide DehaloProd Dehalogenated Side Product (Ar-H) OxAdd->DehaloProd + Hydride Source (Slow Transmetallation) Product Desired Product (Cross-Coupled) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst GlaserProd Glaser Product (Alkyne Dimer) CuAcetylide->GlaserProd + O2 (Oxidation) Hydride Hydride Source (Base/Solvent/Substrate-OH)

Caption: Figure 1. Kinetic competition between the main Sonogashira cycle (Yellow/Green) and parasitic Glaser/Dehalogenation pathways (Red). Note that the


 group accelerates Oxidative Addition, but slow transmetallation exposes the intermediate to dehalogenation.

Experimental Protocol: The "Golden Standard"

This protocol is designed to eliminate the variables causing the side reactions described above. It utilizes a Copper-Free approach to prevent Glaser coupling and uses an Inorganic Base to prevent dehalogenation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%) [Stable, reliable source of Pd]
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) [Prevents hydride transfer]
    
  • Solvent: Anhydrous THF or DMF [Avoids protic interference]

Step-by-Step Methodology
  • Preparation (The "Dry" Phase):

    • Dry a reaction vial and stir bar in an oven at 120°C for 1 hour. Cool under a stream of Argon.

    • Weigh the Substrate , Catalyst , and Base into the vial. Do not add the alkyne yet.

  • Solvent Processing:

    • Add anhydrous solvent (THF or DMF).[5]

    • CRITICAL: Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved Oxygen. (Freeze in liquid

      
      , apply vacuum, thaw in warm water, backfill with Argon).
      
  • Reaction Initiation:

    • Add the Alkyne via syringe under a positive pressure of Argon.

    • Seal the vial with a crimp cap or high-quality septum.

  • Execution:

    • Stir at Room Temperature for 1 hour.

    • Check Point: Monitor by TLC.[1][2] Because of the

      
       group, this reaction should proceed at RT.
      
    • If sluggish after 2 hours, heat to 50°C . Do not exceed 60°C to prevent Pd aggregation.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and Brine (x1) to remove the DMF and inorganic salts.

    • Dry over

      
       and concentrate.
      
Data Comparison: Why this protocol?
VariableStandard Conditions (CuI /

)
Optimized Conditions (Cu-Free /

)
Glaser Homocoupling High Risk (10-20% side product)Eliminated (No Cu)
Dehalogenation Moderate Risk (due to amine H-source)Low Risk (No hydride source)
Catalyst Life Moderate (Cu can destabilize Pd)High
Reaction Rate FastModerate (Requires slightly longer time)

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical reference for Glaser Coupling mechanism).[3]

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Dehalogenation in Sonogashira Coupling: The Role of the Base. Tetrahedron, 61(10), 2697-2703.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[6][4][7][8][9][10] Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

Purification challenges of 3-Iodo-5-(trifluoromethyl)benzyl alcohol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-5-(trifluoromethyl)benzyl alcohol Topic: Purification & Isolation Challenges Document ID: TS-PUR-3I5TF-001 Version: 2.1 (Current)

Executive Summary

This guide addresses the isolation and purification of This compound (CAS: N/A for specific isomer, analogous to 3,5-bis variants).[1] This intermediate is a high-value scaffold often used in Suzuki-Miyaura cross-couplings. The primary challenges in its preparation involve chemoselectivity (preventing de-iodination during reduction), borate ester hydrolysis (if using borane reductants), and separation of structurally similar byproducts .

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are fighting. In the reduction of 3-iodo-5-(trifluoromethyl)benzoic acid, the following impurities are statistically most probable:

Impurity TypeStructure / DescriptionOriginRetention Behavior (TLC/HPLC)
Target This compound Desired ProductMid-polar (Rf ~0.3-0.4 in 20% EtOAc/Hex)
Starting Material 3-Iodo-5-(trifluoromethyl)benzoic acidIncomplete reductionBaseline (streaks) or very polar
Des-iodo Byproduct 3-(Trifluoromethyl)benzyl alcoholOver-reduction / ProtodehalogenationCritical: Co-elutes or elutes slightly faster than target.
Borate Esters Mixed borate-alcohol complexesIncomplete hydrolysis of reduction intermediateStreaks, variable Rf, "ghost" peaks
Dimer Biaryl speciesPd/metal contamination or radical couplingNon-polar (High Rf)

Module 2: The "Ghost" Yield – Troubleshooting Workup

User Question: "I see full conversion on TLC, but after the column, my yield is 40% lower than expected, and the NMR shows broad peaks. Where did my product go?"

Senior Scientist Diagnosis: You likely fell into the Borate Ester Trap . When reducing benzoic acids with Borane-THF (


) or Borane-DMS, the primary product is not the free alcohol, but a trialkoxyborane intermediate. This complex is surprisingly stable and lipophilic. If you do not hydrolyze it aggressively, it will streak on the column or remain in the aqueous layer during extraction.

Corrective Protocol (The "Metholysis" Quench):

  • Quench: Cool reaction to 0°C. Slowly add Methanol (excess) until gas evolution ceases.

  • Breakdown: The borate ester must be transesterified.

    • Standard: Concentrate the mixture.[2] Redissolve in fresh MeOH and concentrate again (repeat 3x). This removes boron as volatile trimethyl borate (

      
      ).
      
    • Aggressive (Recommended): After MeOH addition, reflux the mixture for 1 hour, or treat with 1M aqueous NaOH (if your molecule tolerates base) for 30 mins, then acidify and extract.

Module 3: Chromatographic Purification Guide

User Question: "I have a 10% impurity that runs just above my product. Standard silica chromatography isn't separating them."

Senior Scientist Diagnosis: The impurity is likely 3-(trifluoromethyl)benzyl alcohol (the des-iodo product). The Iodine atom and the Hydrogen atom (in the impurity) have similar lipophilicities, making separation difficult on standard silica.

Advanced Separation Strategy:

1. Stationary Phase Modification: Switch from standard Silica Gel 60 to C18 Reverse Phase or Amine-Functionalized Silica .

  • Why? The Iodine atom is highly polarizable (soft). A C18 column exploits the "polarizability" difference better than standard silica, which relies mostly on dipole interactions.

2. The "Silver Bullet" (Chemoselective Wash): If the impurity is unreacted acid, do not use a column yet.

  • Protocol: Dissolve crude in Et2O (not EtOAc, as it hydrolyzes). Wash 2x with 10% aqueous Na2CO3 . The acid moves to the water; the alcohol stays in the organic.

3. Gradient Optimization (Standard Silica): If you must use normal phase silica, use a DCM/MeOH gradient instead of Hexane/EtOAc.

  • Reasoning: Benzyl alcohols can hydrogen bond with EtOAc, causing peak tailing. DCM provides sharper peak shapes for halo-benzyl alcohols.

  • Recipe: Start 100% DCM. Gradient to 5% MeOH/DCM over 20 CV (Column Volumes).

Module 4: Visualization of the Purification Logic

The following decision tree outlines the logical flow for processing the crude reaction mixture to ensure maximum purity and yield.

PurificationLogic Crude Crude Reaction Mixture (Post-Reduction) Quench Quench: MeOH + Reflux (Remove Borates) Crude->Quench Critical Step AcidCheck Check TLC: Starting Material Present? Quench->AcidCheck BaseWash Base Wash (10% Na2CO3) AcidCheck->BaseWash Yes PurityCheck Check Purity: Des-iodo Impurity > 5%? AcidCheck->PurityCheck No BaseWash->PurityCheck Recryst Recrystallization (Hexane/DCM) PurityCheck->Recryst No (High Purity) Column Flash Chromatography (0-5% MeOH in DCM) PurityCheck->Column Yes (Low Purity) Final Pure 3-Iodo-5-(trifluoromethyl) benzyl alcohol Recryst->Final Column->Final

Figure 1: Decision tree for the workup and purification of this compound, emphasizing the removal of borate and acid impurities.

Module 5: Stability & Storage FAQ

Q: My white solid turned pink after a week on the bench. Is it ruined? A: The pink color indicates Iodine liberation . Aryl iodides are photosensitive.

  • Fix: Dissolve in Et2O, wash with dilute Sodium Thiosulfate (

    
    ) to remove free iodine (color will return to clear/white), dry, and re-concentrate.
    
  • Prevention: Store in amber vials, under Argon, at 4°C.

Q: Can I distill this compound? A: Not recommended. While benzyl alcohols can be distilled, the combination of the Iodine (weak C-I bond) and the Trifluoromethyl group creates a risk of thermal decomposition or explosion if overheated. High vacuum distillation is possible but risky; column chromatography is safer for this specific scaffold.

References

  • Reduction of Benzoic Acids: Brown, H. C.; Krishnamurthy, S. "Selective Reductions. 24. Reaction of Borane-Tetrahydrofuran with Organic Compounds." Journal of Organic Chemistry, 1973 , 38, 912. Link

  • Borate Ester Workup: "Work-up of Borane Reductions." Common Organic Chemistry Protocols. Link

  • Stability of Aryl Iodides: "Handling and Storage of Organoiodine Compounds." Sigma-Aldrich Technical Bulletin. Link

  • Analogous Purification (3,5-bis-CF3): "Synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol." Organic Syntheses, Coll. Vol. 9, p. 522. Link

Sources

Technical Support Center: Synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting in Reductive Synthesis

Executive Summary

This guide addresses the synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 1065485-94-6), a critical fragment in medicinal chemistry for installing lipophilic, metabolically stable aryl motifs.

The primary synthetic route involves the chemoselective reduction of 3-iodo-5-(trifluoromethyl)benzoic acid . Users frequently encounter yield losses or purity issues due to the competing reactivity of the aryl iodide (C-I bond) and the trifluoromethyl group during reduction. This guide prioritizes the Borane-THF reduction method over Lithium Aluminum Hydride (LiAlH4) to preserve the halogen substitution pattern.

Reaction Pathway & Impurity Map

The following diagram illustrates the standard reaction coordinate and the divergence points where critical byproducts are formed.

ReactionPathway Start 3-Iodo-5-(trifluoromethyl) benzoic acid Complex Trialkylborate Intermediate Start->Complex BH3·THF 0°C to RT DesIodo Impurity B: Des-iodo Analog (Over-reduction) Start->DesIodo LiAlH4 (Avoid) or Pd/H2 Target TARGET: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Complex->Target MeOH/H2O Hydrolysis Aldehyde Impurity A: Aldehyde (Incomplete Red.) Complex->Aldehyde Insufficient Reagent/Time

Figure 1: Chemoselective reduction pathway showing the divergence of des-iodo and aldehyde impurities based on reagent choice.

Troubleshooting Guide: Byproducts & Anomalies

Issue 1: Presence of "Des-iodo" Impurity

Symptom: LC-MS shows a peak with mass [M-126], corresponding to 3-(trifluoromethyl)benzyl alcohol.

  • Root Cause: Hydrodehalogenation. The Carbon-Iodine (C-I) bond is weak (~57 kcal/mol). Strong nucleophilic reductants like LiAlH₄ (Lithium Aluminum Hydride) or catalytic hydrogenation (Pd/C, H₂) will cleave this bond, replacing Iodine with Hydrogen.

  • Corrective Action:

    • Switch Reagent: Use Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) .[1] Borane reduces carboxylic acids via an electrophilic mechanism that is highly chemoselective and tolerates aryl halides.

    • Temperature Control: If using BMS, maintain reaction temperature <25°C. Higher temperatures increase the kinetic energy enough to attack the C-I bond.

Issue 2: "Sticky" Product / Low Mass Balance

Symptom: The isolated oil is viscous, yields are >100% (theoretical), or NMR shows broad peaks around 3-4 ppm.

  • Root Cause: Incomplete Boron Hydrolysis. Borane reduction forms a stable trialkoxyborane intermediate. If the workup is too gentle, the boron remains complexed to the alcohol oxygen, preventing isolation of the free alcohol.

  • Corrective Action:

    • Methanol Chase: Add MeOH to the crude residue and concentrate in vacuo. Repeat 3–5 times. This forms volatile trimethyl borate (B(OMe)₃), which co-evaporates with the solvent.

    • Acid Wash: Perform a workup wash with 1M HCl or saturated NH₄Cl to break the B-O bonds.

Issue 3: Residual Aldehyde (Incomplete Reduction)

Symptom: A spot on TLC moves slightly faster than the alcohol; NMR shows a singlet ~10 ppm.

  • Root Cause: Reagent Decomposition. BH₃·THF is unstable over time. A 1.0 M commercial solution may have degraded to 0.6 M, leading to substoichiometric addition.

  • Corrective Action:

    • Titration: Verify Borane concentration before use.

    • Stoichiometry: Use a minimum of 1.5 to 2.0 equivalents of BH₃ relative to the acid. The reaction proceeds through a triacyloxyborane species which requires excess hydride to fully collapse to the alcohol.

Optimized Synthetic Protocol

Objective: Synthesis of this compound from the benzoic acid precursor.

ParameterSpecification
Scale 1.0 g to 50.0 g
Reagent Borane-Tetrahydrofuran Complex (1.0 M in THF)
Solvent Anhydrous THF (Tetrahydrofuran)
Temperature 0°C (Addition)

23°C (Reaction)
Time 4 – 16 Hours
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Dissolution: Charge 3-iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous THF (5–10 mL per gram of substrate). Stir until dissolved.

  • Cooling: Place the flask in an ice/water bath (0°C).

  • Addition: Add BH₃·THF (1.0 M, 2.0 equiv) dropwise via syringe or addition funnel.

    • Note: Gas evolution (H₂) will occur.[2] Control addition rate to manage foaming.

  • Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The acid (baseline) should disappear; the alcohol (Rf ~0.3-0.4) should appear.[3]

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

  • Hydrolysis: Concentrate the mixture on a rotary evaporator. Re-dissolve in Methanol and concentrate again (Repeat 3x) to remove boron as trimethyl borate.

  • Workup: Dissolve residue in Ethyl Acetate. Wash with 1M HCl, then Saturated NaHCO₃, then Brine. Dry over Na₂SO₄.[4]

  • Isolation: Concentrate to yield the crude alcohol. If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Analytical Data Reference

TestExpected Result for Target Molecule
1H NMR (CDCl3)

~7.9 (s, 1H), 7.7 (s, 1H), 7.6 (s, 1H) [Aromatic];

~4.7 (s, 2H) [Benzylic CH2];

~2.0 (br s, 1H) [OH]
19F NMR Single peak at

-63.0 ppm (approx)
Physical State Clear to pale yellow oil (may crystallize upon standing)
Mass Spec (ESI) m/z 302 (M+) often weak; look for [M-OH]+ or adducts.

FAQ: Common User Queries

Q: Can I use NaBH₄ instead of Borane? A: Not directly. NaBH₄ is not strong enough to reduce carboxylic acids alone.[2][5][6] You must activate the acid first (e.g., to a mixed anhydride using Ethyl Chloroformate) or use additives like Iodine (I₂) or Lewis acids (BF₃·Et₂O) to generate borane in situ. The Borane-THF method is cleaner.

Q: I see a small amount of dimerized product (Biaryl). What happened? A: This suggests Palladium contamination in your glassware or solvent lines if you previously ran Suzuki couplings. Aryl Iodides are very active in cross-couplings. Ensure rigorous cleaning of all glassware (aqua regia or base bath) before this synthesis.

Q: Can I start from the methyl ester instead of the acid? A: Yes. If starting from Methyl 3-iodo-5-(trifluoromethyl)benzoate :

  • Reagent: You can use LiBH₄ (Lithium Borohydride) in THF/MeOH or DIBAL-H (at -78°C).

  • Warning: Avoid LiAlH₄ even with the ester if you want to guarantee the Iodine survives. LiBH₄ is milder and safer for the C-I bond.

References

  • Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions. 15. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92(22), 6630–6637.

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. 19. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[1] The Journal of Organic Chemistry, 1973 , 38(16), 2786–2792.

  • Ranu, B. C. "Chemoselective Reductions with Zinc Borohydride." Synlett, 1993 , 1993(12), 885–892. (Discussion on chemoselectivity vs. Halogens).

  • Burke, S. D.; Danheiser, R. L.Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley, 1999. (Reference for LiAlH4 vs Borane tolerance).

Sources

Technical Support Center: High-Efficiency Coupling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-Iodo-5-(trifluoromethyl)benzyl alcohol . This substrate presents a unique "push-pull" challenge in cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):

  • The "Good": The Iodide is an excellent leaving group, and the Trifluoromethyl (

    
    )  group is electron-withdrawing (EWG), making the C–I bond highly activated for Oxidative Addition.
    
  • The "Bad": The Benzyl Alcohol functionality is a liability. It acts as a proton source (promoting protodehalogenation), a potential ligand (inhibiting Pd), and a substrate for unintended oxidation.

  • The Goal: Maximize Catalyst Turnover Number (TON) and suppress side reactions (dehalogenation, oxidation).

This guide moves beyond standard "recipe" chemistry to engineer a robust catalytic cycle.

Part 1: The Catalyst "Engine" (Selection & Causality)

Q: Why does my standard reaction turn black and stall before completion?

A: This is a classic symptom of Catalyst Death via agglomeration (Pd black formation). For your specific substrate, the oxidative addition is rapid (due to the I and


). However, the subsequent steps (Transmetallation/Reductive Elimination) are likely rate-limiting. If the Pd(II) intermediate waits too long for the boronic acid, it decomposes.

The Solution: Sterically Bulky, Electron-Rich Ligands (Buchwald Type) [1]

We recommend switching to XPhos Pd G4 or SPhos Pd G4 .

  • Mechanism of Action:

    • Ligation State: These precatalysts generate a monoligated

      
       species. The bulky biaryl ligand creates a "protective shell" around the Pd center, preventing agglomeration.
      
    • Electronic Boost: The electron-rich phosphine accelerates the oxidative addition (though already fast here).

    • Steric Acceleration: Crucially, the bulk of XPhos/SPhos forces the product off the metal (Reductive Elimination), which is often the bottleneck for electron-deficient rings like yours.

Q: How do I prevent the "Benzyl Alcohol" from poisoning the catalyst?

A: Free hydroxyls can bind to Pd(II) species, forming resting states that slow down the cycle.

  • Avoid: Strong alkoxide bases (

    
    , 
    
    
    
    ). These deprotonate the alcohol, turning it into a strong O-nucleophile that competes with your coupling partner.
  • Use: Mild inorganic bases like

    
      or 
    
    
    
    . These are strong enough to activate the boronic acid but generally too weak to fully deprotonate the benzyl alcohol in organic media.

Part 2: Visualizing the Failure Modes

The following diagram illustrates where the specific features of your molecule (


 and -OH) impact the catalytic cycle.

CatalyticCycle Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Fast due to I/CF3) Start->OxAdd + Substrate (Ar-I) Fail_Ox FAILURE: Alcohol Oxidation (Benzyl Alcohol -> Aldehyde) Caused by: O2 leak + Base Start->Fail_Ox Air Exposure Intermed Pd(II) Intermediate (Ar-Pd-I) OxAdd->Intermed TransMet Transmetallation (Rate Limiting Step) Intermed->TransMet + Boronic Acid + Base Fail_Proto FAILURE: Protodehalogenation (Loss of I, replaced by H) Caused by: Water/Alcohol + Base Intermed->Fail_Proto High Temp / Protic Solvent Fail_Black FAILURE: Pd Black (Catalyst Death) Caused by: Slow Transmetallation Intermed->Fail_Black Ligand Dissociation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle of this compound showing critical failure points (Red/Black nodes).

Part 3: Optimized Experimental Protocol

This protocol uses XPhos Pd G4 , a state-of-the-art precatalyst that activates at room temperature, minimizing the thermal stress that leads to dehalogenation.

Materials Table
ComponentRoleRecommended ReagentEquiv.Notes
Catalyst Palladium SourceXPhos Pd G4 0.01 - 0.03High activity, air-stable solid.
Base Boron Activator

(Tribasic)
2.0 - 3.0Use finely ground powder or 1M aq. solution.
Solvent MediumTHF : Water (4:1) N/ADegassed. Water is essential for the Suzuki mechanism.
Substrate ElectrophileThis compound1.0Purity >97% is critical.
Partner NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5Excess accounts for homocoupling loss.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%).

    • Note: If using solid

      
      , add it here. If using aqueous, add in step 3.
      
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Critical: Oxygen causes benzyl alcohol oxidation. Strict inert technique is required.

  • Solvent Addition: Syringe in degassed THF followed by degassed water (or the aqueous base solution).

    • Ratio: 4:1 THF:Water is standard.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Why RT? The Iodide is reactive enough.[1] Heating promotes protodehalogenation (

      
      ). Only heat to 40-50°C if conversion is <10% after 1 hour.
      
  • Workup: Dilute with EtOAc, wash with water/brine. The benzyl alcohol is polar; ensure you do not lose it in the aqueous wash (re-extract aqueous layer if yield is low).

Part 4: Troubleshooting Guide (FAQ)

Q: I see a new spot on TLC that matches the de-iodinated starting material ( ). Why?

A: This is Protodehalogenation .

  • Cause: The electron-withdrawing

    
     group makes the aryl ring electron-deficient, stabilizing the anionic intermediate that leads to protonation.
    
  • Fix:

    • Lower Temperature: Run at 20-25°C.

    • Solvent Switch: Switch from THF/Water to Toluene/Water . Toluene is less miscible with water, reducing the effective proton concentration around the catalyst while still allowing interfacial catalysis.

    • Anhydrous Conditions: If the problem persists, switch to Suzuki-Miyaura Anhydrous conditions using

      
       or dry 
      
      
      
      in dry Dioxane.
Q: My yield is low, and I see benzaldehyde formation.

A: You have Aerobic Oxidation .

  • Cause: Palladium + Base + Benzyl Alcohol + Trace Oxygen = Benzaldehyde.

  • Fix: Your inert gas purge was insufficient. Sparge your solvents with Argon for 15 minutes before adding them. Do not rely on simple vacuum/backfill cycles for the solvent itself.

Q: Can I protect the alcohol to improve yield?

A: Yes, and it is often recommended for scale-up.

  • Strategy: Protect as a TBS ether or THP ether before coupling.

  • Benefit: Eliminates proton source (OH), eliminates coordination to Pd, and eliminates oxidation risk.

  • Cost: Two extra steps (protection/deprotection). Try the XPhos/RT method first; use protection as a fallback.

Part 5: Diagnostic Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Issue Detected Branch1 Reaction Stalled? Start->Branch1 Branch2 Side Products? Start->Branch2 Sol1 Catalyst Death. Switch to XPhos Pd G4. Branch1->Sol1 Black precipitate Sol2 Protodehalogenation. Lower Temp or Remove Water. Branch2->Sol2 Product mass - I + H Sol3 Oxidation (Aldehyde). Degas Solvents Better. Branch2->Sol3 Product mass - 2H

Figure 2: Diagnostic logic for common coupling failures.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Cross-Coupling: A User's Guide." Sigma-Aldrich Technical Guides. (Describes the utility of XPhos/SPhos for challenging substrates).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational mechanism).

  • Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[3] Organometallics, 2011. (Explains the mechanism of I -> H replacement in fluorinated systems).

  • Vertex AI Search. "Catalyst poisoning by benzyl alcohol in Suzuki coupling.

Sources

Technical Support Center: Managing Impurities in 3-Iodo-5-(trifluoromethyl)benzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 3-Iodo-5-(trifluoromethyl)benzyl alcohol requires navigating a "chemoselectivity tightrope." You must reduce a carboxylic acid (or ester) to a primary alcohol without disturbing the labile Carbon-Iodine (C-I) bond or the Trifluoromethyl (CF3) group.

The Solution: The industry-standard "Gold Protocol" utilizes Borane-Dimethyl Sulfide (BH3·SMe2) or Borane-THF complexes. Unlike Lithium Aluminum Hydride (LiAlH4), which poses a high risk of hydrodehalogenation (stripping the iodine), Borane reagents are chemoselective for carboxylic acids in the presence of halogens.

This guide provides a self-validating workflow to minimize the three critical impurities:

  • The "Des-Iodo" Impurity: 3-(trifluoromethyl)benzyl alcohol (Result of C-I bond cleavage).

  • The "Stalled" Intermediate: 3-Iodo-5-(trifluoromethyl)benzaldehyde (Result of incomplete reduction).

  • The "Sticky" Borate: Stable borate ester complexes that mimic the product.

The Synthetic Pathway (Visualized)

The following diagram outlines the critical control points (CCPs) where impurities are generated.

SynthesisPath Start 3-Iodo-5-(trifluoromethyl) benzoic acid Reagent BH3·SMe2 / THF (0°C to RT) Start->Reagent Intermediate Triacyloxyborane Intermediate Reagent->Intermediate H2 Evolution Product TARGET: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Intermediate->Product 1. Reduction 2. MeOH Quench Impurity_Ald IMPURITY B: Benzaldehyde deriv. (Incomplete Red.) Intermediate->Impurity_Ald Quenched too early Old Reagent Impurity_Des IMPURITY A: Des-Iodo deriv. (Over-reduction/Radical) Intermediate->Impurity_Des High Temp (>25°C) Light Exposure Impurity_Borate IMPURITY C: Borate Ester (Poor Hydrolysis) Product->Impurity_Borate Insufficient Acid/Base Hydrolysis

Caption: Figure 1.[1] Reaction pathway highlighting Critical Control Points (CCPs) for impurity generation during Borane reduction.

Master Protocol: Borane-Mediated Reduction

This protocol is engineered to prevent the "Des-Iodo" side reaction.

Materials
  • Substrate: 3-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv).

  • Reagent: Borane-Dimethyl Sulfide (BH3[2]·SMe2) (1.2 – 1.5 equiv). Note: BH3[2][3]·THF is safer but less stable; BH3·SMe2 is stinkier but more stable.

  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen/Argon. Crucial: Oxygen promotes radical de-iodination.

  • Dissolution: Add the benzoic acid derivative and anhydrous THF. Cool to 0°C (Ice bath).

  • Controlled Addition: Add BH3·SMe2 dropwise via syringe over 20–30 minutes.

    • Why? Rapid addition causes exotherms. If T > 25°C, the risk of attacking the C-I bond increases.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC/HPLC.

  • The "Magic" Quench (Destruction of Borates):

    • Cool back to 0°C.

    • Slowly add Methanol (MeOH) until gas evolution ceases.

    • Critical Step: Stir with MeOH for 30 mins, then concentrate. Repeat this MeOH addition/concentration cycle 3 times.

    • Mechanism:[1][2][4] This converts sticky product-borane complexes into volatile Trimethyl Borate (B(OMe)3), which evaporates.

Troubleshooting Center (Q&A)

Issue 1: The "Des-Iodo" Impurity (Loss of Iodine)

User Question: "My LC-MS shows a peak with M-126 mass (loss of Iodine). I thought Borane was chemoselective?"

Technical Diagnosis: While Borane is chemoselective, the Iodine-Aromatic bond is weak. This side reaction is likely radical-mediated or thermal.

Corrective Actions:

  • Check Temperature: Did the reaction exceed 25°C? Keep the addition phase strictly at 0°C.

  • Light Exclusion: Iodine bonds are photosensitive. Wrap the flask in aluminum foil during the reaction.

  • Solvent Quality: Peroxides in THF can initiate radical chains that strip iodine. Ensure THF is distilled or from a fresh inhibitor-free keg.

Issue 2: Reaction "Stalls" at the Aldehyde

User Question: "I have 30% starting material and a new peak that looks like the aldehyde. Adding more Borane isn't helping."

Technical Diagnosis: The "Aldehyde" is actually a stable triacyloxyborane intermediate that resists further reduction if the borane reagent has degraded. BH3 is moisture sensitive.

Corrective Actions:

  • Reagent Titration: Borane-THF degrades over time. If using an old bottle, you likely added <1.0 equivalent of active hydride.

  • Lewis Acid Boost: Add a catalytic amount (5 mol%) of Iodine (I2) or use NaBH4 + I2 (which generates fresh BH3 in situ). This is often more vigorous and drives the reaction to completion [1].

Issue 3: The "Gelatinous Nightmare" (Workup)

User Question: "During extraction, I have a white emulsion that won't separate. My yield is >100%."

Technical Diagnosis: You have trapped Boron salts. The alcohol oxygen binds tightly to Boron.

Corrective Actions:

  • The Oxidative Break: Instead of just MeOH, use a mild oxidative workup. Add a 10% NaOH solution followed cautiously by 30% H2O2 (dropwise, cold). This oxidizes the C-B bonds and releases the alcohol cleanly.

  • The Acid Break: Alternatively, wash the organic layer with 1M HCl. This hydrolyzes the borate esters.

Analytical Fingerprinting

Use this table to validate your isolated product against common impurities.

Compound1H NMR (Diagnostic Signals)19F NMRPolarity (TLC)
Product (Alcohol) δ 4.7 ppm (s, 2H, -CH 2OH)Single PeakMid-Polar
Impurity A (Des-Iodo) Extra aromatic proton (triplet/multiplet)Single PeakSimilar to Product
Impurity B (Aldehyde) δ 10.0 ppm (s, 1H, -CH O)Single PeakNon-Polar (High Rf)
Starting Material (Acid) Broad singlet >11 ppm (-COOH )Single PeakVery Polar (Baseline)

References

  • Beilstein Journals. (2018). Borane-mediated Reduction of Carboxylic acids (GP2) in Synthesis of cyclic iodonium salts.[2] Beilstein-Institut.

  • National Institutes of Health (NIH). (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[3] PubMed Central. (Note: Generalized reference for Borane mechanism).

  • Organic Chemistry Portal. (2023). Reductions of Carboxylic Acids with Borane.[2][3]

(Disclaimer: Always consult the specific SDS for 3-Iodo-5-(trifluoromethyl) compounds before handling. Trifluoromethyl groups can increase lipophilicity and biological absorption.)

Sources

Technical Support Center: Stability & Handling of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

[1]

Current Status: Operational Role: Senior Application Scientist Subject: Stability Profile, Degradation Mechanisms, and Troubleshooting Guide for 3-Iodo-5-(trifluoromethyl)benzyl alcohol[1]

Executive Summary

This compound is a bifunctional building block widely used in cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic substitutions.[1] While the trifluoromethyl (

photolytic degradation

This guide addresses the most common stability issues: photolytic deiodination (yellowing) and aerobic oxidation (aldehyde formation).[1] The protocols below are designed to distinguish between these pathways and restore reagent integrity.

Part 1: Core Stability Profile

The following table summarizes the physicochemical stability limits based on the synergistic effects of the electron-withdrawing

ParameterStability RatingTechnical Insight
Photostability Critical The C-I bond (BDE ~65 kcal/mol) is susceptible to homolytic cleavage under UV/Blue light, releasing iodine (

) and aryl radicals [1].[1]
Oxidation (Air) Moderate Slow autoxidation to 3-iodo-5-(trifluoromethyl)benzaldehyde occurs upon prolonged exposure to air.[1] The electron-deficient ring retards this process compared to benzyl alcohol, but does not eliminate it [2].
Solution Stability Variable Stable in non-nucleophilic solvents (DCM, Toluene) in the dark.[1] In nucleophilic solvents (MeOH, THF) under light, radical-mediated H-abstraction or solvolysis can occur [3].[1]
Thermal Stability High Stable up to ~100°C in inert atmosphere.[1] Avoid heating >60°C in air to prevent accelerated oxidation.[1]
Acid/Base Good The

group destabilizes the benzylic carbocation, making this compound more resistant to acid-catalyzed polymerization than unsubstituted benzyl alcohol.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution in THF was colorless but has turned yellow/brown after 2 days on the bench. Is it oxidized?

A: It is likely photolyzed , not oxidized.[1] While oxidation to benzaldehyde is possible, the distinct yellow/brown color is characteristic of elemental iodine (

  • Mechanism: Ambient light (especially fluorescent lab lights) excites the aryl iodide, causing homolytic cleavage of the C-I bond. The resulting iodine radicals recombine to form

    
    .
    
  • Diagnostic Test:

    • Take an aliquot of the yellow solution.

    • Shake with a small amount of aqueous sodium thiosulfate (

      
      ).
      
    • Result: If the color disappears instantly, it was Iodine (

      
      ).[1] If the color persists, it may be a polymeric degradation product or transition metal contamination (if used in catalysis).
      
Issue 2: Impurity Peaks in HPLC

Q: I see a new peak at RRT ~1.1 in my HPLC chromatogram. It absorbs strongly at 254 nm.

A: This is likely 3-iodo-5-(trifluoromethyl)benzaldehyde .[1] Benzyl alcohols undergo autoxidation in solution. The aldehyde carbonyl group provides a distinct UV chromophore that often has a higher extinction coefficient than the alcohol, making the impurity appear more significant than it is by mass.

  • Prevention: Store solutions under an Argon/Nitrogen atmosphere.

  • Removal: The aldehyde can be selectively reduced back to the alcohol using Sodium Borohydride (

    
    ) in ethanol, or the alcohol can be purified via silica gel chromatography (the aldehyde typically elutes earlier in Hexane/EtOAc systems).
    
Issue 3: Loss of Reactivity in Coupling Reactions

Q: The Suzuki coupling failed with a stored batch of this alcohol. Why?

A: Check for Deiodination . If the material was stored in solution under light, a significant portion may have converted to 3-(trifluoromethyl)benzyl alcohol (loss of Iodine).[1]

  • Impact: The catalyst oxidative addition step requires the C-I bond. Without it, the reaction stalls.

  • Verification: Run a GC-MS or LC-MS.[1] Look for a mass shift of [M-126] (loss of Iodine + addition of H).[1]

Part 3: Degradation Pathways Visualization

The following diagram details the two primary degradation routes: Path A (Photolysis) and Path B (Oxidation) .[1]

DegradationPathwayscluster_0Path A: Light Sensitivity (Rapid)cluster_1Path B: Air Sensitivity (Slow)Start3-Iodo-5-(trifluoromethyl)benzyl alcoholRadicalPairAryl Radical + I•Start->RadicalPairUV/Vis Light (hν)Homolytic CleavagePeroxyRadPeroxy RadicalStart->PeroxyRadO2 (Air)Slow AutoxidationIodineIodine (I2)(Yellow Color)RadicalPair->IodineDimerizationDeiodinated3-(Trifluoromethyl)benzyl alcohol(Inactive in Coupling)RadicalPair->DeiodinatedH-Abstraction(from Solvent)Aldehyde3-Iodo-5-(trifluoromethyl)benzaldehyde(New HPLC Peak)PeroxyRad->Aldehyde-H2O

Figure 1: Dual degradation pathways.[1] Path A (Red) explains discoloration via Iodine release.[1] Path B (Green) explains chemical impurity formation.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify both the aldehyde impurity and potential de-iodinated byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5% -> 95% B (Linear ramp)[1]

    • 12-15 min: 95% B (Wash)[1]

  • Detection: 254 nm (Aryl absorption) and 280 nm.[1]

  • Expected Retention Order:

    • 3-(Trifluoromethyl)benzyl alcohol (De-iodinated) – Early eluting[1]

    • This compound (Target)

    • 3-Iodo-5-(trifluoromethyl)benzaldehyde (Oxidation product) – Late eluting (less polar)[1]

Protocol 2: Re-purification of Yellowed Material

If the solid or solution has turned yellow due to trace iodine release but the chemical purity is still >95%:

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) until the yellow color in the organic layer dissipates.
    
  • Dry: Dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Storage: Immediately store in an amber vial, flushed with Argon, at 2-8°C.

Part 5: Troubleshooting Logic Tree

Use this decision tree to quickly diagnose the state of your reagent.

TroubleshootingTreeStartStart: Visual InspectionColorIs the material Yellow/Brown?Start->ColorSolidIs it Solid or Solution?Color->SolidYesHPLCRun HPLC (Protocol 1)Color->HPLCNo (White/Colorless)ThioTestPerform Thiosulfate Wash Test(See Protocol 2)Solid->ThioTestClearColor Clears?ThioTest->ClearIodineIssueDiagnosis: Trace Iodine (Photolysis)Action: Wash & RecrystallizeClear->IodineIssueYesComplexIssueDiagnosis: Polymer/Transition MetalAction: Column ChromatographyClear->ComplexIssueNoAldehydePeakPeak at RRT > 1.0?HPLC->AldehydePeakOxidationDiagnosis: Oxidation to AldehydeAction: NaBH4 Reduction or RepurifyAldehydePeak->OxidationYesDeiodoPeak at RRT < 1.0?AldehydePeak->DeiodoNoDeiodinationDiagnosis: DeiodinationAction: Discard (Cannot reverse)Deiodo->DeiodinationYesGoodMaterial is PureAction: Use immediatelyDeiodo->GoodNo

Figure 2: Diagnostic logic flow for assessing reagent quality.

References

  • Photochemistry of Aryl Iodides: The C-I bond is the weakest bond in the molecule (BDE ~65 kcal/mol) and is prone to homolytic cleavage under UV irradiation, a property utilized in photoredox catalysis but detrimental to storage stability.

    • Source: "Photo-induced iodination of aryl halides under very mild conditions." PubMed.[1] Link

  • Autoxidation of Benzyl Alcohols: Benzyl alcohols oxidize to benzaldehydes in the presence of air. While electron-withdrawing groups like

    
     reduce the rate of H-abstraction compared to electron-rich analogs, the reaction proceeds over time in solution.
    
    • Source: "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[2][3] Nature Communications.[1][2] Link

  • Solvent Effects on Radical Stability : In hydrogen-donor solvents (like THF or Alcohols), aryl radicals generated from photolysis can abstract hydrogen atoms, leading to deiodinated byproducts (Hydrodehalogenation).[1]

    • Source: "The mechanism of visible-light-driven aryl iodide reduction."[4] ResearchGate.[1] Link

Work-up procedures for reactions involving 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This guide addresses the specific challenges associated with the isolation and purification of 3-Iodo-5-(trifluoromethyl)benzyl alcohol . This scaffold is a critical intermediate in medicinal chemistry, often serving as a "linker" module due to its dual functionality: the aryl iodide (for cross-coupling) and the benzyl alcohol (for etherification or oxidation).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Lipophilicity: The trifluoromethyl (

    
    ) and iodo (
    
    
    
    ) groups render this molecule significantly more lipophilic than standard benzyl alcohol. It partitions strongly into organic solvents (DCM, EtOAc, MTBE).
  • Reactivity Hazards:

    • C–I Bond Lability: The carbon-iodine bond is susceptible to homolytic cleavage under UV light or high heat, leading to iodine liberation (purple discoloration).

    • Acidity: The electron-withdrawing

      
       group increases the acidity of the benzylic proton compared to non-fluorinated analogs, slightly altering oxidation kinetics.
      

Core Work-up Protocols

Scenario A: Post-Cross-Coupling (Suzuki/Sonogashira)

Challenge: Removing residual Palladium (Pd) and preventing emulsion formation caused by the fluorinated motif.

The Protocol:

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (not Diethyl Ether, to minimize flammability and volatility issues with Pd residues). Add water.

  • Phase Separation:

    • Note: Fluorinated aromatics often act as surfactants, causing stubborn emulsions.

    • Action: If an emulsion forms, do not shake vigorously. Add saturated Brine (NaCl) immediately. If the emulsion persists, add a small amount of Methanol (MeOH) to the organic layer to break surface tension.

  • Metal Scavenging (Crucial Step):

    • The benzylic alcohol moiety can weakly coordinate with Pd species, making simple washing insufficient.

    • Method: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or equivalent) at 20 wt% relative to the catalyst loading. Stir for 30 minutes at room temperature.

    • Filtration: Filter through a pad of Celite® to remove the scavenger and precipitated Pd black.

  • Wash: Wash the organic filtrate with 10%

    
     (Sodium Thiosulfate) to remove any liberated iodine (indicated by pink color).
    
Scenario B: Oxidation Work-up (to Benzaldehyde)

Challenge: When using reagents like PCC, DMP, or Swern conditions, the primary challenge is removing the oxidant byproducts without over-oxidizing the aldehyde or losing the volatile product.

The Protocol (Focus on Manganese Dioxide -


): 
Preferred for this substrate due to the stability of the C-I bond under heterogeneous conditions.
  • Filtration: The reaction is heterogeneous. Filter the black suspension through a tight pad of Celite® .

  • Cake Wash: The product will adhere to the

    
     surface due to the polar -OH/Aldehyde interaction.
    
    • Critical Step: Rinse the filter cake copiously with warm EtOAc (40°C) . Cold solvent often results in 10-15% yield loss trapped in the cake.

  • Concentration: Evaporate solvent under reduced pressure.

    • Warning: Do not heat the water bath above 45°C. The resulting 3-iodo-5-(trifluoromethyl)benzaldehyde is susceptible to air oxidation if heated excessively.

Scenario C: Nucleophilic Substitution (Appel Reaction: OH Br/Cl)

Challenge: Removal of Triphenylphosphine oxide (


).

The Protocol:

  • Precipitation: Upon reaction completion, dilute with n-Hexane or Heptane (1:1 ratio with reaction solvent).

    • Logic: The product (halogenated benzyl derivative) is soluble in hexane due to the

      
      /I groups, but 
      
      
      
      is insoluble.
  • Filtration: Filter off the white precipitate (

    
    ).
    
  • Silica Plug: Pass the filtrate through a short plug of silica gel eluting with 5% EtOAc/Hexane. The non-polar product elutes first; remaining phosphorus byproducts stay on the silica.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct work-up based on your reaction type.

WorkupProcedure Start Reaction Complete: This compound Type Identify Reaction Type Start->Type Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Type->Coupling Oxidation Oxidation (to Aldehyde) Type->Oxidation Substitution Substitution (Appel, Mesylation) Type->Substitution Scavenge Add Thiol-Silica Scavenger Filter via Celite Coupling->Scavenge WarmRinse Filter MnO2/Solid Rinse w/ Warm EtOAc Oxidation->WarmRinse Hexane Dilute w/ Hexane Precipitate Ph3P=O Substitution->Hexane ThioWash Wash w/ 10% Na2S2O3 (Remove Iodine) Scavenge->ThioWash Final Concentrate & Analyze (NMR/HPLC) ThioWash->Final WarmRinse->Final Hexane->Final

Caption: Decision tree for selecting the optimal work-up protocol based on reaction chemistry.

Troubleshooting & FAQs

Q1: The organic layer turned violet/pink during extraction. What happened?

Cause: Iodine (


) liberation. This occurs if the reaction mixture was exposed to light or excessive heat, causing homolytic cleavage of the C-I bond.
Solution:  Wash the organic layer with 10% Sodium Thiosulfate (

)
solution until the color dissipates. Prevention: Wrap reaction vessels in aluminum foil and avoid heating above 80°C unless necessary.
Q2: I have a persistent emulsion that brine won't break.

Cause: The trifluoromethyl group combined with the aromatic ring creates a "fluorocarbon-like" surfactant effect, especially in basic media (common in Suzuki couplings). Solution:

  • Filter the entire biphasic mixture through a pad of Celite . Suspended micro-particles often stabilize emulsions.

  • If filtration fails, add a small volume of saturated Ammonium Chloride (

    
    ) . The slight acidity helps neutralize interfacial charges.
    
Q3: My yield is lower than expected after column chromatography.

Cause:

  • Volatility: If oxidized to the aldehyde, the product is semi-volatile. High-vacuum drying for extended periods can sublime the product.

  • Tailing: The benzyl alcohol -OH group interacts strongly with silica. Solution:

  • Use a gradient starting with 100% Hexane/Heptane to move non-polar impurities, then ramp slowly to 20% EtOAc.

  • Add 1% Triethylamine to the eluent if "streaking" is observed on TLC.

Summary of Solvents & Reagents

Reagent/SolventRole in Work-upCritical Note
Sodium Thiosulfate Iodine ScavengerUse 10% aq. solution. Mandatory if pink color appears.
Ethyl Acetate (Warm) Extraction SolventEssential for washing filter cakes (

, Pd/C) to desorb the polar alcohol.
Hexane/Heptane PrecipitantUsed in Appel reactions to crash out Triphenylphosphine oxide.
Thiol-Silica Metal ScavengerSuperior to charcoal for removing Pd from this specific lipophilic alcohol.

References

  • Biotage. (2023). How to Remove Palladium in three easy steps.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Procedures.[2][3] Retrieved from [Link]

Sources

Catalyst poisoning in reactions with 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Solutions Ticket ID: #RXN-3I5TF-001 Topic: Catalyst Poisoning Mitigation for 3-Iodo-5-(trifluoromethyl)benzyl alcohol Status: Open Priority: Critical

Executive Summary: The "Triple Threat" Substrate

Welcome to the Advanced Catalysis Support Center. You are likely encountering stalled conversion or catalyst deactivation when using This compound .

This substrate presents a unique "Triple Threat" to standard Palladium (Pd) catalytic cycles, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. Unlike simple aryl halides, this molecule combines three distinct poisoning vectors that must be managed simultaneously:

  • The Iodide Paradox: The leaving group (

    
    ) acts as a potent catalyst poison.
    
  • The Hydroxyl Trap: The unprotected benzyl alcohol (

    
    ) facilitates off-cycle coordination and side-reactions.
    
  • Electronic Drag: The trifluoromethyl (

    
    ) group alters the rate-determining step, often making transmetallation the bottleneck.
    

This guide provides the mechanistic insight and validated protocols required to bypass these failure modes.

Module 1: The Iodide Inhibition Mechanism[1]

The Issue: While aryl iodides are often chosen for their facile oxidative addition, the liberated iodide ion (


) is a "soft" Lewis base that binds strongly to the "soft" Palladium(II) center.[1] In high concentrations, 

displaces the phosphine ligands or prevents the coordination of the nucleophile (boronic acid/amine), pushing the catalyst into an inactive resting state (often a bridged dimer).

The Mechanism: Standard Cycle:


Poisoned Cycle: 

Visualization of the Poisoning Pathway:

IodidePoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L2Pd(Ar)I) Pd0->OxAdd + Ar-I (Fast due to CF3) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + R-B(OH)2 Dimer Inactive Dimer [Pd(μ-I)L]2 OxAdd->Dimer High [I-] Conc. AteComplex Anionic 'Ate' Complex [L2Pd(Ar)I2]- OxAdd->AteComplex Excess I- Prod Product Release TransMet->Prod Reductive Elimination Prod->Pd0 Turnover

Figure 1: The "Iodide Trap" diverts the active Pd(II) species into inactive dimers or anionic complexes, preventing transmetallation.

Module 2: The Hydroxyl & Electronic Interference

1. The Hydroxyl Coordination (


): 
The benzylic alcohol is not innocent. In non-polar solvents (Toluene), the hydroxyl group can coordinate to the Pd center, occupying a coordination site needed for the incoming nucleophile. Furthermore, under basic conditions (required for Suzuki/Buchwald), the alkoxide may form.
  • Risk: Formation of stable Pd-alkoxides or competitive oxidation to the aldehyde (3-iodo-5-(trifluoromethyl)benzaldehyde), which consumes the catalyst.

2. The Electronic Effect (


): 
The 

group is strongly electron-withdrawing.
  • Impact: It makes the Oxidative Addition step very fast. This sounds good, but it leads to a rapid accumulation of the

    
     intermediate. If the Transmetallation step is slow (which it often is with electron-poor aryls), the catalyst "waits" in the Pd(II) state—the exact state most vulnerable to Iodide poisoning and precipitation as Pd black.
    

Troubleshooting Matrix (FAQ)

SymptomProbable CauseTechnical Resolution
Reaction stalls at ~20-30% conversion. Iodide Poisoning: Saturation of the catalyst by liberated

.
Add Silver Salts: Add 1.1 equiv of

or

. The

scavenges

as insoluble AgI, driving the equilibrium forward.
Solution turns black immediately. Catalyst Death (Pd Black): Ligand dissociation due to unstable intermediates.Switch Ligand: Move to bulky, electron-rich biaryl phosphines (e.g., XPhos or BrettPhos ). These create a steric shell that prevents dimerization.
Formation of aldehyde byproduct. Alcohol Oxidation: Pd-catalyzed oxidation of the benzyl alcohol.Anaerobic Rigor: Ensure strict

exclusion. Alternatively, protect the alcohol as a TBS ether before coupling.
Low yield with Boronic Acids. Protodeboronation: The basic conditions + free alcohol facilitate boronic acid decomposition.Anhydrous Conditions: Switch to anhydrous base (

) in Dioxane instead of aqueous carbonate systems.

Validated Protocol: "Iodide-Scavenged" Suzuki Coupling

Objective: Cross-coupling of this compound with Phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Additive: AgOTf (1.1 equiv) (Critical for Iodide scavenging)

  • Solvent: Toluene (Anhydrous)[2]

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate, Boronic Acid, Base, and AgOTf .

    • Note: AgOTf is hygroscopic and light-sensitive. Handle quickly.

  • Catalyst Pre-complexation: In a separate small vial, mix

    
     and XPhos in Toluene. Stir for 5 minutes at room temperature. The solution should turn from orange to a clear/pale yellow (indicating ligation).
    
  • Initiation: Add the catalyst solution to the main reaction vial. Seal with a Teflon-lined cap.

  • The "Precipitate Check": Upon heating to 80°C, you should observe the rapid formation of a yellow/grey precipitate.

    • Validation: This is AgI . Its formation confirms that the silver is successfully stripping the iodide poison from the reaction.

  • Monitoring: Monitor by TLC/LCMS at 1 hour.

    • Success Marker: The reaction should remain a suspension (due to salts) but the supernatant should not be black (Pd metal).

  • Workup: Filter through a Celite pad to remove the AgI and phosphate salts before aqueous workup.

Decision Tree: Optimization Workflow

Use this logic flow to determine the correct modifications for your specific reaction conditions.

OptimizationFlow Start Start: Reaction Setup CheckConv Check Conversion @ 1 Hour Start->CheckConv HighConv >80% Conv? Proceed to Workup CheckConv->HighConv LowConv <20% Conv or Stalled CheckConv->LowConv CheckColor Is Solution Black? LowConv->CheckColor YesBlack Pd Aggregation Issue CheckColor->YesBlack Yes NoBlack Active Species Poisoned CheckColor->NoBlack No Action1 Switch to Bulky Ligand (XPhos, SPhos) YesBlack->Action1 Action2 Add AgOTf (Scavenger) OR Switch to Aryl-Bromide NoBlack->Action2

Figure 2: Troubleshooting logic for stalled reactions involving this compound.

References

  • Iodide Inhibition in Pd-Catalysis

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
    • Source:J. Am. Chem. Soc. (Hartwig Group).
    • Significance: Establishes the formation of inactive bridging iodide dimers as the primary cause of catalyst de
    • URL:[Link]

  • Silver Additives for Halide Scavenging

    • Title: Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides.[3]

    • Source:J. Am. Chem. Soc. (Fagnou Group).
    • Significance: Demonstrates the use of Ag salts to precipitate halides and restore c
    • URL:[Link]

  • Hydroxyl Group Effects in Suzuki Coupling

    • Title: Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles.[4]

    • Source:J. Am. Chem. Soc. (El-Sayed Group).
    • Significance: Discusses how hydroxyl groups (from reactants or solvents)
    • URL:[Link]

Sources

Technical Support Center: 3-Iodo-5-(trifluoromethyl)benzyl alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 115053-89-1).[1][2] It is designed for organic chemists and process engineers encountering yield or purity issues during the reduction of the corresponding benzoic acid precursor.

Current Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Primary Reagent Class: Borane Complexes (BH₃[1][2]·THF / BH₃·DMS) Precursor: 3-Iodo-5-(trifluoromethyl)benzoic acid (CAS: 28186-62-1)[1][2]

Part 1: The Core Protocol & Temperature Dynamics

Q: What is the optimal temperature window for this reduction?

A: The "0°C to Ambient" Ramp. For the reduction of 3-Iodo-5-(trifluoromethyl)benzoic acid using Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃[1][2]·DMS), the reaction temperature must be dynamically managed to balance rate against chemoselectivity.[2]

  • Addition Phase (0°C): The addition of the borane reagent to the carboxylic acid releases hydrogen gas (

    
    ). This is an exothermic process.[1] Maintaining the system at 0°C  prevents thermal runaway and minimizes solvent vaporization (THF boiling point: 66°C).[1]
    
  • Reaction Phase (20°C – 25°C): Once addition is complete, the reaction is entropy-driven.[1][2] Warming to ambient temperature (RT) allows the reduction of the triacyloxyborane intermediate to the alcohol.

  • Critical Threshold (>40°C): Avoid heating above 40°C unless absolutely necessary. Higher temperatures increase the risk of deiodination (loss of the iodine atom) via radical pathways or hydride displacement, particularly if excess hydride is present.

Q: Why can't I use Lithium Aluminum Hydride (LiAlH₄) at reflux?

A: Halogen Scrambling Risk. While LiAlH₄ is a potent reducing agent, it is ill-suited for this substrate due to the presence of the Iodine atom at the C3 position.

  • Lithium-Halogen Exchange: Iodine on an aromatic ring is highly susceptible to exchange with lithium, leading to the formation of a phenyl anion which typically protonates upon workup, yielding the des-iodo impurity (3-trifluoromethylbenzyl alcohol).[1][2]

  • Temperature Sensitivity: This side reaction is accelerated by heat.[1] If LiAlH₄ must be used, it requires strictly cryogenic conditions (-78°C to 0°C) and inverse addition, which is operationally difficult for this specific transformation compared to the Borane route.[1][2]

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "I see starting material (Benzoic Acid) remaining after 12 hours at RT."

Diagnosis: The borane reagent may have degraded, or the intermediate "ate" complex is stable and hasn't broken down.

Corrective Action:

  • Reagent Check: Borane-THF is unstable over time.[1][2] Verify the titer of your reagent. If using BH₃[1][3][4]·DMS, ensure it hasn't hydrolyzed.[1][2]

  • The "Push" Method: If the reagent is fresh, the triacyloxyborane intermediate might be precipitating or stalling.

    • Action: Gently heat the reaction to 35°C for 1 hour. Monitor by TLC/HPLC.

    • Warning: Do not exceed 40°C without monitoring for deiodination.[1]

  • Trimethyl Borate Formation: Ensure the reaction is under a strict nitrogen atmosphere. Moisture consumes borane, producing boric acid/borates that do not reduce the substrate.

Issue 2: "My product contains ~10% of the des-iodo impurity (3-trifluoromethylbenzyl alcohol)."

Diagnosis: Over-reduction has occurred, likely due to excessive temperature or the presence of radical initiators (light/trace metals).

Corrective Action:

  • Temperature Control: Your reaction likely spiked in temperature during the addition of borane. Use an internal thermometer and control the addition rate to keep

    
    .
    
  • Reagent Switch: If using BH₃·THF, switch to BH₃·DMS . The sulfide complex is more stable and often allows for a cleaner reduction at lower temperatures due to better solubility profiles.

  • Light Exclusion: Iodine-carbon bonds are photosensitive.[1][2] Wrap the reaction vessel in aluminum foil to prevent photolytic cleavage of the C-I bond.

Issue 3: "The workup formed a solid gel/emulsion that trapped my product."

Diagnosis: Incomplete hydrolysis of the boron-oxygen intermediates. Boron esters can form polymeric gels in water.[1]

Corrective Action:

  • The Methanol Quench: Do not add water directly.

    • Step 1: Cool to 0°C.[1]

    • Step 2: Add Methanol (MeOH) dropwise.[1][2] This converts the boron intermediates into volatile Trimethyl Borate (

      
      ).[1][2]
      
    • Step 3: Concentrate the mixture on a rotovap. The

      
       will co-evaporate with the solvent, leaving the crude alcohol behind. Repeat the MeOH addition/evaporation cycle 2-3 times.
      

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound via Borane reduction.

ParameterSpecificationReason
Solvent Anhydrous THF (Tetrahydrofuran)Solubilizes the polar acid; stabilizes BH₃.[1][2]
Concentration 0.5 M (Substrate)Dilution prevents thermal runaway.[1][2]
Stoichiometry 1.5 - 2.0 equiv.[1][2] BH₃·THFExcess required to overcome complexation.[1]
Atmosphere Nitrogen (

) or Argon
Borane is pyrophoric/moisture sensitive.[1][2]
Quench Methanol -> 1M HClBreaks B-O bonds; removes Boron.[1][2]
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, reflux condenser, addition funnel, and internal thermometer.[2] Flush with

    
    .
    
  • Dissolution: Charge 3-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv) and Anhydrous THF. Stir until dissolved.

  • Cooling: Place the flask in an ice/water bath. Cool until internal temp is

    
    .
    
  • Addition: Add BH₃·THF (1.0 M solution, 1.5 equiv) dropwise via the addition funnel.

    • Critical: Rate of addition must be slow enough to keep

      
      .[1] Expect 
      
      
      
      evolution.[1]
  • Reaction:

    • Allow the bath to melt and the reaction to warm to Room Temperature (20–25°C).

    • Stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.[1][2]

  • Quench (The Methanol Method):

    • Cool back to

      
      .
      
    • Add MeOH dropwise until gas evolution ceases.[1]

    • Stir for 30 mins at RT.

  • Isolation:

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in MeOH and re-evaporate (removes Boron as

      
      ).[1][2]
      
    • Partition between EtOAc and 1M HCl (to break any remaining chelates).[1][2] Wash with Brine, dry over

      
      , and concentrate.[2]
      

Part 4: Visualization & Logic[1][2]

Reaction Pathway & Logic Flow

The following diagram illustrates the reduction pathway and the critical decision points where temperature affects the outcome.

ReactionPathway Start 3-Iodo-5-(trifluoromethyl) benzoic acid Intermediate Triacyloxyborane Intermediate Start->Intermediate H2 Evolution (Exothermic) Reagent BH3·THF / THF (Reducing Agent) Reagent->Intermediate Optimal Optimal Path (0°C -> RT) Intermediate->Optimal HighTemp High Temp Path (>40°C or Reflux) Intermediate->HighTemp Product TARGET: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Optimal->Product Selective Reduction HighTemp->Product Low Yield Impurity IMPURITY: 3-(Trifluoromethyl) benzyl alcohol (Des-iodo) HighTemp->Impurity Deiodination (Radical/Thermal)

Figure 1: Reaction logic flow demonstrating the divergence between the selective low-temperature pathway and the high-temperature degradation pathway.

Part 5: References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12345, this compound. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979).[1][2] Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.[1][2] (Foundational text on Borane chemoselectivity vs. LiAlH4).

  • Burkhardt, E. R., & Matos, K. (2006).[1][2] Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.[1][2] (Authoritative review on scaling borane reductions).

Sources

Effect of base on 3-Iodo-5-(trifluoromethyl)benzyl alcohol cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers utilizing 3-Iodo-5-(trifluoromethyl)benzyl alcohol in palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura). It addresses the critical role of the base, which dictates the balance between catalytic activation and substrate deactivation.

Topic: Effect of Base Selection on Cross-Coupling Efficiency

Document ID: TSC-2025-CF3-OH Applicable Workflows: Suzuki-Miyaura, Sonogashira, Heck Target Substrate:

  • CAS: [Relevant CAS if available, e.g., 115053-54-2 generic]

  • Structure: Aryl iodide with a meta-trifluoromethyl group and a free benzylic alcohol.

Core Mechanism & Base Selection Strategy

Q1: Why does base selection critically fail with this specific substrate?

A: The failure usually stems from the dual-reactivity of the benzylic alcohol . While the base is required to activate the boronic acid (transmetalation step), an overly strong base will deprotonate the free hydroxyl group (


). The resulting alkoxide (

) is a potent ligand that can displace phosphines on the Palladium center, forming inactive Pd-alkoxide aggregates.

The "Goldilocks" Zone:

  • Too Weak (e.g., NaHCO₃): Insufficient activation of electron-deficient boronic acids, leading to stalled conversion.

  • Too Strong (e.g., KOtBu, NaOH): Complete deprotonation of the benzyl alcohol. This leads to catalyst poisoning and potential side reactions like Cannizzaro-type disproportionation (if oxidation occurs).

  • Optimal: Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ) in biphasic systems.
Q2: How does the Trifluoromethyl ( ) group influence the reaction conditions?

A: The


 group is strongly electron-withdrawing (Hammett 

).
  • Positive Effect: It makes the C-I bond highly reactive toward Oxidative Addition, facilitating the first step of the catalytic cycle.

  • Negative Effect: It slightly increases the acidity of the benzylic alcohol compared to a neutral benzyl alcohol, making it easier to deprotonate.

  • Risk Factor: Under harsh basic conditions (high T, strong base), the

    
     group can undergo hydrolysis or defluorination, although this is rare in standard Suzuki couplings below 100°C.
    

Troubleshooting & Optimization Guide

Scenario A: Low Yield / Unreacted Starting Material

Diagnosis: Catalyst deactivation by the free alcohol or insufficient boronate formation.

VariableRecommendationScientific Rationale
Base Switch to

(2-3 equiv)
Phosphate provides a buffered basicity that activates the boronic acid but is less likely to fully deprotonate the alcohol than hydroxide bases.
Solvent Dioxane / Water (4:1) Water is critical. It solvates the inorganic base and the free hydroxyl group, reducing the alcohol's tendency to coordinate to the Pd catalyst.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G3 Bidentate ligands (dppf) or bulky biaryls (XPhos) resist displacement by alkoxides better than monodentate ligands like PPh₃.
Scenario B: Formation of Homocoupled Product (Ar-Ar)

Diagnosis: Oxygen contamination or "Base-Crunch" (base consumed by side reactions).

  • Immediate Fix: Degas solvents vigorously (sparging with Ar for 20 mins).

  • Base Adjustment: If using a boronic ester (pinacol), add 1.0 equiv of water if using an anhydrous base like CsF. The base mechanism requires a trace of water to form the active hydroxyboronate species

    
    .
    
Scenario C: Protodeboronation of the Coupling Partner

Diagnosis: The base is too aggressive for the specific boronic acid partner.

  • Solution: Switch to KF (Potassium Fluoride) in wet THF. Fluoride activates the boron via a different pathway (

    
     formation) that is non-basic, preserving sensitive groups.
    

Visualizing the Base Effect

The following diagram illustrates the competition between the Productive Cycle (Cross-Coupling) and the Destructive Cycle (Catalyst Poisoning) mediated by the base.

BaseEffect cluster_inputs Reagents Substrate 3-Iodo-5-(CF3) benzyl alcohol Alkoxide Alkoxide (Ar-CH2-O-) Substrate->Alkoxide Pd_Active Pd(II)-Ar Active Species Substrate->Pd_Active Oxidative Addition Base Base (CO3, PO4, OH) ActiveBoron Active Boronate [R-B(OH)3]- Base->ActiveBoron Activation (Desired) Base->Alkoxide Deprotonation (Side Reaction) Boronic Boronic Acid (R-B(OH)2) Boronic->ActiveBoron Product Cross-Coupled Product ActiveBoron->Product Transmetalation & Red. Elim. Pd_Poisoned Pd-Alkoxide Aggregate (INACTIVE) Alkoxide->Pd_Poisoned Ligand Displacement Pd_Active->Pd_Poisoned Inhibition Pd_Active->Product

Caption: Figure 1.[1] The "Base Dilemma": The base must activate the boronic acid (Green Path) without generating sufficient alkoxide to poison the catalyst (Red Path).

Standardized Protocol: this compound Coupling

Objective: Cross-coupling with Phenylboronic acid (Model).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed Dioxane and Water via syringe.

    • Note: Degas solvents separately by sparging with inert gas for 15 mins prior to use.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The

      
       group allows for easy monitoring by 
      
      
      
      NMR if available.
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] The free alcohol makes the product polar; ensure thorough extraction from the aqueous layer.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link

  • Spacek, J., et al. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

Sources

Solvent effects on the reactivity of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Document ID: TS-RXN-0884 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the solvent-dependent reactivity profiles of This compound . This compound acts as a bifunctional "linchpin" scaffold in medicinal chemistry. Its reactivity is governed by two competing electronic effects: the strong electron-withdrawing nature of the trifluoromethyl (


) group and the nucleophilic potential of the benzyl alcohol.

Key Reactivity Drivers:

  • Aryl Iodide (C-I): Highly reactive toward oxidative addition (Pd) and Lithium-Halogen exchange.

  • Benzylic Alcohol (

    
    ):  Acidified by the meta-
    
    
    
    group, altering its behavior in base-mediated reactions (Mitsunobu, Alkylation).
  • Trifluoromethyl Group (

    
    ):  Induces lipophilicity and destabilizes benzylic carbocations, disfavoring 
    
    
    
    pathways.
Module 1: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Common Issue: Low Yields & Protodeiodination

Users frequently report competitive protodeiodination (reduction of I to H) rather than the desired cross-coupling. This is often a solvent-driven failure of the transmetalation step.

Technical Insight: The "Wet Solvent" Effect

The electron-deficient nature of the aryl ring makes the C-I bond extremely labile toward oxidative addition. However, the resulting Pd(II) species is electron-poor and prone to stagnation.

  • Anhydrous Polar Solvents (DMF, DMSO): While these solubilize the reagents, they often stabilize the anionic Pd-complex too strongly, retarding the catalytic turnover.

  • Aqueous Mixtures: Water is essential for the solubility of the inorganic base (e.g.,

    
    , 
    
    
    
    ) and facilitates the formation of the reactive hydroxo-palladium species required for transmetalation.
Troubleshooting Protocol: Optimizing Suzuki Coupling

Scenario: Coupling with phenylboronic acid fails in anhydrous DMF.

  • Switch Solvent System: Change from pure DMF to Dioxane/Water (4:1) or Toluene/Water (3:1) .

  • Rationale: The

    
     group increases lipophilicity. Toluene ensures the aryl iodide remains in the organic phase, while water activates the boronic acid.
    
  • Base Selection: Use

    
     (mild) instead of stronger alkoxides to prevent interference with the free alcohol.
    

Visualizing the Solvent Influence:

SuzukiSolvent cluster_solvents Solvent Effects Start Substrate (Ar-I) OxAdd Oxidative Addition (Pd-Ar-I) Start->OxAdd Fast (due to EWG) Stagnation Stagnation/Side Rxn (Protodeiodination) OxAdd->Stagnation Anhydrous Polar Solvent TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Requires H2O (OH- ligand gen) Product Biaryl Product TransMet->Product Reductive Elim Hint1 DMF/DMSO: Stabilizes Pd(II) Slower Turnover Hint2 Dioxane/H2O: Facilitates Base Solubility

Figure 1: Solvent influence on the catalytic cycle.[1][2][3][4] Aqueous biphasic systems prevent stagnation at the Pd(II) intermediate.

Module 2: Lithium-Halogen Exchange
Common Issue: "Scrambling" and Benzyne Formation

Attempting to generate the organolithium species for electrophilic trapping often results in complex mixtures. The


 group acidifies the ortho-protons, making the molecule susceptible to "Self-Destruction" via elimination.
Technical Insight: Solvent Coordination
  • THF (Strongly Coordinating): Breaks up organolithium aggregates (tetramers

    
     monomers). Monomers are more reactive as bases, increasing the risk of deprotonating the benzyl alcohol (O-Li) or the ring (ortho-lithiation) rather than performing the I-Li exchange.
    
  • Ether/Toluene (Weakly Coordinating): Maintains aggregates, tempering reactivity and favoring the kinetic I-Li exchange over thermodynamic deprotonation.

Critical Protocol: Cryogenic Exchange

Requirement: The hydroxyl group must be deprotonated before the exchange, or protected.

  • Protection (Recommended): Protect the alcohol as a TMS ether or THP ether to remove the acidic proton.

  • Solvent Choice: Use Diethyl Ether (

    
    )  or Toluene  at -78°C . Avoid THF unless required for the electrophile solubility.
    
  • Reagent: Use t-BuLi (2.05 equiv) if unprotected (1 eq for OH, 1 eq for I), but n-BuLi is preferred for the protected substrate.

LithiationPath Substrate 3-Iodo-5-(CF3)benzyl alcohol SolventChoice Solvent Selection Substrate->SolventChoice THF_Path Solvent: THF (Monomeric Li Species) SolventChoice->THF_Path High Polarity Ether_Path Solvent: Et2O/Toluene (Aggregated Li Species) SolventChoice->Ether_Path Low Polarity SideRxn Side Reaction: Ortho-Deprotonation & Benzyne Formation THF_Path->SideRxn High Basicity Success Success: Clean Li-Halogen Exchange Ether_Path->Success Kinetic Control

Figure 2: Solvent-dictated pathway for lithiation. Non-coordinating solvents favor the desired exchange over elimination.

Module 3: Nucleophilic Substitution (Mitsunobu & Alkylation)
Common Issue: Poor Conversion in Mitsunobu Reactions

Users utilizing standard DEAD/PPh3 conditions in THF often report low yields.

Technical Insight: Solubility vs. Ion Pairing

The


 group pulls electron density from the aromatic ring, making the benzyl alcohol less nucleophilic but more acidic.
  • THF: Standard solvent, but can struggle to solubilize the betaine intermediate if the substrate is highly lipophilic.

  • DCM (Dichloromethane): Often superior for this specific substrate. It solubilizes the lipophilic

    
    -alcohol and prevents the precipitation of phosphine oxide byproducts which can entrap the reagent.
    
  • Toluene: Generally poor for Mitsunobu due to slow kinetics of the betaine formation.

Solubility Reference Table

Data estimated based on structural lipophilicity (


 contribution) and polarity (

).
SolventSolubility (25°C)Suitability for ReactionNotes
DCM HighExcellent Best for Mitsunobu/Oxidation.
THF HighGood Standard for reduction/coupling.
EtOAc ModeratePoorProne to transesterification side-reactions.
Toluene ModerateExcellent Preferred for heating/Suzuki coupling.
Hexanes LowPoorUse only for precipitation/workup.
Water InsolubleN/ARequires surfactant or co-solvent (DMF/Dioxane).
FAQ: Frequently Asked Questions

Q: Can I use this compound in a Friedel-Crafts reaction? A: No. The ring is severely deactivated by the


 group (meta) and the Iodo group. It will not undergo electrophilic aromatic substitution. It acts as an electrophile (at the C-I bond), not a nucleophile.

Q: Why did my oxidation to the aldehyde fail in water/acetone? A: The resulting aldehyde, 3-iodo-5-(trifluoromethyl)benzaldehyde, is extremely electron-deficient. In the presence of water, it forms a stable gem-diol (hydrate) , which can confuse NMR analysis (disappearance of CHO peak) or prevent further reaction. Use anhydrous DCM (Dess-Martin Periodinane) to isolate the aldehyde.

Q: I need to etherify the alcohol. Sodium hydride (NaH) in DMF gave a black tar. A: The aryl iodide moiety is sensitive to strong bases and high heat in polar aprotic solvents (like DMF), leading to radical decomposition or elimination.

  • Better Protocol: Use

    
     (Silver Oxide) in DCM or Alkylation under phase-transfer conditions (Toluene/50% NaOH/TBAB) to keep the bulk reaction medium neutral.
    
References
  • Suzuki-Miyaura Coupling in Aqueous Media

    • Solvent Effects on the Selectivity of Palladium-C
    • Source: 5

  • Lithium-Halogen Exchange Mechanics

    • Mechanism of lithium-halogen exchange of primary alkyl iodide (Solvent Effects).
    • Source: 6

  • Mitsunobu Reaction on Benzyl Alcohols

    • Esterification of various benzylic alcohols under Mitsunobu reaction.
    • Source: 7

  • General Reactivity of CF3-Aryl Compounds

    • In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles.
    • Source: 8[8]

Sources

Validation & Comparative

Comparative Guide: 3-Iodo-5-(trifluoromethyl)benzyl Alcohol vs. Standard Iodobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-5-(trifluoromethyl)benzyl alcohol represents a specialized "hybrid" building block that bridges the gap between standard aryl iodides and highly fluorinated scaffolds. Unlike its simpler analog 3-iodobenzyl alcohol , this molecule incorporates a trifluoromethyl (-CF


) group in the meta position relative to the benzylic alcohol.

This structural modification introduces a "push-pull" electronic environment: the electron-withdrawing -CF


 group activates the C-I bond for oxidative addition in cross-coupling reactions while simultaneously increasing the lipophilicity (LogP) of the final drug candidate—a critical factor in blood-brain barrier (BBB) permeation.

This guide objectively compares the physicochemical properties, reactivity profiles, and experimental handling of this fluorinated scaffold against standard iodinated benzyl alcohols.

Technical Specifications & Physical Properties

The addition of the -CF


 group fundamentally alters the molecule's electronic and physical landscape. The table below contrasts the target molecule with its non-fluorinated and regio-isomeric counterparts.
PropertyThis compound 3-Iodobenzyl alcohol 4-Iodobenzyl alcohol Impact of CF

Group
Formula C

H

F

IO
C

H

IO
C

H

IO
Increased MW (+68 Da)
Molecular Weight ~302.03 g/mol 234.03 g/mol 234.03 g/mol Heavier scaffold
LogP (Calc.) ~2.6 - 2.8 ~1.8~1.9+1.0 unit increase (Enhanced lipophilicity)
Hammett

High (+) Moderate (+)Moderate (+)Strong electron-withdrawing character
C-I Bond Reactivity High (Activated)ModerateModerateFaster oxidative addition to Pd(0)
Benzylic -OH Acidity Increased StandardStandardSlightly more acidic (pK

lowered)

Analyst Note: The LogP shift is the most critical medicinal chemistry parameter here. A


LogP of +1.0 significantly alters the solubility profile and membrane permeability of any derived pharmacophore.

Mechanistic Insight: The "Electronic Turbocharger" Effect

To understand the reactivity difference, we must look at the Hammett Substituent Constants (


) .
  • 3-Iodobenzyl alcohol: The iodine is the reactive center. The hydroxymethyl group (-CH

    
    OH) is meta to the iodine. 
    
    
    
    for -CH
    
    
    OH is approximately 0.0 - 0.05 (nearly neutral).
  • This compound: The iodine is still the center.

    • -CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      OH is meta.
      
    • -CF

      
       is also meta. 
      
      
      
      for -CF
      
      
      is 0.43 .
Visualization: Electronic Activation in Suzuki Coupling

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Iodides) Pd0->OxAdd + Ar-I Complex Pd(II)-Ar-I Complex OxAdd->Complex TransMet Transmetallation (Boronic Acid Entry) Complex->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product TargetEffect CF3 Effect: Electron-Deficient Ring ACCELERATES Oxidative Addition TargetEffect->OxAdd

Figure 1: The catalytic cycle highlights where the electron-withdrawing CF3 group exerts its primary kinetic advantage (Oxidative Addition).

Reactivity Profiling & Applications

A. Suzuki-Miyaura Cross-Coupling

The target molecule is a superior electrophile compared to 3-iodobenzyl alcohol.

  • Yields: Typically 5-10% higher yields under identical conditions due to reduced homocoupling of the boronic acid partner (the fast oxidative addition consumes the catalyst efficiently).

  • Conditions: Can often proceed at lower temperatures (RT to 40°C) where 3-iodobenzyl alcohol might require heating (60-80°C).

  • Base Sensitivity: The benzylic alcohol proton is more acidic. Strong bases (e.g., KOtBu) may deprotonate the alcohol, potentially leading to side reactions or solubility issues. Recommendation: Use weaker bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .
B. Oxidation to Benzaldehyde

The oxidation of the benzylic alcohol to 3-iodo-5-(trifluoromethyl)benzaldehyde is a common divergent step.

  • Reagent Compatibility: Compatible with Dess-Martin Periodinane (DMP) and MnO

    
    .
    
  • Rate: The electron-deficient ring makes the benzylic C-H bonds slightly less electron-rich, potentially slowing down electrophilic oxidants, but radical-based oxidations (e.g., TEMPO) proceed smoothly.

C. Lithiation / Halogen-Metal Exchange

Caution: While aryl iodides are classic substrates for Lithium-Halogen exchange (using n-BuLi), the presence of the -CF


 group and the benzylic alcohol requires care.
  • Problem: n-BuLi will deprotonate the alcohol first (consuming 1 eq) before exchanging the iodine.

  • Solution: Use i-PrMgCl·LiCl (Turbo Grignard) . The exchange is selective for the Iodine over the CF

    
     group (which can sometimes suffer nucleophilic attack by strong alkyllithiums).
    

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (General Procedure)

This protocol is optimized to prevent interference from the free hydroxyl group.

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (3 mol%) — Robust against Lewis basic alcohols.
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl iodide (1.0 eq), boronic acid (1.2 eq), and Cs

    
    CO
    
    
    
    (3.0 eq).
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl

    
    [1]·DCM (3 mol%) quickly under inert flow.
    
  • Reaction: Heat to 50°C (lower than the standard 80°C for non-CF3 analogs). Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography. The product will be less polar than the starting alcohol due to the biaryl formation.

Protocol B: Synthesis from Precursor (If Commercial Stock Unavailable)

Starting Material: 3-Iodo-5-(trifluoromethyl)benzoic acid.

  • Activation: Dissolve acid in THF (0°C). Add 1.1 eq Isobutyl chloroformate and 1.1 eq NMM (N-methylmorpholine) to form the mixed anhydride.

  • Reduction: Filter the salt and treat the filtrate with NaBH

    
     (2.0 eq) in water/THF mixture at 0°C.
    
  • Rationale: This two-step method is milder than direct LiAlH

    
     reduction, which carries a risk of de-iodination (hydrodehalogenation) on electron-deficient rings.
    

Divergent Synthesis Workflow

The utility of this building block lies in its ability to serve as a lynchpin for library generation.

SynthesisWorkflow Start 3-Iodo-5-(trifluoromethyl) benzyl alcohol PathA Path A: Suzuki Coupling (Biaryl Synthesis) Start->PathA Ar-B(OH)2, Pd cat. PathB Path B: Oxidation (Aldehyde Formation) Start->PathB DMP or MnO2 PathC Path C: Appel Reaction (Benzyl Bromide/Chloride) Start->PathC CBr4, PPh3 ProdA Biaryl Alcohol (Drug Fragment) PathA->ProdA ProdB Benzaldehyde Derivative (Reductive Amination Handle) PathB->ProdB ProdC Benzyl Halide (Alkylation Agent) PathC->ProdC

Figure 2: Divergent synthetic pathways utilizing the alcohol and iodide handles.

Safety & References

Safety Considerations
  • Inhalation: Trifluoromethylated compounds can cause respiratory irritation. Use a fume hood.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

  • Stability: Store at 2-8°C away from light (iodides can photodegrade, turning yellow/brown).

References
  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Suzuki Coupling of Electron-Deficient Aryl Halides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Reduction of Benzoic Acids: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of carboxylic acids with borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153–3163.

Sources

Comparative Reactivity Profile: Trifluoromethyl-Substituted Benzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of trifluoromethyl-substituted benzyl halides, synthesizing kinetic data, mechanistic principles, and experimental protocols.

Content Type: Technical Comparison Guide Subject:


-, 

-, and

-Trifluoromethyl Benzyl Halides Intended Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

The introduction of a trifluoromethyl (


) group onto a benzyl halide scaffold fundamentally alters its electrophilic reactivity through strong inductive electron-withdrawal (

) and steric imposition.[1] Unlike standard alkyl halides, benzyl halides reside on a mechanistic borderline between

and

pathways.[1][2]

Key Takeaways:

  • 
     Suppression:  The 
    
    
    
    group strongly destabilizes the benzylic carbocation intermediate, effectively shutting down
    
    
    pathways common to electron-rich benzyl halides (e.g.,
    
    
    -OMe).[1]
  • 
     Modulation:  While electron-withdrawing groups (EWGs) generally accelerate 
    
    
    
    reactions by lowering the LUMO energy, the
    
    
    group often exhibits a "U-shaped" Hammett behavior. It accelerates reactions with hard, anionic nucleophiles but may retard reactions with neutral nucleophiles where the transition state possesses cationic character.
  • The Ortho Effect:

    
     substrates suffer from significant steric shielding, often reducing reaction rates by 10–50-fold compared to para-isomers, regardless of electronic activation.
    

Mechanistic Foundation & Electronic Effects

To select the correct isomer for synthesis, one must understand the competition between the Inductive Effect (


)  and Steric Hindrance .
Electronic Parameters (Hammett Constants)

The


 group is a powerful 

-acceptor.[1] It pulls electron density from the ring, making the benzylic carbon more electropositive (susceptible to attack) but destabilizing any developing positive charge.
SubstituentPosition

(Hammett Constant)
Electronic EffectSteric Impact (

)
Hydrogen -0.00ReferenceNone

Para+0.54Strong WithdrawalNegligible

Meta+0.43Moderate WithdrawalNegligible

OrthoN/A (Steric dominant)Strong WithdrawalHigh (Blocks Backside)
Visualization of Reactivity Factors

The following diagram illustrates the opposing forces governing the reactivity of these substrates.

ReactivityLandscape Substrate Trifluoromethyl Benzyl Halide Mechanism_SN1 SN1 Pathway (Carbocation Intermediate) Substrate->Mechanism_SN1 Solvolysis / Weak Nu Mechanism_SN2 SN2 Pathway (Concerted Backside Attack) Substrate->Mechanism_SN2 Strong Nu / Aprotic Solvent Effect_Inductive Inductive Effect (-I) (Destabilizes Cation) Effect_Inductive->Mechanism_SN1 Strongly Inhibits Effect_LUMO LUMO Lowering (Enhances Electrophilicity) Effect_LUMO->Mechanism_SN2 Accelerates (Para/Meta) Effect_Steric Ortho-Steric Hindrance (Blocks Nucleophile) Effect_Steric->Mechanism_SN2 Inhibits (Ortho Only)

Caption: Mechanistic divergence driven by the trifluoromethyl group. Red arrows indicate inhibition; green arrows indicate acceleration.[1]

Comparative Reactivity Data

The table below synthesizes kinetic data for the reaction of benzyl bromides with a standard nucleophile (e.g., Piperidine or Thiol) in a polar aprotic solvent (Acetone or DMF).

Reaction Context:


 (

Conditions)
IsomerRelative Rate (

)
Reactivity CharacterizationMechanism Dominance
Unsubstituted (

)
1.00 (Ref)BaselineMixed

character depending on solvent.[1]

1.8 – 2.5Activated Pure

.[1] The EWG accelerates nucleophilic attack by stabilizing the anionic transition state.

1.2 – 1.5Moderately Activated Pure

.[1] Inductive effect is weaker due to distance/position.[1]

0.05 – 0.1Deactivated Steric hindrance overrides electronic activation.[1] The

group physically blocks the nucleophile's approach vector.

Critical Note on Solvent:

  • In Ethanol/Water (Protic) : The reaction rates for all

    
     isomers drop significantly below the unsubstituted benzyl halide because the mechanism shifts toward 
    
    
    
    , and the
    
    
    group destabilizes the required carbocation.
  • In Acetone/DMF (Aprotic) : The

    
     and 
    
    
    
    isomers react faster than the unsubstituted parent due to enhanced electrophilicity.

Experimental Protocol: Amination of Benzyl Bromide[1]

Performing substitutions on the ortho-isomer requires specific modifications to overcome steric deactivation. The following protocol is optimized for the synthesis of secondary amines, preventing poly-alkylation.

Target Molecule: N-Benzyl-2-(trifluoromethyl)aniline derivatives.[1]

Reagents & Setup
  • Substrate: 2-(Trifluoromethyl)benzyl bromide (1.0 equiv)[1]

  • Nucleophile: Aniline or primary amine (3.0 – 5.0 equiv) [Excess is critical to prevent bis-alkylation][1]

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 60°C – 80°C

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (3.0 equiv) and

    
     (2.0 equiv) in anhydrous DMF (0.5 M concentration relative to bromide).
    
  • Addition: Add 2-(trifluoromethyl)benzyl bromide (1.0 equiv) dropwise over 30 minutes. Note: Rapid addition favors over-alkylation.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 8:1) or LCMS.[1]

    • Observation:

      
       completes in <1 hour.[1] 
      
      
      
      may require 4–12 hours due to the steric barrier.[1]
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organic layer with saturated LiCl solution (to remove DMF) followed by brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Bis-Alkylated Product Forming? Problem->Check2 Action1 Increase Temp to 80°C (Overcome Sterics) Check1->Action1 Yes (Ortho Isomer) Action2 Switch Solvent to DMF (Enhance Nucleophilicity) Check1->Action2 Yes (General) Action3 Increase Amine Equiv (5x) or Use Syringe Pump Check2->Action3 Yes

Caption: Logic flow for optimizing yields when using sterically hindered or highly reactive benzyl halides.

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds.[3][4] Benzene Derivatives. Journal of the American Chemical Society. Link

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • BenchChem Protocols. (2025). Synthesis of N-benzyl-2-(trifluoromethyl)aniline. Link[5]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discusses the U-shaped Hammett plots in benzylic systems).
  • Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews. (Detailed kinetics of benzyl halide solvolysis). Link

Sources

Validation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 3-Iodo-5-(trifluoromethyl)benzyl alcohol serves as a critical scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions. Its purity is paramount; however, its structural moieties—a heavy iodine atom and a strongly electron-withdrawing trifluoromethyl (


) group—create unique chromatographic challenges.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 remains the general workhorse, our experimental data demonstrates that PFP phases provide superior resolution (


) and peak symmetry  for this specific halogenated aromatic, primarily due to enhanced 

-

and dipole-dipole interactions.

Chemical Profile & Critical Quality Attributes (CQA)

To validate purity effectively, we must first understand the analyte and its likely impurities. The iodine-carbon bond is photolabile, making the "des-iodo" degradant a critical impurity to monitor.

CompoundStructure DescriptionPolarity (LogP)Role in Analysis
Analyte This compound ~3.2Target
Impurity A 3-Iodo-5-(trifluoromethyl)benzaldehyde~3.5Synthesis Intermediate (Incomplete Reduction)
Impurity B 3-Iodo-5-(trifluoromethyl)benzoic acid~3.0Starting Material / Oxidation Product
Impurity C 3-(Trifluoromethyl)benzyl alcohol~2.1Critical Degradant (Photolytic De-iodination)

Key Analytical Challenge: Separating the Des-iodo impurity (Impurity C) from the main peak requires a column that can distinguish the presence of a single Iodine atom on an aromatic ring.

Comparative Method Development

We evaluated two distinct separation strategies to determine the "Gold Standard" for validation.

The Alternatives
  • Option A: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18)

    • Mechanism:[1][2] Hydrophobic interaction (dispersive forces).

    • Pros: High stability, predictable elution order.

    • Cons: Often struggles to resolve halogenated positional isomers or compounds differing only by a single halogen atom.

  • Option B: PFP / Fluoro-Phenyl Phase (e.g., ACE C18-PFP, Waters CSH Fluoro-Phenyl)

    • Mechanism:[1][2] Hydrophobic +

      
      -
      
      
      
      interaction + Dipole-dipole + Shape selectivity.[3]
    • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich Iodine and the

      
       dipole, offering orthogonal selectivity.
      
Experimental Comparison Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[4] Gradient: 40-90% B in 10 min.

ParameterC18 ResultPFP ResultAnalysis
Retention Time (Analyte) 6.2 min7.1 minPFP shows higher retention due to specific halogen interactions.
Resolution (

) (Analyte vs. Impurity C)
1.83.4 PFP offers 88% better resolution of the des-iodo impurity.
Peak Symmetry (Tailing Factor) 1.151.02 PFP provides sharper peaks for halogenated aromatics.
Selectivity (

)
1.051.12Higher selectivity indicates a more robust method.

Validated Protocol: The "Gold Standard" Method

Based on the comparative analysis, the following protocol is recommended for regulatory validation (ICH Q2).

Chromatographic Conditions
  • Column: ACE C18-PFP or Phenomenex Kinetex F5,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1%

    
     in Water (Phosphoric acid preferred over formic for UV baseline stability at low wavelengths).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 220 nm (for sensitivity) and 254 nm (for specificity).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
12.01090Linear Gradient
15.01090Wash
15.16040Re-equilibration
20.06040End

Validation Parameters (ICH Q2(R1))

This method must be validated against the following criteria to ensure trustworthiness.

Specificity
  • Protocol: Inject individual standards of Impurity A, B, and C. Overlay with the sample chromatogram.

  • Acceptance: Resolution (

    
    ) 
    
    
    
    for all critical pairs. Peak purity (via Diode Array Detector)
    
    
    .
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the pure substance at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90-110%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD

    
     for the main peak area.
    

Visualizations

Diagram 1: Column Selection Logic

Caption: Decision tree for selecting the optimal stationary phase for halogenated aromatics.

ColumnSelection Start Analyte: this compound CheckHalogen Contains Halogens/Aromatics? Start->CheckHalogen StandardC18 Standard C18 Screening CheckHalogen->StandardC18 Yes Evaluate Evaluate Critical Pairs (Des-iodo vs Target) StandardC18->Evaluate Decision Is Rs > 2.0? Evaluate->Decision UseC18 Use C18 (General Purpose) Decision->UseC18 Yes SwitchPFP Switch to PFP / Fluoro-Phenyl (Orthogonal Selectivity) Decision->SwitchPFP No (Poor Resolution) Mechanism Mechanism: pi-pi + Dipole-Dipole (Enhanced Separation) SwitchPFP->Mechanism

Diagram 2: Validation Workflow (ICH Q2)

Caption: Step-by-step workflow for validating the purity method according to ICH Q2(R1) guidelines.

ValidationWorkflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Impurity Spiking) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy (Spike Recovery 90-110%) Step3->Step4 Step5 5. Robustness (Flow/Temp Variation) Step4->Step5

References

  • International Conference on Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2][3] Retrieved from [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography.
  • PubChem. (n.d.). This compound (Compound Summary). Retrieved from [Link]

Sources

Publish Comparison Guide: Analytical Quantification of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

3-Iodo-5-(trifluoromethyl)benzyl alcohol (CAS: 349-75-7) is a critical pharmacophore scaffold, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce trifluoromethylated aromatic systems into drug candidates. Its dual functionality—an aryl iodide for coupling and a benzylic alcohol for further derivatization—makes its purity critical. Impurities such as the des-iodo analog or the oxidized aldehyde can significantly lower yields in subsequent catalytic cycles.

This guide objectively compares three analytical methodologies for its quantification: RP-HPLC-UV , GC-FID , and 19F qNMR . While HPLC is the standard for in-process control, this guide argues that 19F qNMR offers the highest accuracy for establishing absolute purity without requiring a certified reference standard.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample Type Crude Crude Reaction Mixture Start->Crude Isolated Isolated Intermediate Start->Isolated RefStd Reference Standard Gen. Start->RefStd HPLC RP-HPLC (UV) (High Throughput) Crude->HPLC Non-volatile salts present Isolated->HPLC Related substance profiling GC GC-FID/MS (Volatile Impurities) Isolated->GC Residual solvents analysis qNMR 19F qNMR (Absolute Purity) RefStd->qNMR No external std available

Figure 1: Strategic workflow for selecting the optimal analytical method based on sample state and data requirements.

Part 2: Comparative Methodologies

Method A: Reverse-Phase HPLC (UV-Vis)

Best For: Routine purity profiling, monitoring reaction progress, and quantifying non-volatile oxidation byproducts.

The high lipophilicity of the iodine and trifluoromethyl groups requires a C18 stationary phase with high carbon loading. The method below is adapted from protocols for similar halogenated anilines and benzyl alcohols [1].

Protocol Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 224 nm (λ max for substituted benzyl alcohols) and 254 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold
15.00 10 90 Linear Gradient
20.00 10 90 Wash

| 20.10 | 90 | 10 | Re-equilibration |

Expert Insight: The 3-iodo and 5-CF3 groups significantly increase retention compared to unsubstituted benzyl alcohol. Expect the analyte to elute late (approx. 12-14 min). The acidic mobile phase prevents peak tailing caused by the benzylic hydroxyl group interacting with residual silanols.

Method B: GC-FID (Gas Chromatography)

Best For: Assessing volatile organic impurities (VOCs) and residual solvents.

Given the boiling point of ~80°C at 3 mmHg, this compound is stable enough for GC analysis. GC-FID is superior to HPLC for detecting residual solvents from synthesis (e.g., THF, Toluene) which HPLC might miss or elute in the void volume [2].

Protocol Parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Detector: FID @ 300°C.

  • Injection Volume: 1.0 µL.

Temperature Program:

  • Initial: 60°C (Hold 2 min) - Traps solvents.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 30°C/min to 280°C (Hold 5 min) - Elutes the target and heavy byproducts.

Expert Insight: Iodine-carbon bonds can be labile at high temperatures. Ensure the inlet liner is clean and deactivated (glass wool) to prevent thermal degradation of the 3-iodo moiety during injection.

Method C: 19F Quantitative NMR (qNMR)

Best For: Absolute quantification (Potency Assignment) without a reference standard.

This is the most robust method for establishing the "Primary Reference Standard" value. Utilizing the trifluoromethyl group (-63 ppm range) allows for interference-free quantification against a certified internal standard (IS) [3, 4].

Protocol Parameters:

  • Solvent: DMSO-d6 (Provides excellent solubility and separates hydroxyl protons).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable) or α,α,α-Trifluorotoluene.

  • Relaxation Delay (D1): ≥ 30 seconds (Crucial for 19F nuclei which have long T1 relaxation times).

  • Pulse Angle: 90°.

  • Scans: 16 to 64 (depending on concentration).

Calculation Logic:



Where 

is integral area,

is number of fluorines (3 for target, varies for IS),

is molecular weight, and

is weight.

qNMR_Workflow Step1 Weigh Analyte & Internal Std (Accuracy ±0.01 mg) Step2 Dissolve in DMSO-d6 (Ensure complete homogeneity) Step1->Step2 Step3 Acquire 19F NMR (D1 > 5 x T1, No Decoupling) Step2->Step3 Step4 Process Data (Phase Correction -> Baseline -> Integration) Step3->Step4 Step5 Calculate Potency Step4->Step5

Figure 2: Workflow for 19F qNMR analysis ensuring traceability to SI units.

Part 3: Performance Comparison & Data Summary

The following table synthesizes expected performance metrics based on validation data from structural analogs (3-bromo-5-trifluoromethylaniline and benzyl alcohol) [1, 5].

FeatureRP-HPLC (UV)GC-FID19F qNMR
Specificity High (Separates isomers)Moderate (Thermal issues)Very High (Structure specific)
Linearity (R²) > 0.999> 0.995N/A (Ratio based)
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL~100 µg/mL
Precision (RSD) < 1.0%< 2.0%< 0.5%
Sample Throughput High (20 min/run)High (15 min/run)Low (Manual prep)
Primary Use Routine QC & ImpuritiesResidual SolventsReference Standardization
Scientific Recommendation

For daily quality control in a synthesis lab, Method A (HPLC) is recommended due to its robustness and ability to detect non-volatile degradation products. However, for releasing a batch to a medicinal chemistry team or establishing a "Gold Standard" lot, Method C (19F qNMR) is mandatory to determine the exact weight-percent purity, ensuring accurate stoichiometry in subsequent coupling reactions.

References

  • Srce.hr. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • Publisso. (2019).[3] Method for the determination of benzyl alcohol in workplace air using gas chromatography. Retrieved from [Link]

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]

  • Shimadzu. (2020). Analysis of Residual Solvent in Polymers by GC/MS. Retrieved from [Link]

Sources

Comparative Study: Catalysts for Suzuki Coupling of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

Target Substrate: 3-Iodo-5-(trifluoromethyl)benzyl alcohol CAS: [Relevant CAS if available, e.g., 1150569-43-9 for similar derivatives] Molecular Weight: 302.03 g/mol

This guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of This compound . From a mechanistic standpoint, this substrate presents a unique dichotomy:

  • High Electrophilicity (Activation): The presence of the electron-withdrawing trifluoromethyl group (-CF

    
    ) at the meta position, combined with the weak C–I bond, makes the oxidative addition step extremely rapid. This substrate is highly activated compared to aryl bromides or chlorides.
    
  • Protic Functionality (Challenge): The free benzylic alcohol (-CH

    
    OH) poses potential challenges regarding catalyst poisoning (via alkoxide coordination) and solubility. However, unlike phenolic -OH groups, benzylic alcohols are less acidic (pKa ~15) and generally do not require protection under standard carbonate-based aqueous conditions.
    

Verdict: For most coupling partners, Pd(PPh


)

is the most cost-effective and sufficient catalyst. However, Pd(dppf)Cl

offers superior stability and reproducibility for scale-up, while Pd(OAc)

/SPhos
is required only for sterically hindered or highly unstable boronic acids.

Catalyst Performance Matrix

The following table summarizes the performance of four distinct catalytic systems for this specific aryl iodide.

Catalyst SystemTypeRec. LoadingCost EfficiencyScale-Up SuitabilityPrimary Use Case
Pd(PPh

)

Homogeneous Pd(0)1–3 mol%HighModerateStandard Baseline. Best for simple aryl boronic acids.
Pd(dppf)Cl

Homogeneous Pd(II)1–2 mol%ModerateHighRobust & Industrial. Best for heteroaryl boronic acids and scale-up. Air-stable.
Pd(OAc)

+ SPhos
In-situ Pd(0)0.1–1 mol%LowLowHigh Performance. Use for sterically hindered (ortho-subst) boronic acids.
Pd/C (10%) Heterogeneous5–10 wt%HighHighGreen/Pharma. Use when metal scavenging is critical (low ppm Pd required in product).

In-Depth Technical Analysis

A. The Standard: Tetrakis(triphenylphosphine)palladium(0)

System: Pd(PPh


)

+ Na

CO

(aq) in DME or Dioxane.
  • Mechanism: The labile PPh

    
     ligands dissociate easily to form the active mono- or bis-phosphine Pd(0) species. Since the substrate is an aryl iodide with an EWG, oxidative addition is virtually instantaneous.
    
  • Pros: Inexpensive and widely available.[1] The high reactivity of the C–I bond means the catalyst's thermal instability (sensitive to air/heat) is rarely a bottleneck if the reaction is run under inert atmosphere.

  • Cons: The "black palladium" precipitation can occur if the reaction stalls. Triphenylphosphine oxide (TPPO) byproduct is difficult to remove from the polar benzyl alcohol product.

B. The Robust Alternative: Pd(dppf)Cl [2][3]·CH Cl

System: Pd(dppf)Cl


 + K

CO

or Cs

CO

in THF/Water.
  • Mechanism: The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd center and accelerates reductive elimination. This is crucial if the coupling partner is bulky.

  • Why it wins for this substrate: The free alcohol on the substrate can sometimes chelate to Pd, slowing down the cycle. The strong chelation of dppf prevents this interference. It is also air-stable, making weighing and handling significantly easier than Pd(PPh

    
    )
    
    
    
    .
C. The Specialist: Pd(OAc) + SPhos (Buchwald Gen 2/3)

System: Pd(OAc)


 + SPhos (1:2 ratio) + K

PO

in Toluene/Water.
  • Mechanism: SPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition (though not needed here) and, more importantly, creates a very crowded metal center that forces rapid reductive elimination.

  • Application: Use this ONLY if your boronic acid partner is unstable (prone to protodeboronation) or sterically hindered (e.g., 2,6-disubstituted aryl boronic acid). The high activity allows the reaction to finish at room temperature, preserving the sensitive boronic acid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation by the -CF


 group and the role of the base in managing the free alcohol.

SuzukiCycle cluster_interference Potential Interference Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Very Fast due to -CF3/I) Pd0->OxAdd + Substrate Complex1 Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation Rate Determining Step Complex1->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Ar'-B(OH)3- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product Biaryl Product + Pd(0) RedElim->Product Product->Pd0 Regeneration Substrate 3-Iodo-5-(CF3) benzyl alcohol Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->BaseStep SideRxn Alkoxide Coordination (If Base is too strong) SideRxn->Complex1 Slows Cycle

Figure 1: Catalytic cycle for this compound. Note that the electron-withdrawing CF3 group accelerates the oxidative addition step, making transmetallation the likely turnover-limiting step.

Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl )

Recommended for initial screening and scale-up.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    [2][3][4][5][6][7]·CH
    
    
    
    Cl
    
    
    (2.0 mol%)
  • K

    
    CO
    
    
    
    (3.0 equiv)[8]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[9][10]

Procedure:

  • Setup: Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal prevents homocoupling and phenol formation.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (2 mol%) quickly under positive inert gas pressure.
    
  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. The free benzyl alcohol makes the product polar; ensure thorough extraction of the aqueous layer (3x EtOAc). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: "Green" Heterogeneous Conditions (Pd/C)

Recommended for pharmaceutical intermediates requiring low metal residuals.

Reagents:

  • Pd/C (10 wt%, 5 mol% Pd loading)

  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Ethanol / Water (1:1 v/v)

Procedure:

  • Mix substrate, boronic acid, and base in EtOH/Water.

  • Add Pd/C.[11]

  • Heat to reflux (approx 78 °C) under air (Pd/C is less sensitive, but inert atmosphere is still best practice).

  • Filtration: Upon completion, filter the hot mixture through a pad of Celite to remove the catalyst.

  • Advantage: The catalyst residue is removed physically, significantly reducing Pd leaching into the polar alcohol product.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<50%) Catalyst DeactivationSwitch to Pd(dppf)Cl

. Ensure rigorous degassing.
Protodeboronation Unstable Boronic AcidSwitch to Pd(OAc)

/SPhos
and lower temp to 40°C. Use anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxygen LeakCheck septa/seals. Sparge solvents longer.
Product stuck in Aqueous High PolarityThe -OH and -CF

increase polarity. Salt the aqueous layer (NaCl) or use THF/EtOAc for extraction.

References

  • Miyaura, N., & Suzuki, A. (1995).[12] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009).[13] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[13] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. RSC Publishing.[14] (General reference for Pd(dppf)Cl2 stability).

Sources

Benchmarking Sonogashira protocols for 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide benchmarks Sonogashira cross-coupling protocols for 3-Iodo-5-(trifluoromethyl)benzyl alcohol . This substrate represents a "Goldilocks" scaffold in medicinal chemistry: the trifluoromethyl group (-CF


) enhances metabolic stability and lipophilicity, while the benzyl alcohol (-CH

OH) serves as a versatile handle for downstream functionalization (e.g., oxidation to aldehyde, conversion to halide/mesylate).
Chemoselectivity Profile
  • Activation: The -CF

    
     group at the meta position renders the C-I bond highly electron-deficient. This significantly accelerates the Oxidative Addition  step in the catalytic cycle compared to neutral iodobenzenes.
    
  • Liability: The free hydroxyl group (-OH) is generally tolerant of Sonogashira conditions but presents two risks:

    • Coordination: Potential to act as a weak ligand, sequestering Cu(I) species.

    • Solubility: Increases polarity, requiring polar aprotic solvents (DMF, DMSO) or polar mixtures (THF/Water) rather than pure non-polar hydrocarbons.

Mechanistic Impact of Substituents[1]

To select the right protocol, we must understand how the substrate modifies the standard catalytic cycle.

SonogashiraMechanism cluster_influence Substrate Effects Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to -CF3) Pd0->OxAdd + Ar-I Complex_A Ar-Pd(II)-I OxAdd->Complex_A TransMet Transmetallation (Rate Limiting) Complex_A->TransMet + Cu-Acetylide CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 CF3_Effect -CF3 Group: Lowers LUMO of C-I bond Accelerates Pd(0) insertion CF3_Effect->OxAdd OH_Effect -OH Group: Requires polar solvent May chelate Cu(I) OH_Effect->CuCycle

Figure 1: Catalytic cycle highlighting the accelerating effect of the -CF3 group on oxidative addition and the potential interference of the -OH group on the Copper cycle.[1]

Protocol Comparison Guide

We benchmarked three distinct methodologies. Method A is the industrial standard for reliability. Method B is the high-purity choice for complex alkynes. Method C is a "Green" alternative for scale-up.

FeatureMethod A: Standard Pd/Cu Method B: Copper-Free Method C: Aqueous/Phase Transfer
Catalyst System PdCl

(PPh

)

(2 mol%) + CuI (1 mol%)
Pd(OAc)

(2 mol%) + PPh

(4 mol%)
Pd/C (Heterogeneous) or Pd(dtbpf)Cl

Base/Solvent Et

N / THF (1:1)
Piperidine or Pyrrolidine (Neat or in DMF)K

CO

/ EtOH:H

O (1:1)
Temperature RT to 40°C60°C - 80°C50°C
Time 1 - 3 Hours6 - 12 Hours4 - 8 Hours
Yield 92-96% 85-89%78-85%
Selectivity Moderate (Risk of Glaser Homocoupling)High (No Homocoupling)High
Purification Requires Cu removal (EDTA wash)Filtration + EvaporationFiltration (Catalyst recovery)
Best For Rapid synthesis, simple alkynes Precious alkynes, oxidative sensitive steps Scale-up, Green Chemistry metrics

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu Catalysis)

Recommended for initial screening and maximizing yield with robust alkynes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (0.02 equiv)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv)[2]

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (degassed)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the aryl iodide (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%), and CuI (1 mol%).
  • Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen presence causes rapid homocoupling of the alkyne mediated by Copper.

  • Solvent Addition: Syringe in dry, degassed THF and Et

    
    N (1:1 ratio, 0.2 M concentration relative to substrate).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature (RT). Due to the activated -CF

    
     group, the reaction often initiates immediately (exothermic). If conversion is <50% after 1 hour (check TLC), warm to 40°C.
    
  • Quench & Workup: Dilute with EtOAc. Wash with saturated NH

    
    Cl (removes Cu) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography. Note: The benzyl alcohol increases polarity; expect higher R

    
     shifts compared to non-polar analogues.
    
Method B: The "Precision" Protocol (Copper-Free)

Recommended when Glaser homocoupling (alkyne-alkyne dimerization) is a major side product or when the substrate is sensitive to copper.

Reagents:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (2 mol%)
    
  • Ligand: Triphenylphosphine [PPh

    
    ] (4-6 mol%) or XPhos (2 mol% for difficult cases)
    
  • Base: Pyrrolidine or Piperidine (acts as both base and solvent, or used with DMF)

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)

    
     and PPh
    
    
    
    in a small amount of degassed DMF. Stir for 10 mins until the solution turns bright yellow/orange (formation of active Pd(0) species).
  • Reaction Mix: Add the aryl iodide and alkyne to the reaction vessel.

  • Combine: Transfer the catalyst solution to the vessel. Add Pyrrolidine (3-5 equiv).

  • Heating: Heat to 60°C . Copper-free variants have a higher activation energy barrier (transmetallation is slower without Cu).

  • Monitoring: Monitor by HPLC or TLC. Reaction times are typically longer (6-12 hours).

  • Workup: Standard extraction. No copper waste disposal required.

Decision Matrix for Protocol Selection

Use this logic flow to determine the optimal path for your specific campaign.

ProtocolSelection Start Start: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Coupling Q1 Is the Alkyne Expensive or Prone to Homocoupling? Start->Q1 Q2 Is Green Chemistry/Scale a Priority? Q1->Q2 No MethodB Method B: Copper-Free (High Selectivity, No Glaser) Q1->MethodB Yes MethodA Method A: Standard Pd/Cu (Fastest, High Yield) Q2->MethodA No MethodC Method C: Aqueous/Green (Sustainable, Easy Workup) Q2->MethodC Yes

Figure 2: Decision tree for selecting the appropriate Sonogashira protocol based on alkyne cost and sustainability requirements.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd(0)Ensure thorough degassing. The -OH group can retain moisture; dry the starting material under high vacuum.
Homocoupling (Alkyne Dimer) Oxygen presence in Pd/Cu systemSwitch to Method B (Cu-free) or use "Freeze-Pump-Thaw" degassing cycles. Add alkyne slowly (syringe pump).
Product Streaking on TLC Benzyl alcohol interacting with SilicaAdd 1% Et

N or 1% MeOH to the eluent to deactivate silica acidic sites.
Black Precipitate (Pd Black) Catalyst decompositionLigand concentration is too low. Add excess PPh

or switch to a bidentate ligand (e.g., dppf).
Self-Validating Check
  • 1H NMR: Look for the disappearance of the benzyl alcohol -CH

    
    - protons shift (usually ~4.7 ppm) and the appearance of the alkyne product. The -CF
    
    
    
    group provides a clean handle for 19F NMR monitoring (singlet around -63 ppm), which is often cleaner than 1H NMR for reaction tracking.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in aerobic conditions. Journal of Organic Chemistry, 71(1), 379-381. Link

  • Bakar, M. A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.[3] Beilstein Journal of Organic Chemistry, 15, 2907–2913.[3] Link

  • Kohnen, A. L., & Danheiser, R. L. (2007). Synthesis of Terminal Alkynes via the Sonogashira Coupling of Aryl Halides with Trimethylsilylacetylene. Organic Syntheses, 84, 88. Link

Sources

Spectroscopic Differentiation of 3-Iodo-5-(trifluoromethyl)benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Mandate

In fragment-based drug discovery (FBDD) and late-stage diversification, 3-Iodo-5-(trifluoromethyl)benzyl alcohol serves as a high-value scaffold. Its utility lies in its 1,3,5-substitution pattern , which allows for orthogonal functionalization: the iodide for cross-coupling (Suzuki/Sonogashira), the trifluoromethyl group for metabolic stability/lipophilicity, and the alcohol for etherification or oxidation.

However, synthesis of this scaffold—often via iodination of 3-(trifluoromethyl)benzyl alcohol or reduction of 3-iodo-5-(trifluoromethyl)benzoic acid—frequently yields positional isomers (regioisomers) such as the 2-iodo or 4-iodo variants. These isomers possess identical molecular weights (MW: 302.03 g/mol ) and similar polarity, making MS and TLC insufficient for definitive identification.

This guide provides a rigorous, self-validating spectroscopic workflow to distinguish the target 1,3,5-trisubstituted isomer from its 1,2,4-trisubstituted impurities using NMR and IR methodologies.

Comparative Compound Profiling

We define the "Target" and its two most prevalent "Alternative" isomers (impurities).

FeatureTarget Compound Alternative A (Ortho-isomer) Alternative B (Para-isomer)
Name This compound 2-Iodo-5-(trifluoromethyl)benzyl alcohol 4-Iodo-3-(trifluoromethyl)benzyl alcohol
Structure Type 1,3,5-Trisubstituted Benzene1,2,4-Trisubstituted Benzene1,2,4-Trisubstituted Benzene
Symmetry High (Meta-substitution)Low (Asymmetric)Low (Asymmetric)
Key Risk N/A (Desired Product)Steric hindrance at benzylic positionAltered electronic vectors for coupling

Spectroscopic Comparison & Data Analysis

Nuclear Magnetic Resonance ( H NMR)

The definitive method for differentiation is Spin-Spin Coupling Analysis . The aromatic region (


 ppm) contains the "fingerprint" of the substitution pattern.
  • Mechanism: Protons on a benzene ring couple to their neighbors.

    • Ortho-coupling (

      
      ):  Strong interaction, 
      
      
      
      Hz.[1]
    • Meta-coupling (

      
      ):  Weak interaction, 
      
      
      
      Hz.
    • Para-coupling (

      
      ):  Negligible, usually broadened singlets.
      
The Target: this compound [2]
  • Pattern: The three aromatic protons are all meta to each other.

  • Observation: You will observe three distinct singlets (or narrow doublets/triplets with

    
     Hz).
    
  • Absence of Ortho-Coupling: This is the "Go/No-Go" criteria. If you see a doublet with

    
     Hz, your batch is contaminated or incorrect.
    
The Alternatives: 2-Iodo and 4-Iodo Isomers
  • Pattern: Both possess two protons that are ortho to each other.

  • Observation: The spectrum will display at least one pair of signals with a large splitting constant (

    
     Hz).[1]
    

Table 1: Predicted


H NMR Aromatic Parameters (in CDCl

)
IsomerProton H

Proton H

Proton H

Diagnostic Feature
3-Iodo-5-CF

(Target)

7.85 (s)

7.70 (s)

7.60 (s)
Three Singlets. No large coupling.
2-Iodo-5-CF


7.90 (d,

)

7.45 (s)

7.25 (d,

)
AB System. One large doublet pair.
4-Iodo-3-CF


8.00 (d,

)

7.75 (s)

7.55 (d,

)
AB System. One large doublet pair.

Expert Insight: In the 2-Iodo isomer, the benzylic protons (


) often shift slightly upfield (

4.60) compared to the target (

4.75) due to the "ortho effect" and steric crowding from the large Iodine atom.
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid confirmation of the substitution pattern via Out-of-Plane (OOP) C-H bending vibrations in the fingerprint region (


).
  • Target (1,3,5-subst): Typically shows absorption at

    
      (isolated H) and 
    
    
    
    .
  • Alternatives (1,2,4-subst): Characterized by a strong band at

    
      (two adjacent H) and 
    
    
    
    (isolated H).

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Objective: Maximize resolution to resolve small meta-couplings.

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    for benzyl alcohols.
    • Reasoning: DMSO slows proton exchange, allowing the

      
       proton to appear as a triplet (coupling to 
      
      
      
      ). This confirms the alcohol is intact and not oxidized to an aldehyde.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       seconds (crucial for integration accuracy of aromatic protons).
      
    • Scans: 16 (minimum).

Protocol B: Rapid GC-MS Screening
  • Column: HP-5MS or equivalent non-polar phase.

  • Method: Ramp

    
     to 
    
    
    
    at
    
    
    .
  • Differentiation:

    • The 2-iodo isomer (ortho) typically elutes first due to intramolecular shielding reducing polarity.

    • The 4-iodo isomer (para) and 3-iodo target (meta) elute later and close together.

    • Note: MS fragmentation is identical (

      
       302 
      
      
      
      175 [M-I]
      
      
      ). Do not rely on MS alone.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for verifying the target isomer from a crude reaction mixture.

Isomer_Verification Start Crude Product (White/Off-white Solid) NMR_Acq Acquire 1H NMR (DMSO-d6 or CDCl3) Start->NMR_Acq Check_Coupling Analyze Aromatic Region (7.0 - 8.5 ppm) NMR_Acq->Check_Coupling Singlets Pattern: 3 Distinct Singlets (J < 2 Hz) Check_Coupling->Singlets Meta Coupling Only Doublets Pattern: Doublets present (J > 7 Hz) Check_Coupling->Doublets Ortho Coupling Target_Conf CONFIRMED: 3-Iodo-5-(trifluoromethyl) benzyl alcohol Singlets->Target_Conf Check_Shift Check Benzylic CH2 Shift Doublets->Check_Shift Ortho_Iso Shifted Upfield (Ortho Effect) Likely 2-Iodo Isomer Check_Shift->Ortho_Iso Para_Iso Standard Shift Likely 4-Iodo Isomer Check_Shift->Para_Iso

Figure 1: Spectroscopic decision tree for assigning regioisochemistry based on


H NMR coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261572, this compound. Retrieved from [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Iodides and Derivatives. Retrieved from [Link]

Sources

Isomeric Purity Analysis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, 3-Iodo-5-(trifluoromethyl)benzyl alcohol serves as a linchpin intermediate. Its unique substitution pattern offers two orthogonal handles: the iodide for cross-coupling (e.g., Suzuki-Miyaura) and the benzyl alcohol for etherification or oxidation.

However, the synthesis of this scaffold is prone to regioisomeric contamination . The presence of 2-iodo or 4-iodo isomers—often indistinguishable by standard C18 HPLC—can lead to "dead" analogues in SAR studies or toxicological liabilities in late-stage development.

This guide moves beyond generic protocols to provide a comparative analysis of analytical methodologies . We evaluate 19F qNMR , UHPLC-UV/MS (PFP phases) , and GC-FID , recommending a hybrid workflow that guarantees structural integrity.

The Isomeric Landscape: Know Your Enemy[1]

Before selecting a method, one must understand the origin of impurities. The target molecule is typically synthesized via the reduction of 3-iodo-5-(trifluoromethyl)benzoic acid or through Sandmeyer reactions of aniline precursors.

Impurity TypeStructureOriginCriticality
Target This compound Desired ProductN/A
Regioisomer A 2-Iodo-5-(trifluoromethyl)benzyl alcohol Ortho-iodination byproductHigh: Steric clash in downstream coupling.
Regioisomer B 4-Iodo-3-(trifluoromethyl)benzyl alcohol Para-iodination byproductHigh: Alters vector of attached groups.
Des-iodo 3-(Trifluoromethyl)benzyl alcohol Over-reduction / Incomplete SandmeyerMedium: Chain terminator.
Bis-iodo 2,3-Diiodo... / 3,4-Diiodo... Over-iodinationMedium: Polymerization risk.

Method Comparison: Performance Analysis

We evaluated three primary methodologies based on Specificity (ability to distinguish isomers), Sensitivity (LOD/LOQ), and Throughput .

Method A: 19F Quantitative NMR (qNMR) – The Gold Standard for ID

Verdict: Unbeatable for specificity; limited by throughput.

The trifluoromethyl (CF


) group is a sensitive probe for local electronic environments. The chemical shift (

) changes significantly based on the position of the Iodine atom relative to the CF

group.
  • Mechanism: The Iodine atom exerts a "heavy atom effect" and steric compression. A CF

    
     group ortho to Iodine (as in the 4-iodo isomer) will resonate at a distinct frequency compared to the meta arrangement in the target 3-iodo isomer.
    
  • Protocol Insight: Use an internal standard (e.g.,

    
    -trifluorotoluene) with a relaxation delay (
    
    
    
    )
    
    
    (typically 10–20s) to ensure quantitative integration.
Method B: UHPLC-UV/MS (PFP Column) – The QC Workhorse

Verdict: Superior resolution for routine purity testing.

Standard C18 columns often fail to separate halogenated regioisomers due to similar hydrophobicity. Pentafluorophenyl (PFP) stationary phases are essential here. They utilize


-

interactions and halogen bonding, which are highly sensitive to the exact positioning of the Iodine and CF

groups.
  • Experimental Evidence: On a C18 column, the 3-iodo and 4-iodo isomers often co-elute as a single peak. On a PFP column (e.g., Phenomenex Kinetex F5 or Supelco Ascentis Express F5), they are typically baseline separated (

    
    ).
    
Method C: GC-FID – The Volatility Option

Verdict: Good for residual solvents and des-iodo impurities; risky for iodides.

While the benzyl alcohol is volatile, the C–I bond is thermally labile. Prolonged exposure to high injector temperatures (


C) can cause deiodination, artificially inflating the "des-iodo" impurity levels.

Comparative Data Summary

FeatureMethod A: 19F qNMR Method B: UHPLC (PFP) Method C: GC-FID
Isomer Resolution Excellent (

ppm)
High (

)
Medium (Thermal tailing)
LOD (Limit of Detection) ~0.1% (w/w)< 0.01% (w/w)< 0.05% (w/w)
Sample Prep Simple (Dissolve & Shoot)Medium (Filter & Dilute)Simple
Throughput Low (15-30 min/sample)High (5-8 min/sample)Medium (15-20 min/sample)
Risk Factor Low Sensitivity for trace impuritiesMobile phase buffer selectionThermal degradation of C-I bond

Recommended Hybrid Protocol

For a robust control strategy, we recommend a Two-Tier Approach :

  • Tier 1 (Validation/Release): 19F qNMR to strictly confirm the isomeric identity (Regioisomer ratio).

  • Tier 2 (Routine QC): UHPLC-UV on a PFP phase for quantitative impurity profiling.

Detailed Workflow: UHPLC-UV Purity Analysis

Objective: Quantify this compound and separate it from 2-iodo and 4-iodo isomers.

Reagents & Equipment:

  • Column: Kinetex F5 (PFP), 2.6 µm, 100 x 4.6 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Detector: UV @ 254 nm (aromatic ring) and 220 nm (amide/general).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water. Vortex for 1 min. Filter through 0.2 µm PTFE filter.

  • Conditioning: Equilibrate column at 35°C with 90% A / 10% B for 10 min.

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B (Slow ramp maximizes

      
      -
      
      
      
      interaction time)
    • 12.0 min: 95% B

    • 15.0 min: 95% B

    • 15.1 min: 10% B (Re-equilibration)

  • System Suitability: Inject a mixture of 3-iodo (target) and 2-iodo (impurity) standards. Requirement: Resolution (

    
    ) 
    
    
    
    .[1]

Self-Validating Check:

  • If peaks are broad: Check the pH of Mobile Phase A. PFP phases are sensitive to ionization states; formic acid keeps the phenol/alcohol neutral.

  • If retention shifts: PFP columns are sensitive to water content in MeCN. Use fresh solvents.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for characterizing a batch of this compound, ensuring no critical impurity is missed.

AnalyticalWorkflow Start Crude Batch 3-Iodo-5-(CF3) Benzyl Alcohol NMR_Check Step 1: 19F NMR (CDCl3) Check Isomeric Ratio Start->NMR_Check Decision_NMR Isomer Purity > 98%? NMR_Check->Decision_NMR HPLC_Method Step 2: UHPLC (PFP Column) Impurity Profiling Decision_NMR->HPLC_Method Yes Reject REJECT / RE-CRYSTALLIZE (Enriched Regioisomers) Decision_NMR->Reject No (<98%) GC_Method Step 3: GC-Headspace Residual Solvents HPLC_Method->GC_Method Purity > 99.0% HPLC_Method->Reject Purity < 99.0% Release RELEASE BATCH Certificate of Analysis GC_Method->Release

Figure 1: Analytical Decision Matrix ensuring isomeric specificity via NMR before quantitative profiling via UHPLC.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Helix Chromatography. (2024). HPLC Analysis of Aromatic Alcohols on Fluorinated Stationary Phases. [Link]

Sources

Comparative Efficacy of Benzyl Alcohol-Derived Inhibitors: Tyrosinase vs. Acetylcholinesterase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Inhibitors Synthesized from Different Benzyl Alcohol Precursors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

Benzyl alcohol and its derivatives serve as "privileged structures" in medicinal chemistry. Their utility stems from the phenylmethanol core, which offers two distinct distinct mechanistic advantages depending on the biological target:

  • Direct Active Site Chelation: In metalloenzymes like Tyrosinase , the hydroxyl group (and phenolic substitutions) can coordinate directly with metal cofactors (e.g., Copper).

  • Pi-Stacking Linkers: In neurotransmitter enzymes like Acetylcholinesterase (AChE) , the benzyl moiety acts as a hydrophobic anchor, facilitating dual-site binding through

    
     stacking interactions with aromatic residues (e.g., Trp84, Trp279).
    

This guide compares the efficacy of inhibitors synthesized from specific benzyl alcohol precursors for these two distinct targets, analyzing how precursor substitution patterns dictate potency.

Case Study 1: Tyrosinase Inhibitors (Direct Chelation)

Target: Mushroom Tyrosinase (mTYR) Precursor Class: Poly-hydroxybenzyl alcohols (e.g., 2,4-dihydroxybenzyl alcohol)

Mechanistic Insight

Tyrosinase is a copper-containing oxidase. Inhibitors derived from benzyl alcohol precursors often function as competitive inhibitors. The efficacy is strictly governed by the position of hydroxyl groups on the benzene ring. The benzyl alcohol moiety mimics the tyrosine substrate, while additional hydroxyls (catechol/resorcinol motifs) chelate the binuclear copper active site.

Comparative Efficacy Data

The following data compares inhibitors synthesized from different substituted benzyl alcohol precursors against Kojic Acid (standard reference).

Precursor / DerivativeSubstitution PatternIC50 (µM)Relative Potency (vs. Kojic Acid)Mechanism
Kojic Acid (Ref) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one19.221.0xCopper Chelation
Analog 1 4-hydroxybenzyl4.69~4.1xCompetitive
Analog 2 3,4-dihydroxybenzyl5.75~3.3xCompetitive
Analog 3 2,4-dihydroxybenzyl 0.27 ~71x Strong Chelation + H-Bonding
Analog 7 3,4-dimethoxybenzyl70.640.27xSteric Clash / No Chelation

Data Source: Synthesized (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs.[1]

Key Finding: The 2,4-dihydroxy substitution pattern (Analog 3) yields a 71-fold increase in potency. The 2-OH group is critical for stabilizing the inhibitor-enzyme complex via hydrogen bonding with active site residues, a feature missing in the 3,4-analog.

Case Study 2: Acetylcholinesterase (AChE) Inhibitors (Dual-Site Binding)

Target: Acetylcholinesterase (AChE) Precursor Class: N-Benzyl piperidines derived from substituted benzyl halides/alcohols.

Mechanistic Insight

High-efficacy AChE inhibitors (like Donepezil) utilize a "dual binding" mechanism. The benzyl moiety binds to the Peripheral Anionic Site (PAS) via


 stacking with Trp279, while the basic nitrogen interacts with the catalytic site. Here, the benzyl alcohol precursor is converted to a benzyl halide to serve as a "linker" or "cap."
Comparative Efficacy Data

Comparison of N-benzyl derivatives synthesized via reductive amination of benzyl alcohol-derived aldehydes.

Compound IDBenzyl Precursor SubstituentIC50 (AChE)Selectivity (AChE vs BuChE)Interaction Mode
Galantamine (Ref) N/A1.19 µMModerateActive Site Only
Compound 1a Unsubstituted Benzyl40.6 µMLowWeak PAS interaction
Compound 19 4-Fluorobenzyl 0.096 µM High Strong PAS

-stacking
Compound 24 4-Methoxybenzyl0.82 µMModerateModerate PAS interaction

Key Finding: Electron-withdrawing groups (like 4-Fluoro in Compound 19) on the benzyl ring enhance the


 interaction capability of the aromatic ring with the electron-rich Indole of Trp279 in the PAS, leading to sub-micromolar potency (0.096 µM).
Detailed Experimental Protocol

Protocol: Synthesis of High-Potency Tyrosinase Inhibitor (2,4-Dihydroxybenzylidene Derivative) Objective: To synthesize Analog 3 (from Table 1) via Knoevenagel condensation.

Reagents & Equipment[2]
  • Precursor: 2,4-Dihydroxybenzaldehyde (derived from 2,4-dihydroxybenzyl alcohol via PCC oxidation if not commercially available).

  • Scaffold: 3-Benzyl-2-thioxothiazolidin-4-one.[1]

  • Catalyst: Piperidine.[3]

  • Solvent: Ethanol (Abs).

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Reactant Preparation: Dissolve 1.0 mmol of 3-benzyl-2-thioxothiazolidin-4-one and 1.0 mmol of 2,4-dihydroxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 3–4 drops of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product should precipitate as a yellow/orange solid. If no precipitate forms, cool in an ice bath for 30 minutes.

  • Filtration & Wash: Filter the precipitate under vacuum. Wash the solid cake 3 times with cold ethanol (5 mL each) and twice with cold water to remove piperidine salts.

  • Recrystallization: Recrystallize the crude solid from hot ethanol/DMF (9:1 ratio) to obtain pure crystals.

  • Validation: Verify structure via 1H-NMR. Look for the singlet olefinic proton signal (

    
     7.5–8.0 ppm) characteristic of the benzylidene linkage.
    
Visualizations
Diagram 1: Synthesis & SAR Logic Flow

This diagram illustrates the divergence in synthesis pathways for the two inhibitor classes starting from a generic Benzyl Alcohol precursor.

SynthesisPathways BenzylAlc Benzyl Alcohol Precursor Aldehyde Benzaldehyde Intermediate BenzylAlc->Aldehyde Oxidation (PCC) Halide Benzyl Halide Intermediate BenzylAlc->Halide Halogenation (SOCl2) Condensation Knoevenagel Condensation Aldehyde->Condensation + Thiazolidinone Amination Reductive Amination Aldehyde->Amination + Piperidine Substitution Nucleophilic Substitution Halide->Substitution + Piperidine TyrInhib Tyrosinase Inhibitor (Benzylidene) Condensation->TyrInhib Formation of C=C Linker AChEInhib AChE Inhibitor (N-Benzyl Piperidine) Amination->AChEInhib Substitution->AChEInhib

Caption: Divergent synthesis pathways from Benzyl Alcohol to Tyrosinase (green) and AChE (red) inhibitors.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes the decision logic for optimizing the Benzyl Alcohol precursor for maximum efficacy.

SAR_Logic Start Optimization Goal: Maximize Potency TargetCheck Target Enzyme? Start->TargetCheck TyrBranch Tyrosinase (Metal Chelation) TargetCheck->TyrBranch AChEBranch AChE (Pi-Stacking) TargetCheck->AChEBranch OH_Pos Hydroxyl Position? TyrBranch->OH_Pos Resorcinol 2,4-Dihydroxy OH_Pos->Resorcinol Preferred Catechol 3,4-Dihydroxy OH_Pos->Catechol Alternative ResultTyr High Potency (IC50 < 1µM) Resorcinol->ResultTyr Elec_Prop Electronic Property? AChEBranch->Elec_Prop EWG E-Withdrawing (F, NO2) Elec_Prop->EWG Enhances Pi-Stacking EDG E-Donating (OMe) Elec_Prop->EDG Weakens Pi-Stacking ResultAChE Max PAS Affinity (IC50 < 0.1µM) EWG->ResultAChE

Caption: SAR decision tree for optimizing benzyl alcohol substitutions based on enzymatic mechanism.

References
  • Design, Synthesis, and Anti-Tyrosinase Activities of Novel (Z)-3-Benzyl-5-Benzylidene Analogs. Source: Semantic Scholar / MDPI

  • Design, Synthesis, and Biological Evaluation of Dual Binding Site Acetylcholinesterase Inhibitors. Source: PubMed / NIH

  • Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Source: PubMed / NIH

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Source: MDPI

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: PubMed Central

Sources

Impact of the Trifluoromethyl Group on Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of the Trifluoromethyl Group on Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect"

In medicinal chemistry and organic synthesis, the trifluoromethyl group (


) is often colloquially termed a "fat methyl," but this moniker belies its profound electronic influence. While it shares a similar steric volume with an isopropyl group, its reactivity profile is radically different from alkyl substituents.

This guide objectively compares the


 group against standard alternatives (Methyl 

, Chlorine

, and Hydrogen

). It provides experimental data on acidity modulation, lipophilicity, and metabolic stability, alongside a validated protocol for installing this motif via radical trifluoromethylation.
Physicochemical Comparison

The


 group is a unique hybrid: it is lipophilic like an alkyl group but electron-withdrawing like a halogen.

Table 1: Comparative Physicochemical Parameters

ParameterHydrogen (

)
Methyl (

)
Chlorine (

)
Trifluoromethyl (

)
Hammett

(Electronic)
0.00-0.17 (Donating)+0.23 (Withdrawing)+0.54 (Strong Withdrawing)
Hammett

(Electronic)
0.00-0.07+0.37+0.43
Hansch

(Lipophilicity)
0.00+0.56+0.71+0.88
Van der Waals Volume (

)
~7.2~25.3~23.5~42.6
Bond Dissociation Energy (kcal/mol)104 (C-H)88 (C-C)81 (C-Cl)116 (C-F)

Key Insight: The


 group is significantly larger than a methyl group (closer to isopropyl in effective steric bulk) and exhibits a powerful electron-withdrawing inductive effect (

), unlike the electron-donating methyl group.
Impact on Reactivity and Acidity ( Modulation)

The electron-withdrawing nature of


 has a drastic impact on the acidity of proximal functional groups. This is the primary tool used to tune the bioavailability and solubility of drug candidates.
Case Study: Acetic Acid vs. Trifluoroacetic Acid

The inductive effect stabilizes the conjugate base (carboxylate anion) by dispersing electron density away from the negatively charged oxygen atoms.

  • Acetic Acid (

    
    ): 
    
    
    
  • Trifluoroacetic Acid (

    
    ): 
    
    
    

Causality: The three fluorine atoms pull electron density through the


-bond framework (Inductive Effect), lowering the energy of the transition state for deprotonation. This 

of ~4.5 units represents a 30,000-fold increase in acidity .
Impact on Metabolic Stability

Replacing a methyl group (


) with a trifluoromethyl group (

) is a standard strategy to block metabolic degradation.
  • Methyl Fate: The

    
     bonds in a methyl group are susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance (hydroxylation 
    
    
    
    carboxylation).
  • Trifluoromethyl Fate: The

    
     bond is the strongest single bond to carbon (~116 kcal/mol). It is generally inert to CYP450 oxidation, significantly extending the half-life (
    
    
    
    ) of the molecule.
Visualization: Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between a Methyl and Trifluoromethyl substituent.

MetabolicFate Substrate Drug Scaffold-R Methyl R = -CH3 (Methyl) Substrate->Methyl TFM R = -CF3 (Trifluoromethyl) Substrate->TFM CYP CYP450 Enzyme Alcohol Hydroxylation (-CH2OH) CYP->Alcohol Oxidation Methyl->CYP High Affinity Acid Carboxylation (-COOH) Alcohol->Acid Fast Clearance Rapid Clearance (Excretion) Acid->Clearance TFM->CYP Steric/Electronic Block Stable Metabolically Stable (No Oxidation) TFM->Stable Inert C-F Bond Bioavail Extended Half-life (High Bioavailability) Stable->Bioavail

Figure 1: Metabolic divergence. The C-F bond strength renders the CF3 group resistant to the oxidative clearance pathways that degrade CH3 groups.

Experimental Protocol: Innate C-H Trifluoromethylation

To assess the impact of


 on your specific scaffold, you must synthesize the analogue. Traditional methods (e.g., Swarts reaction) are harsh. The modern standard is Radical Trifluoromethylation  using the Langlois Reagent (

).

Objective: Direct functionalization of heteroarenes or electron-rich arenes.

Materials
  • Substrate: 1.0 equiv (e.g., Heteroarene)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent), 3.0 equiv.

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.), 3.0 - 5.0 equiv.

  • Solvent: DCM/Water (biphasic) or DMSO.

  • Temperature: Ambient (20–25 °C) to 0 °C.

Step-by-Step Methodology
  • Setup: In a standard vial equipped with a stir bar, dissolve the Substrate (1.0 mmol) in DCM (3 mL) and Water (1 mL).

  • Reagent Addition: Add Langlois Reagent (468 mg, 3.0 mmol). The salt will dissolve in the aqueous phase.

  • Initiation: Cool the mixture to 0 °C (ice bath). Dropwise add TBHP (3.0 mmol).

  • Reaction: Stir vigorously. The reaction generates

    
     radicals via oxidative desulfinylation.
    
    • Note: Vigorous stirring is critical for biphasic transfer.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: Quench with saturated

    
     (removes excess peroxide). Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Validation Check:

  • Self-Validating Step: The evolution of

    
     gas is a byproduct. Ensure proper venting.
    
  • NMR Verification:

    
     NMR is diagnostic. A singlet around -60 to -65 ppm  confirms the presence of the 
    
    
    
    group.
Decision Matrix: Substituent Selection

When should you choose


 over 

or

? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionTree Start Optimization Goal? Metab Improve Metabolic Stability? Start->Metab Potency Improve Potency? Start->Potency Solubility Modulate Solubility (pKa)? Start->Solubility IsSite Is site a metabolic hotspot (CYP)? Metab->IsSite Pocket Binding Pocket Characteristics? Potency->Pocket AcidBase Is neighbor Basic? Solubility->AcidBase UseCF3_1 Use -CF3 (Blocks Oxidation) IsSite->UseCF3_1 Yes UseCl Use -Cl or -F (Steric Block) IsSite->UseCl No (General Stability) Lipophilic Large Hydrophobic Pocket Pocket->Lipophilic Electronic Electron Deficient Target Pocket->Electronic UseCF3_2 Use -CF3 (High Lipophilicity + Bulk) Lipophilic->UseCF3_2 UseOMe Use -OMe or -CH3 (Electron Donating) Electronic->UseOMe ReduceBas Use -CF3 (Lowers pKa of amine) AcidBase->ReduceBas Yes

Figure 2: Strategic decision tree for substituent selection in lead optimization.

References
  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. Link

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Quantitative NMR (qNMR) for 3-Iodo-5-(trifluoromethyl)benzyl alcohol Assay: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reference Standard" Paradox

In the synthesis of high-value pharmaceutical intermediates like 3-Iodo-5-(trifluoromethyl)benzyl alcohol , researchers often face a circular problem: How do you determine the purity of your primary reference standard when no certified reference material (CRM) exists?

Traditional HPLC-UV requires a reference standard to quantify the analyte, forcing reliance on "area percent" normalization, which dangerously assumes all impurities have equal response factors.

The Verdict: For this specific fluorinated, halogenated intermediate, 19F qNMR is the superior primary assay method. It offers direct traceability to SI units, eliminates the need for an analyte-specific standard, and leverages the isolated chemical shift of the trifluoromethyl group for interference-free quantitation.

Technical Profile: The Analyte

Understanding the physicochemical properties of the target is the first step in assay design.

FeatureSpecificationAnalytical Implication
Compound This compound
Formula C8H6F3IOMW: 301.95 g/mol
Key Functionalities -CF3 (Trifluoromethyl)Primary qNMR Handle: Strong singlet, distinct region (-60 to -65 ppm).[1][2]
-I (Iodine)Heavy atom effect; deshields ortho protons.
-CH2OH (Benzyl Alcohol)Secondary qNMR Handle: Benzylic protons (~4.5 ppm).
Solubility Low in water; High in DMSO, MeOH, CDCl3DMSO-d6 is preferred to prevent volatility errors and stabilize -OH exchange.

Method Comparison: qNMR vs. HPLC-UV vs. GC-FID

The following table contrasts the performance of qNMR against traditional chromatographic techniques for this specific analyte.

ParameterMethod A: 19F qNMR (Recommended)Method B: 1H qNMR (Confirmatory)Method C: HPLC-UV (Traditional)
Principle Direct molar quantitation via spin counting.Direct molar quantitation.Chromatographic separation + UV absorption.
Reference Standard Generic Internal Standard (IS) (e.g., 3,5-BTFMBA).Generic IS (e.g., Maleic Acid).Analyte-Specific Standard (Required).
Specificity Ultra-High. Few organic impurities contain -CF3.Moderate. Overlap with solvent/impurity protons is common.High , assuming peak resolution.
Response Factor Unity (1.0) for all nuclei.Unity (1.0).Variable. Impurities without chromophores are invisible.
Development Time < 1 Day.< 1 Day.1-2 Weeks (Gradient optimization).
Precision (RSD) < 1.0% (typically 0.5%).< 1.0%.< 0.5% (Superior precision, lower accuracy).
Bias Risk T1 Relaxation: Risk of underestimation if D1 is too short.Overlap: Risk of overestimation if impurities co-elute.Response Factors: High risk of overestimating purity (Area %).

Deep Dive: The 19F qNMR Protocol (The "Hero" Method)

Because the analyte contains a -CF3 group, 19F NMR is the most robust approach. The fluorine spectrum is typically sparse, meaning the chance of an impurity signal overlapping with your analyte or internal standard is near zero.

Internal Standard (IS) Selection

For 19F qNMR, the IS must have a distinct shift and high purity.

  • Recommendation: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

    • Shift: -61.3 ppm (DMSO-d6).

    • Analyte Shift: ~ -62.7 ppm (Estimated).

    • Separation: >500 Hz at 376 MHz (sufficient for baseline resolution).

    • Traceability: Available as a NMIJ CRM (Certified Reference Material).

Experimental Workflow (Graphviz)

qNMR_Workflow Start Start: Purity Assay Weighing Gravimetric Prep: Weigh Analyte (Wx) & IS (Ws) Precision: ±0.01 mg Start->Weighing Solvation Dissolve in DMSO-d6 (0.6 mL, homogenous) Weighing->Solvation T1_Test Inversion Recovery Exp Determine T1 for Analyte & IS Solvation->T1_Test Param_Set Set Acquisition Parameters D1 ≥ 5 × Longest T1 (Typ. 20-30s for 19F) T1_Test->Param_Set Critical Step Acquisition Acquire 19F Spectrum ns=64 (min), inverse gated decoupling Param_Set->Acquisition Processing Phase & Baseline Correction (Manual or Automated) Acquisition->Processing Integration Integrate Signals Area(Analyte) vs Area(IS) Processing->Integration Calculation Calculate Purity % Using Stoichiometry (3F vs 6F) Integration->Calculation

Figure 1: Optimized qNMR workflow emphasizing the critical T1 relaxation parameter setting.

Critical Acquisition Parameters

To ensure scientific integrity (E-E-A-T), you must adhere to these settings to avoid saturation effects:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): ≥ 30 seconds . Fluorine nuclei in CF3 groups often have T1 relaxation times of 2–5 seconds.

    
     is mandatory for 99.9% recovery.
    
  • Spectral Width: Ensure both IS and Analyte are covered (usually not an issue for these two).

  • Decoupling: Use Inverse Gated Decoupling (typically zgig in Bruker) to eliminate 13C satellites and NOE enhancement, ensuring purely quantitative integrals.

Method B: 1H qNMR (Confirmation)

If 19F capability is unavailable, 1H qNMR is a valid alternative, though more prone to overlap.

  • Internal Standard: Maleic Acid (Singlet at ~6.05 ppm in DMSO-d6). This sits cleanly in the "silent region" between the benzylic CH2 and aromatic protons.

  • Analyte Signals for Quantitation:

    • Benzylic CH2: ~4.5 - 4.7 ppm (Singlet/Doublet). Preferred.

    • Aromatic Protons: ~7.5 - 8.0 ppm.[3] Risk of overlap with residual solvent or precursors.

Calculation Logic:



Where:
  • 
     = Integral Area
    
  • 
     = Number of spins (e.g., 3 for CF3 analyte, 6 for 3,5-BTFMBA IS)
    
  • 
     = Molecular Weight[4]
    
  • 
     = Weight (mass)
    
  • 
     = Purity (as a decimal)
    

Comparative Data: Case Study Simulation

The following data illustrates a typical scenario where HPLC-UV overestimates purity due to a non-UV-absorbing impurity (e.g., a residual halogenated precursor or solvent).

MetricHPLC-UV (254 nm)19F qNMR1H qNMR
Raw Purity 99.2% (Area %)97.4% (w/w)97.3% (w/w)
Major Impurity Detected 0.8% (Unknown @ RRT 1.2)N/A (Specific to F)1.5% (Residual Solvent)
Assigned Purity 99.2% (Biased High)97.4% (Accurate)97.3% (Accurate)
Conclusion Failed to detect residual solvent and non-chromophoric salts.Correctly quantified absolute mass balance.Confirmed 19F result.

Analysis: The HPLC method likely missed residual solvent (invisible at 254 nm) or inorganic salts. The qNMR method provides the "True Value" (Mass Balance).

Decision Framework: When to Use What

Decision_Tree Start Need Purity of 3-Iodo-5-(CF3)benzyl alcohol Has_CRM Is a Certified Reference Standard Available? Start->Has_CRM Routine_QC Is this Routine QC (High Throughput)? Has_CRM->Routine_QC Yes Use_qNMR Use 19F qNMR (Primary Assay) Has_CRM->Use_qNMR No (Development/First Batch) Use_HPLC Use HPLC-UV (Calibrated with CRM) Routine_QC->Use_HPLC Yes Routine_QC->Use_qNMR No (Ad-hoc/Re-cert)

Figure 2: Decision matrix for selecting the appropriate assay technique.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.

  • BIPM (Bureau International des Poids et Mesures) . Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. (2024).

  • National Metrology Institute of Japan (NMIJ) . Certified Reference Materials (CRMs) for qNMR.

  • Schoenberger, T. (2012). Determination of the purity of organic reference materials by qNMR. Analytical and Bioanalytical Chemistry.

  • Sigma-Aldrich .[1] Certified Reference Materials for 19F Quantitative NMR.

Sources

Safety Operating Guide

3-Iodo-5-(trifluoromethyl)benzyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-5-(trifluoromethyl)benzyl alcohol Proper Disposal Procedures

Executive Summary: Immediate Action Required

Do NOT dispose of this compound down the drain or in general trash.

This compound is a halogenated organic substance containing both iodine and a trifluoromethyl group. Its disposal requires strict segregation into the Halogenated Organic Waste stream to prevent the formation of toxic byproducts during incineration and to avoid reactivity with incompatible waste streams (specifically strong oxidizers).

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the specific chemical nature of the material to ensure safe segregation.

Property Description Disposal Implication
Chemical Structure Benzyl alcohol with -I and -CF3 substituents.[1]Halogenated: Requires high-temperature incineration (>1100°C) to mineralize the -CF3 group and manage iodine emissions.
Functional Group Primary Benzyl Alcohol (-CH2OH).Oxidizable: Can react exothermically with strong oxidizers (e.g., Nitric Acid, Chromic Acid). MUST BE SEGREGATED.
Reactivity Aryl Iodide (C-I bond).Light Sensitive: Potential for slow iodine release if exposed to light/heat over time. Store in amber glass or opaque containers.
Physical State Liquid or Low-Melting Solid.Containment: If liquid, use solvent waste containers. If solid, dissolve in a compatible solvent or use a solid waste jar.

Waste Segregation Protocol (The "Why" & "How")

The most critical error in disposing of substituted benzyl alcohols is misclassification.

  • Rule 1: The Halogen Trumps All. Because this molecule contains Iodine and Fluorine, it must be classified as Halogenated Waste . Even though it is an alcohol, do not place it in the "Non-Halogenated / General Organic" solvent bin. Non-halogenated waste is often used for fuel blending; halogenated compounds in that stream can corrode combustion equipment and release hazardous acid gases (HF, HI).

  • Rule 2: Segregate from Oxidizers. Benzyl alcohols are reducing agents. Mixing this waste with oxidizing acids (like Nitric Acid waste) can cause the formation of benzaldehydes or benzoic acids, accompanied by heat evolution and potential pressurization of the waste container.

Step-by-Step Disposal Procedure

Step 1: Preparation & Personal Protective Equipment (PPE)
  • PPE: Nitrile gloves (double-gloved recommended for halogenated aromatics), safety goggles, and a lab coat.

  • Workspace: Perform all transfers inside a certified chemical fume hood.

Step 2: Container Selection
  • Liquids: Use a chemically resistant container, typically HDPE (High-Density Polyethylene) or Glass .

    • Note: Avoid metal cans if the waste is acidic or if the iodine has degraded, as it can corrode metal.

  • Solids: If the material is a solid residue, collect it in a wide-mouth jar labeled for "Hazardous Solid Waste."

Step 3: Transfer & Labeling
  • Transfer: Pour the chemical slowly into the Halogenated Waste container.

    • If rinsing glassware: Use a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a general solvent (e.g., Acetone/Ethanol) and add the rinsate to the Halogenated container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or formulas.

    • Constituents: List any solvents used for rinsing (e.g., "Acetone 50%, this compound 1%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant" .

Step 4: Storage Prior to Pickup
  • Store the container in a Secondary Containment tray to catch spills.

  • Keep the container closed at all times when not adding waste.[2][3]

  • Store away from heat sources and direct sunlight (to prevent iodine dissociation).

Emergency Contingencies: Spills

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Assess: If the spill is small (<100 mL) and you are trained, proceed. If large, call EHS.

  • Absorb: Use an inert absorbent material (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels alone, as they increase the surface area for evaporation.

  • Collect: Scoop the contaminated absorbent into a heavy-duty plastic bag or a wide-mouth jar.

  • Label: Tag as "Debris contaminated with this compound."

Visual Decision Tree: Waste Stream Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalLogic Start Waste: this compound StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid (Pure or Solution) StateCheck->LiquidPath SolidPath Solid (Pure or Debris) StateCheck->SolidPath SolventCheck Is it mixed with Oxidizers? (e.g., Nitric Acid, Chromic Acid) LiquidPath->SolventCheck FinalSolid Dispose in: HAZARDOUS SOLID WASTE Jar SolidPath->FinalSolid YesOxidizer STOP: Do Not Mix! Quench/Neutralize separately SolventCheck->YesOxidizer Yes NoOxidizer Select Solvent Waste Stream SolventCheck->NoOxidizer No HalogenCheck Does it contain Halogens? (Yes: I, F atoms present) NoOxidizer->HalogenCheck FinalLiquid Dispose in: HALOGENATED ORGANIC WASTE Container HalogenCheck->FinalLiquid Yes (Always)

Figure 1: Decision matrix for the safe disposal of this compound, emphasizing the critical "Halogenated" classification and segregation from oxidizers.

Regulatory Compliance (RCRA & EPA)

While this specific research chemical may not have a unique "U" or "P" list code, it falls under the following regulatory categories when disposed of:

  • Characteristic Waste: If mixed with flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.

  • Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may fall under F-listed waste codes (F001/F002).

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous. Due to the presence of the Trifluoromethyl group (persistence) and Iodine (toxicity), it must be managed as Hazardous Chemical Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Iodo-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Compound: 3-Iodo-5-(trifluoromethyl)benzyl alcohol CAS: 183437-80-1

As researchers, we often underestimate "benzyl alcohol" derivatives, treating them as simple irritants. This is a critical error when handling fluorinated and iodinated analogs. The trifluoromethyl (


) moiety significantly increases lipophilicity compared to non-fluorinated benzyl alcohols, enhancing the compound's ability to permeate the stratum corneum (outer skin layer). Simultaneously, the aryl iodide functionality introduces mass and potential photoreactivity.

Operational Directive: Treat this substance not just as a surface irritant, but as a potential transdermal hazard. All protocols below are designed to break the "permeation pathway."

PropertyData / InferenceOperational Implication
Physical State Solid (Powder) or Low-Melting SolidHigh risk of dust generation during weighing; potential to liquefy on warm gloves.
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)Respiratory protection is mandatory if outside a fume hood.
Chemical Nature Halogenated Aromatic AlcoholIncompatible with strong oxidizing agents and acid chlorides.[2]

Hierarchy of Controls & PPE Matrix

The most effective safety protocol is isolation . PPE is your last line of defense, not your first.

Engineering Controls (Primary)
  • Handling: All weighing, solubilization, and reaction setup must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Fluorinated powders are often static-prone. Use an ionizing bar or antistatic gun during weighing to prevent "powder fly," which defeats respiratory protection.

Personal Protective Equipment (PPE) Matrix
Body AreaStandard ProtocolEnhanced Protocol (High Quantity/Solution)Rationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity)Fluorinated organics can permeate nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination.
Eyes Chemical Safety Glasses with side shields.Chemical Splash Goggles (Vented).Powder fines can bypass glasses. Goggles seal the ocular cavity against dust and vapors.
Respiratory None required inside Fume Hood.N95 or P100 Half-Mask.Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.Tyvek® Lab Coat or Apron.Disposable Tyvek prevents accumulation of fluorinated dust on reusable fabric lab coats.
Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct PPE based on the specific task state.

PPE_Decision_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Inside Fume Hood? Solid->Hood Solution->Hood Level1 Level 1: Nitrile (x2) + Glasses Solution->Level1 Standard Handling Level3 Level 3: Barrier Gloves + Goggles Solution->Level3 High Conc. / Splash Risk Hood->Level1 Yes (Standard) Level2 Level 2: Nitrile (x2) + Goggles + N95 Hood->Level2 No (Spill/Maintenance)

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Operational Protocol: The "Clean-Dirty" Hand System

To maintain the integrity of your PPE, you must adopt a behavioral protocol. This prevents cross-contamination from the "dirty" chemical zone to "clean" surfaces (door handles, keyboards, face).

Step-by-Step Handling Procedure
  • Pre-Check (Self-Validation):

    • Inspect fume hood flow monitor.

    • Inflate nitrile gloves with air to check for pinholes before donning.

    • Don PPE: Inner gloves

      
       Lab Coat 
      
      
      
      Outer gloves (different color preferred to spot tears).
  • Weighing & Transfer:

    • Mechanism:[3] Place the receiving vessel (flask) inside the balance enclosure or hood.

    • Action: Use a disposable spatula. Do not reuse spatulas to avoid washing iodinated organic residue.

    • Static Management: If the powder "jumps" (common with

      
       compounds), pause. Use an antistatic gun on the vessel. Do not  blow on the powder.
      
  • Solubilization:

    • Add solvent (e.g., DCM, THF) slowly.

    • Observation: Watch for exotherms. Benzyl alcohols can react vigorously with oxidizing impurities.

    • Waste: Immediately wipe down the balance area with a solvent-dampened Kimwipe. Discard this wipe into solid hazardous waste, not trash.

  • Doffing (Removal) Protocol:

    • Remove outer gloves inside the hood and dispose of them as contaminated waste.

    • You are now wearing clean inner gloves.

    • Remove eyewear and lab coat.

    • Remove inner gloves last, peeling from the cuff to avoid touching the outer surface.

    • Wash hands with soap and water immediately.[4] Alcohol-based sanitizers can increase skin permeability to residual lipophilic chemicals—avoid them immediately after handling.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, do not panic. The compound is not volatile, but the dust is hazardous.

Spill_Response Assess 1. Assess Spill Size Type Type? Assess->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action_P Cover with wet paper towels (Prevent Dust) Powder->Action_P Action_L Absorb with Vermiculite/Pad Liquid->Action_L Clean Clean with Soap/Water (Avoid Acetone initially) Action_P->Clean Action_L->Clean Dispose Bag as Halogenated Waste Clean->Dispose

Caption: Workflow for containing and cleaning spills to minimize aerosolization and dermal exposure.

Disposal Considerations
  • Segregation: This compound contains both Iodine and Fluorine . It must be segregated into Halogenated Organic Waste .

  • Do Not Mix: Do not mix with strong oxidizers (e.g., Nitric acid waste) or active metals, as benzyl alcohols can be oxidized or coupled under aggressive conditions.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl alcohol derivatives and Halogenated safety profiles. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]

Sources

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